2-Chloro-N,N-dimethylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCPXCIPVQJVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220088 | |
| Record name | Aniline, o-chloro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-01-1 | |
| Record name | 2-Chloro-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, o-chloro-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, o-chloro-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-CHLORO-N,N-DIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0R3P6H8FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ANILINE, O-CHLORO-N,N-DIMETHYL- | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2719 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-N,N-dimethylaniline
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-N,N-dimethylaniline (CAS No. 698-01-1), a key intermediate in the synthesis of various dyes and pharmaceutical compounds.[1][2] This document offers a detailed, field-proven protocol for its preparation via the Eschweiler-Clarke reaction, an in-depth analysis of the reaction mechanism, and a multi-faceted approach to its purification and characterization. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high-purity material with verifiable structural integrity.
Introduction: The Significance of this compound
This compound is an ortho-chlorinated aromatic tertiary amine. Its structure, featuring a reactive dimethylamino group and a sterically influential chlorine atom, makes it a valuable precursor in organic synthesis. The strategic placement of the chlorine atom influences the regioselectivity of subsequent reactions, a critical aspect in the construction of complex molecular architectures found in pharmaceuticals and specialty chemicals. A reliable and well-characterized supply of this intermediate is paramount for reproducible downstream applications.[3] This guide provides the necessary expertise to synthesize and rigorously validate this compound in-house.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 698-01-1 | [4][5] |
| Molecular Formula | C₈H₁₀ClN | [4][5] |
| Molecular Weight | 155.62 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 206 - 208 °C | [4] |
| Density | 1.1067 g/cm³ (at 20 °C) | [4] |
| Refractive Index | 1.5472 (at 20 °C) | [4] |
| Solubility | Insoluble in water | [4] |
Synthesis via Eschweiler-Clarke Reaction
The methylation of a primary or secondary amine using excess formic acid and formaldehyde is known as the Eschweiler-Clarke reaction.[6] This method is a cornerstone of reductive amination and is particularly advantageous as it avoids the formation of quaternary ammonium salts, halting the reaction at the tertiary amine stage.[6][7] For the synthesis of this compound from 2-chloroaniline, this reaction provides a high-yield, robust, and scalable pathway.
Causality of Reagent Choice
-
2-Chloroaniline (Substrate): The starting primary amine. The electron-withdrawing nature of the ortho-chlorine atom slightly deactivates the amine but does not impede the reaction.
-
Formaldehyde (Methylating Agent): Serves as the carbon source for the two methyl groups. It reacts with the amine to form an iminium ion intermediate.
-
Formic Acid (Reducing Agent & Catalyst): Plays a dual role. It protonates the intermediate imine, activating it for reduction. Subsequently, the formate anion acts as a hydride donor, reducing the iminium ion while decomposing into carbon dioxide, which drives the reaction to completion.[6][8]
Reaction Mechanism
The mechanism proceeds in a stepwise fashion, with each methylation cycle involving three key stages.
-
Iminium Ion Formation: The primary amine (2-chloroaniline) attacks the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to yield a reactive iminium ion.[7][9]
-
Reductive Methylation (First Methylation): Formic acid protonates the iminium ion. The resulting cation is then reduced by a hydride transfer from a formate ion, yielding the secondary amine (2-Chloro-N-methylaniline) and carbon dioxide.[8][10]
-
Repeat for Second Methylation: The process is repeated. The newly formed secondary amine reacts with a second equivalent of formaldehyde to form another iminium ion, which is subsequently reduced by formic acid to yield the final tertiary amine product, this compound. The reaction stops here because a tertiary amine cannot form an iminium ion.[6][7]
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Detailed Experimental Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Handle all reagents with care.[11]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroaniline (12.75 g, 0.1 mol).
-
Reagent Addition: Add 90% formic acid (25.5 g, 0.5 mol) followed by a 37% aqueous solution of formaldehyde (16.2 g, 0.2 mol). The addition of formaldehyde may be slightly exothermic.
-
Reaction: Heat the mixture to 80-90 °C and maintain it at this temperature with stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 100 mL of ice water. Basify the solution by slowly adding a 25% aqueous sodium hydroxide solution until the pH is approximately 14.[12] This step should be performed in an ice bath to manage the heat of neutralization.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).[7]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: A Self-Validating System
Purification is critical to remove unreacted starting materials, intermediates (2-Chloro-N-methylaniline), and byproducts. A multi-step purification process ensures high-purity final product.
Acylation of Contaminants
Primary and secondary amines are more nucleophilic than the desired tertiary amine product. This difference is exploited by reacting the crude product with acetic anhydride, which selectively acylates the aniline and mono-methylaniline contaminants, converting them into higher-boiling amides.[13]
-
To the crude product, add acetic anhydride (10% w/w).[13]
-
Reflux the mixture for 2-3 hours.
Acid-Base Extraction
After acylation, an acid wash removes the basic tertiary amine into the aqueous phase, leaving non-basic impurities and the newly formed amides in the organic phase.
-
Cool the mixture and pour it into an excess of 20% hydrochloric acid.[13]
-
Extract with diethyl ether to remove the non-basic impurities.[13]
-
Collect the aqueous layer containing the hydrochloride salt of the product.
-
Cautiously make the aqueous layer alkaline (pH > 10) with NaOH.[13]
-
Extract the liberated free amine with fresh diethyl ether, dry over KOH pellets, and concentrate.[13]
Vacuum Distillation
The final purification step is vacuum distillation, which separates the product from any remaining high-boiling impurities.
-
Set up a fractional distillation apparatus for vacuum operation.
-
Distill the liquid under reduced pressure, collecting the fraction that boils at approximately 70°C/7mmHg.[14]
Caption: Multi-step purification workflow.
Structural Characterization and Validation
A battery of analytical techniques should be employed to confirm the identity, structure, and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of δ 6.6-7.4 ppm.
-
N-Methyl Protons (N(CH₃)₂): A sharp singlet integrating to 6 protons is expected around δ 2.9 ppm.[15]
-
-
¹³C NMR (Carbon NMR): This technique reveals the number of chemically non-equivalent carbon atoms.
-
Aromatic Carbons (Ar-C): Multiple signals are expected between δ 110-150 ppm. The carbon bearing the N(CH₃)₂ group (C-N) will be significantly deshielded, while the carbon attached to the chlorine (C-Cl) will also show a distinct chemical shift.[16]
-
N-Methyl Carbons (N-CH₃): A signal around δ 30-45 ppm is characteristic of the N-methyl carbons.[15]
-
Table 2: Expected NMR Chemical Shifts (CDCl₃)
| Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
| N(CH₃)₂ | ~2.9 (singlet, 6H) | ~30-45 |
| Aromatic C-H | ~6.6-7.4 (multiplet, 4H) | ~110-140 |
| Aromatic C-N | - | ~145-150 |
| Aromatic C-Cl | - | ~125-135 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. For a tertiary amine like this compound, the key diagnostic feature is the absence of N-H stretching bands.[17]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Vibration Type |
| 3100-3000 | C-H (Aromatic) | Stretch |
| 2950-2800 | C-H (Alkyl) | Stretch |
| ~1600, ~1480 | C=C | Aromatic Ring Stretch |
| ~1350 | C-N | Stretch |
| ~800-700 | C-Cl | Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Electron Ionization (EI-MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z 155. A characteristic isotopic peak [M+2]⁺ at m/z 157, with an intensity approximately one-third of the [M]⁺ peak, is definitive proof of the presence of a single chlorine atom.[18][19] The base peak is often the molecular ion.[18]
Caption: Analytical workflow for product validation.
Safety and Handling
This compound is harmful if swallowed and causes eye irritation. It is crucial to handle this chemical with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[11][20]
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[11]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This guide has detailed a robust and verifiable methodology for the synthesis of this compound via the Eschweiler-Clarke reaction. The rationale behind the chosen synthetic route, a step-by-step protocol, and a comprehensive purification strategy have been provided to ensure the attainment of a high-purity product. The described analytical workflow, employing NMR, FT-IR, and Mass Spectrometry, establishes a self-validating system for structural confirmation and purity assessment. By adhering to these protocols, researchers and drug development professionals can confidently produce and characterize this important chemical intermediate for their downstream applications.
References
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NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
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Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]
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LookChem. (n.d.). Purification of N,N-Dimethylaniline. Chempedia. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]
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MDPI. (2022). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 27(15), 4936. Retrieved from [Link]
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Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-N,N-diethylaniline. National Institutes of Health. Retrieved from [Link]
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NIST. (n.d.). 2-Chloro-N,N-dimethyl-4-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]
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Royal Society of Chemistry. (2020). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H10ClN). Retrieved from [Link]
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Pacific Northwest National Laboratory. (2017). 2-Chloro-N,N-dimethylethylamine hydrochloride. Retrieved from [Link]
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CP Lab Safety. (n.d.). 2-Chloro-N, N-dimethylaniline, min 97%, 100 grams. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-N,N-dimethylaniline. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
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NIST. (n.d.). 2-Chloro-2',6'-acetoxylidide. NIST Chemistry WebBook. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]
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The Journal of Organic Chemistry. (1953). The Chlorination of N,N-Dimethylaniline. Retrieved from [Link]
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physical and chemical properties of 2-Chloro-N,N-dimethylaniline
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-N,N-dimethylaniline
Introduction
In the landscape of synthetic organic chemistry and pharmaceutical development, the utility of a chemical intermediate is defined by its structural features, reactivity, and physical properties. This compound (CAS No: 698-01-1), a substituted aromatic amine, represents a key building block whose unique electronic and steric characteristics make it a valuable precursor in various synthetic applications. The presence of a chloro-substituent ortho to a dimethylamino group on a benzene ring creates a distinct reactivity profile, influencing its role in the synthesis of dyes, agrochemicals, and, most notably, pharmaceutical scaffolds.
This technical guide offers a comprehensive exploration of the core . Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It provides a causal analysis of the compound's behavior, details validated analytical protocols for its characterization, and discusses its reactivity, ensuring a thorough understanding for its practical application in a laboratory or industrial setting.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent chemical and physical analysis. This compound is systematically identified by a consistent set of nomenclature and structural descriptors.
-
IUPAC Name: this compound[1]
-
Common Synonyms: o-Chloro-N,N-dimethylaniline[2]
-
Molecular Weight: 155.62 g/mol [2]
The molecule's structure, featuring a sterically accessible dimethylamino group and an adjacent chlorine atom, is central to its chemical behavior.
Caption: Molecular structure of this compound.
Core Physical Properties
The physical properties of this compound dictate its handling, storage, and behavior in various solvent systems. These characteristics are a direct consequence of its molecular structure and intermolecular forces. The compound typically appears as a clear to pale yellow liquid, which may discolor upon exposure to air and light, and possesses a distinct amine-like odor.[5]
| Property | Value | Source(s) |
| Physical State | Liquid at room temperature; may appear as a solid.[5] | [5] |
| Appearance | Clear to pale yellow liquid.[5] | [5] |
| Boiling Point | 206 - 208 °C; 70°C at 7 mmHg.[2][4] | [2][4] |
| Melting Point | 145 °C (Note: This reported value seems unusually high for the structure and may refer to a derivative or salt; it is typically a liquid at room temp).[4] | [4] |
| Density | 1.1067 g/cm³ (at 20 °C).[2] | [2] |
| Refractive Index | 1.5472 (at 20 °C).[2] | [2] |
| Vapor Pressure | 0.23 mmHg (at 25 °C).[2] | [2] |
| pKb | 9.60.[2] | [2] |
| Flash Point | 74 °C.[2] | [2] |
Solubility Profile
The solubility is governed by the "like dissolves like" principle. The bulky, nonpolar benzene ring and methyl groups render the molecule largely hydrophobic, resulting in low water solubility.[5] Conversely, it exhibits good solubility in a range of organic solvents.
-
Water Solubility: Insoluble.[2][5] The hydrophobic character from the dimethyl groups and the aromatic ring limits its solubility in aqueous media.[5]
-
Organic Solvents: Expected to be soluble in common organic solvents such as ethyl acetate, acetone, and toluene.[5] Its solubility in these solvents facilitates its use in a wide array of organic reactions.
Analytical Characterization & Experimental Protocols
Accurate characterization is essential for confirming the identity and purity of this compound. Spectroscopic techniques provide a molecular fingerprint, revealing detailed structural information.
Caption: Workflow for the analytical characterization of the compound.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 155. The presence of a single chlorine atom will result in a characteristic M+2 peak at m/z 157, with an intensity approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
-
Key Fragmentation Pathways: The primary fragmentation involves the loss of a methyl radical (•CH₃) to form a stable ion at m/z 140, or the loss of the chlorine atom.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Separation:
-
Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.
-
Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Begin at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min. Hold at 280 °C for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.
-
-
MS Detection:
-
Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to 230 °C.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the retention time of the compound. Analyze the corresponding mass spectrum for the molecular ion peak, the Cl isotope pattern, and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive information about the carbon-hydrogen framework.
-
¹H NMR:
-
Aromatic Protons (4H): These will appear in the aromatic region (~6.8-7.5 ppm) as complex multiplets due to coupling with each other.
-
Methyl Protons (6H): A sharp singlet will appear in the upfield region (~2.6-3.0 ppm), representing the six equivalent protons of the two methyl groups on the nitrogen atom.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected in the ~120-155 ppm range. The carbon attached to the nitrogen (C-N) will be the most downfield, while the carbon attached to the chlorine (C-Cl) will also be significantly shifted.
-
Methyl Carbons: A single signal for the two equivalent methyl carbons is expected in the upfield region (~40-45 ppm).
-
Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR for better signal dispersion.
-
Shim the magnetic field to achieve high homogeneity. Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program. A spectral width of ~16 ppm and an acquisition time of ~2-3 seconds are typical.
-
Collect a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Use a wider spectral width (~240 ppm) and a longer acquisition time. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
-
C-H (Aromatic): Stretching vibrations typically appear above 3000 cm⁻¹.
-
C-H (Alkyl): Stretching vibrations from the methyl groups will be observed in the 2850-2960 cm⁻¹ range.
-
C=C (Aromatic): Ring stretching vibrations will produce characteristic peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: This will appear in the fingerprint region, typically around 1350 cm⁻¹.
-
C-Cl Stretch: A strong absorption band is expected in the 700-800 cm⁻¹ range.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is a product of the interplay between its two key functional groups. This dual influence makes it a versatile intermediate in organic synthesis.
Caption: Dueling electronic effects governing the compound's reactivity.
Role in Electrophilic Aromatic Substitution
The dimethylamino group is a powerful activating group due to its ability to donate electron density into the aromatic ring via resonance. This effect strongly outweighs the inductive withdrawal of the nitrogen atom, making the ring highly susceptible to electrophilic attack. It is a strong ortho, para-director. However, since the ortho position is blocked by the chlorine atom, electrophilic substitution is primarily directed to the para position (position 4) and the other ortho position (position 6).
Role in Nucleophilic Aromatic Substitution
The chlorine atom can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. While the ring is electron-rich, making SₙAr reactions generally difficult, specific conditions or the presence of a strong nucleophile can facilitate the displacement of the chloride. This pathway is less common than electrophilic substitution but remains a potential synthetic route.
Applications in Drug Development
Substituted anilines are foundational structures in medicinal chemistry.[6] While direct use of this compound in final drug APIs is not widespread, its role as an intermediate is significant. It serves as a precursor for constructing more complex molecular scaffolds. For instance, related aniline derivatives are crucial in the synthesis of widely used drugs like the local anesthetic lidocaine (from 2,6-dimethylaniline) and the NSAID mefenamic acid (from 2,3-dimethylaniline).[6][7] The unique substitution pattern of this compound allows for regioselective functionalization, making it a valuable tool for building libraries of compounds in drug discovery campaigns.
Safety, Handling, and Storage
Proper handling of this compound is critical to ensure laboratory safety. It is classified as a hazardous substance.
-
Hazards: The compound is harmful if swallowed and causes eye irritation. Inhalation can lead to central nervous system effects like headache and dizziness, while skin contact can cause irritation.[2][8][9]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]
-
First Aid:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes.[2][8]
-
Skin: Wash the affected area thoroughly with soap and water.[2][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2][8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and sources of ignition.[4][8]
Conclusion
This compound is a chemical intermediate of significant value, characterized by a well-defined set of physical and chemical properties. Its structural arrangement, featuring both an activating dimethylamino group and a reactive chloro-substituent, provides a versatile platform for synthetic chemists. A thorough understanding of its spectroscopic signature, solubility, and reactivity profile, as outlined in this guide, is essential for its effective and safe utilization in research, development, and manufacturing, particularly within the pharmaceutical industry. The protocols and data presented herein serve as a robust reference for scientists aiming to leverage this compound's unique characteristics in the creation of novel and complex molecules.
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2-Chloro-N,N-dimethylaniline CAS number and molecular structure
An In-depth Technical Guide to 2-Chloro-N,N-dimethylaniline: Synthesis, Characterization, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 698-01-1), a key chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. We will delve into its chemical identity, structural characteristics, synthesis and purification strategies, spectroscopic profile, and its role as a versatile building block in modern organic synthesis.
Core Chemical Identity and Physicochemical Properties
This compound, also known as o-Chloro-N,N-dimethylaniline, is a substituted aromatic amine. The presence of a chlorine atom at the ortho position and a dimethylamino group significantly influences its electronic properties and reactivity, making it a valuable precursor in multi-step syntheses.
The molecular structure of this compound is foundational to its chemical behavior. The dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. However, the steric bulk of this group, combined with the adjacent chlorine atom, directs incoming electrophiles primarily to the para position. The chlorine atom itself is an electron-withdrawing group via induction but electron-donating through resonance, further modulating the reactivity of the benzene ring.
Table 1: Physicochemical and Identification Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 698-01-1 | |
| Molecular Formula | C₈H₁₀ClN | |
| Molecular Weight | 155.62 g/mol | |
| Appearance | Clear to pale yellow liquid or solid | [1] |
| Boiling Point | 206 - 208 °C | [1] |
| Density | 1.1067 g/cm³ (at 20 °C) | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, toluene) | [1] |
| SMILES String | CN(C)c1ccccc1Cl | |
| InChI Key | QDCPXCIPVQJVDD-UHFFFAOYSA-N |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is not commonly detailed in literature as a final product but can be inferred from standard organic transformations. A logical and efficient synthetic route involves two key steps: the N-methylation of 2-chloroaniline or the chlorination of N,N-dimethylaniline. The latter is often preferred as the dimethylamino group is a powerful ortho-, para-director, making the introduction of chlorine at the desired position feasible, though control of regioselectivity is crucial to avoid multiple chlorinations.
Proposed Synthetic Pathway
The direct chlorination of N,N-dimethylaniline presents a viable route. The choice of chlorinating agent and reaction conditions is critical to favor mono-chlorination at the ortho and para positions and to manage the formation of isomeric byproducts.
Caption: Proposed synthesis of this compound via direct chlorination.
Experimental Protocol: Synthesis via Chlorination
This protocol is a representative method based on established chemical principles for the chlorination of activated aromatic systems.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve N,N-dimethylaniline (1.0 eq) in a suitable inert solvent such as acetonitrile or a chlorinated solvent. Cool the mixture to 0-5 °C in an ice bath.
-
Chlorination: Dissolve N-Chlorosuccinimide (NCS) (1.0-1.1 eq) in the same solvent and add it dropwise to the cooled aniline solution over 1-2 hours. The slight excess of NCS ensures complete consumption of the starting material, which simplifies purification. The reaction is performed at low temperature to control the reaction rate and improve selectivity.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the N,N-dimethylaniline spot is no longer visible.
-
Workup: Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium sulfite to destroy any remaining NCS. Separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product will be an oil containing a mixture of ortho- and para-chloro isomers.
Purification Workflow
The primary challenge in purification is the separation of the desired 2-chloro isomer from the 4-chloro byproduct. Their boiling points are often very close, making simple distillation ineffective.
Caption: A multi-step workflow for the purification of this compound.
Protocol: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a vacuum fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column). The efficiency of the column is paramount for separating isomers with close boiling points.
-
Distillation: Charge the crude oil into the distillation flask. Apply vacuum and slowly heat the flask.
-
Fraction Collection: Collect fractions based on boiling point and monitor the purity of each fraction by GC. The 2-chloro isomer is expected to have a slightly different boiling point than the 4-chloro isomer.
-
Alternative Purification: For achieving the highest purity, column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be employed to separate the isomers based on their differential polarity.[2]
Spectroscopic and Analytical Characterization
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct Ion | Predicted m/z |
| [M]⁺ | 155.04962 |
| [M+H]⁺ | 156.05745 |
| [M+Na]⁺ | 178.03939 |
| [M-H]⁻ | 154.04289 |
| Data sourced from computational models provides insight into expected mass-to-charge ratios.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the six protons of the two N-methyl groups. The aromatic region will display a complex multiplet pattern for the four protons on the benzene ring, characteristic of an ortho-disubstituted system.
-
¹³C NMR: The carbon NMR spectrum should reveal six distinct signals: two for the methyl carbons and four for the aromatic carbons, with the carbon attached to the chlorine atom being significantly influenced by the halogen's electronegativity.
Infrared (IR) Spectroscopy
The IR spectrum will provide key functional group information. Expected characteristic absorptions include:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2800-3000 cm⁻¹
-
C=C stretching (aromatic ring): ~1500-1600 cm⁻¹
-
C-N stretching: ~1350 cm⁻¹
-
C-Cl stretching: ~750 cm⁻¹ (in the fingerprint region) The IR spectrum of the related polymer, poly(2-chloroaniline), shows characteristic bands for the C-N and C=C aromatic structures.[4]
Applications in Pharmaceutical and Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its utility stems from the specific reactivity conferred by its substituent pattern. While direct applications are proprietary or less documented, its structural motifs are present in various pharmaceutically relevant molecules. Related chloro-aniline derivatives are crucial in the synthesis of major drugs, highlighting the importance of this class of compounds.[5][6]
Caption: Role of this compound as a versatile synthetic intermediate.
Causality in Application:
-
Pharmaceuticals: The aniline scaffold is a common feature in many drugs. The chloro-substituent can act as a handle for further functionalization via cross-coupling reactions or as a blocking group to direct other reactions. For instance, similar structures are precursors to local anesthetics like lidocaine and non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]
-
Agrochemicals: Many pesticides and herbicides are built upon substituted aniline cores. The specific combination of substituents on this compound can be tuned to achieve desired biological activity.
-
Dyes: Aniline derivatives are foundational to the dye industry. The electronic properties of this molecule make it a suitable precursor for developing azo dyes and other chromophores.[1]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated laboratory fume hood.
-
Hazards: It is classified as acutely toxic if swallowed and causes serious eye irritation. Like many aniline derivatives, it is toxic by ingestion, inhalation, and skin absorption and can affect the circulatory system, potentially causing cyanosis.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, splash goggles, and a lab coat.
-
First Aid: In case of skin contact, wash immediately and thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, seek immediate medical attention.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong acids and oxidizing agents.
References
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The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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The Role of 2,3-Dimethylaniline in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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2-Chloro-N,N-dimethyl-4-nitroaniline - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]
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2-Chloro-2',6'-acetoxylidide - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]
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Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide . Queen's University Belfast. Available at: [Link]
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3-Chloro-N,N-dimethylaniline - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]
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Synthesis of 2-chloro-N,N,N-trialkylethanaminium salts and related hydroxy-analogues as analytical standards for monitoring potential chemical warfare agent precursors . Semantic Scholar. Available at: [Link]
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Profiling the Formation of 2-Chloro-N,N-dimethylamino Trimethinium Chloride Salt, a Key Intermediate in the Manufacturing Process of Etoricoxib . ResearchGate. Available at: [Link]
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Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses . Slideshare. Available at: [Link]
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Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz) . ResearchGate. Available at: [Link]
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The Chlorination of N,N-Dimethylaniline . The Journal of Organic Chemistry. Available at: [Link]
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2-Chloro-N,N-diethylaniline | C10H14ClN | CID 597798 - PubChem . National Center for Biotechnology Information. Available at: [Link]
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(a) IR spectrum of poly(2-chloroaniline). (b) IR spectrum of... . ResearchGate. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Chloro-N,N-dimethylaniline
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Chloro-N,N-dimethylaniline (CAS No: 698-01-1).[1][2] In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages predicted data, spectral information from structurally similar compounds, and first-principle analysis to offer a robust guide for researchers, scientists, and drug development professionals. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and providing detailed protocols for experimental acquisition.
The structural features of this compound—an aromatic ring substituted with an electron-donating dimethylamino group and an electron-withdrawing, ortho-directing chloro group—create a distinct electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming molecular identity, assessing purity, and predicting chemical behavior.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the N-methyl protons. The substitution pattern breaks the symmetry of the aniline ring, resulting in four unique aromatic proton environments.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N(CH₃)₂ | ~2.7 - 2.9 | Singlet (s) | N/A |
| Ar-H (Position 6) | ~7.3 - 7.4 | Doublet of doublets (dd) | ~7.8, 1.5 |
| Ar-H (Position 3) | ~7.2 - 7.3 | Doublet of doublets (dd) | ~8.0, 1.5 |
| Ar-H (Position 4) | ~7.0 - 7.1 | Triplet of doublets (td) | ~7.8, 1.5 |
| Ar-H (Position 5) | ~6.9 - 7.0 | Triplet of doublets (td) | ~7.8, 1.5 |
Causality Behind Predictions:
-
N-Methyl Protons: The dimethylamino group's protons are expected to appear as a sharp singlet, integrating to 6H. Their chemical shift is slightly downfield compared to N,N-dimethylaniline (~2.9 ppm) due to the inductive effect of the ortho-chloro substituent.
-
Aromatic Protons: The aromatic region (δ 7.0-7.5 ppm) will be complex. The chlorine atom is inductively withdrawing but also a weak ortho-para director via resonance. The powerful electron-donating dimethylamino group will strongly influence the proton shifts. The proton at position 6, being ortho to the chlorine, is expected to be the most downfield. The remaining protons will exhibit complex splitting patterns (doublets and triplets) due to ortho and meta couplings.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals: six for the aromatic carbons and two for the methyl carbons.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N(C H₃)₂ | ~45 |
| Ar-C (C1, C-N) | ~152 |
| Ar-C (C2, C-Cl) | ~128 |
| Ar-C (C6) | ~129 |
| Ar-C (C4) | ~125 |
| Ar-C (C5) | ~123 |
| Ar-C (C3) | ~120 |
Causality Behind Predictions:
-
Methyl Carbons: The two methyl carbons are equivalent and will appear as a single peak around 45 ppm.
-
Aromatic Carbons: The carbon attached to the nitrogen (C1) will be the most downfield due to the strong deshielding effect of the nitrogen atom. The carbon bearing the chlorine (C2) will also be significantly downfield. The remaining aromatic carbons will appear in the typical range of δ 120-130 ppm. The specific shifts are governed by the combined electronic effects of both substituents.
Experimental Protocol for NMR Spectroscopy
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Mode: Proton-decoupled.
-
Pulse Angle: 45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or until an adequate signal-to-noise ratio is achieved).
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the chemical shift scale using the TMS signal.
Sources
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N,N-dimethylaniline (CAS No. 698-01-1) is a substituted aniline derivative with significant applications as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its chemical structure, featuring a chlorinated phenyl ring and a dimethylamino group, imparts a unique combination of reactivity and physicochemical properties that are critical to its utility in various synthetic pathways. Understanding the solubility and stability of this compound is paramount for its effective handling, storage, and application in research and development, particularly within the pharmaceutical industry where purity and degradation profiles are of utmost importance.
This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of this compound. It is designed to be a practical resource for scientists and researchers, offering not only a compilation of existing data but also detailed experimental protocols for determining these crucial parameters. The methodologies described herein are based on established analytical principles and are intended to serve as a robust starting point for in-house validation and further investigation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [2] |
| Molecular Weight | 155.62 g/mol | [2] |
| Appearance | Clear to pale yellow liquid | [1] |
| Boiling Point | 206-208 °C | [2] |
| Density | 1.1067 g/cm³ at 20 °C | [2] |
| Vapor Pressure | 0.23 mmHg at 25 °C | [2] |
| pKb | 9.60 | [2] |
Note: The compound may become discolored upon exposure to air and light, suggesting potential instability under these conditions.[1]
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor that influences its bioavailability, formulation development, and purification processes. The solubility of this compound is governed by the interplay of its hydrophobic aromatic ring and the polar dimethylamino and chloro substituents.
Qualitative Solubility
Based on available data, this compound exhibits the following general solubility characteristics:
| Solvent Class | Solubility | Rationale |
| Water | Insoluble/Low | The hydrophobic nature of the benzene ring and the dimethyl groups significantly limits its solubility in aqueous media.[1][2] |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Soluble | The polarity introduced by the chloro and dimethylamino groups allows for favorable interactions with these solvents.[1] |
| Non-polar Aromatic Solvents (e.g., Toluene) | Soluble | The aromatic ring of the solute interacts favorably with the aromatic solvent.[1] |
It is also noted that, like many organic compounds, the solubility of this compound is expected to increase with a rise in temperature.[1]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.
Principle: The equilibrium solubility is determined by adding an excess amount of the compound to a known volume of solvent, allowing the mixture to reach equilibrium, and then quantifying the concentration of the dissolved compound in the supernatant.
Materials and Equipment:
-
This compound (of known purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or GC-MS method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Diagram of Solubility Determination Workflow:
Caption: Workflow for quantitative solubility determination.
Part 2: Stability Profile and Forced Degradation Studies
Assessing the stability of a chemical entity is a regulatory requirement and a critical aspect of drug development. Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than accelerated stability testing to identify potential degradation products and establish degradation pathways.
Known Instabilities
As previously mentioned, this compound is known to discolor upon exposure to air and light, suggesting susceptibility to oxidative and photolytic degradation.[1] However, specific degradation products and the kinetics of these processes have not been extensively reported in the literature for this particular compound.
Forced Degradation Experimental Design
A comprehensive forced degradation study should expose this compound to a variety of stress conditions to evaluate its intrinsic stability.
Principle: The compound is subjected to hydrolytic, oxidative, photolytic, and thermal stress. The extent of degradation is monitored over time, and the major degradation products are identified and characterized.
Stress Conditions:
-
Hydrolytic:
-
Acidic: 0.1 M HCl at 60 °C
-
Neutral: Water at 60 °C
-
Basic: 0.1 M NaOH at 60 °C
-
-
Oxidative: 3% H₂O₂ at room temperature
-
Photolytic: Exposure to a combination of UV and visible light in a photostability chamber (ICH Q1B guidelines).
-
Thermal: Dry heat at a temperature below the boiling point (e.g., 80-100 °C).
Experimental Protocol for Forced Degradation:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the stock solution with the respective stressor in a suitable vial. For photolytic studies, use a quartz vial.
-
Include a control sample stored under ambient conditions.
-
-
Stress Exposure:
-
Place the vials under the specified stress conditions.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method. A suitable starting point would be a reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or ammonium acetate).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
For identification of degradation products, couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio of the degradants. Further structural elucidation can be performed using tandem mass spectrometry (MS/MS).
-
Diagram of Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Based on the chemistry of substituted anilines and related compounds, the following degradation pathways can be anticipated for this compound:
-
Oxidation: The dimethylamino group is susceptible to oxidation, which can lead to the formation of an N-oxide or N-demethylation to yield 2-chloro-N-methylaniline and subsequently 2-chloroaniline.
-
Hydrolysis: Under harsh acidic or basic conditions, cleavage of the N-alkyl groups might occur, although this is generally less common for N,N-dialkylanilines compared to other functional groups.
-
Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond. Additionally, the aniline moiety can be involved in photo-oxidation reactions.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to a complex mixture of products.
Table of Potential Degradation Reactions:
| Stress Condition | Potential Reaction | Possible Products |
| Oxidation | N-Oxidation, N-Demethylation | This compound-N-oxide, 2-Chloro-N-methylaniline, 2-Chloroaniline |
| Photolysis | Dehalogenation, Ring Opening | N,N-dimethylaniline, various phenolic and ring-opened products |
| Hydrolysis (Forced) | N-Dealkylation (unlikely but possible) | 2-Chloro-N-methylaniline |
| Thermal | Complex decomposition | Mixture of smaller fragments and polymeric material |
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound and provided a framework for the experimental determination of these critical parameters. While qualitative data suggests good solubility in common organic solvents and low aqueous solubility, and a susceptibility to oxidative and photolytic degradation, there is a clear need for quantitative experimental studies to establish a comprehensive profile for this compound.
The protocols outlined in this guide for solubility determination and forced degradation studies are based on established scientific principles and provide a solid foundation for researchers to generate reliable data. The successful execution of these studies will enable a deeper understanding of the behavior of this compound, facilitating its use in a controlled and predictable manner in pharmaceutical and chemical synthesis.
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Solubility of Things. This compound. [Link]
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Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Molecules. [Link]
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Degradation of chloroaniline in chemical wastewater by ionizing radiation technology: Degradation mechanism and toxicity evaluation. Chemosphere. [Link]
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Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS One. [Link]
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Degradation of 2-chloroaniline, 3-chloronitrobenzene and 1,2,4- trichlorobenzene in river sediments. Annali di Chimica. [Link]
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Oxidation of substituted N,N-dimethylanilines by cytochrome P-450. Biochemistry. [Link]
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
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Forced Degradation Studies. MedCrave. [Link]
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Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet. Journal of the Chemical Society B: Physical Organic. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Mechanism of oxidation with 2-dimethylamino-N,N-dimethylaniline N-oxide. ResearchGate. [Link]
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Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
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CP Lab Safety. 2-Chloro-N, N-dimethylaniline, min 97%, 100 grams. [Link]
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Photochemistry of 4-Chloroaniline in Solution. Formation and Kinetic Properties of a New Carbene, 4-Iminocyclohexa. The Journal of Physical Chemistry A. [Link]
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Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. [Link]
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SIELC Technologies. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Photolysis of 3-Chloro-3-aryldiazirines in the Presence of Amines and Allyl Alcohol. ResearchGate. [Link]
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Pathway Analysis of Chemical Hydrolysis for 14 RCRA Chemicals. US EPA. [Link]
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-
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An In-Depth Technical Guide on the Electronic Effects of Ortho-Chloro Substitution in N,N-Dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electronic landscape of an aromatic system is profoundly influenced by the nature and position of its substituents. In the realm of medicinal chemistry and materials science, a nuanced understanding of these electronic effects is paramount for the rational design of molecules with desired properties. This guide provides a detailed exploration of the electronic consequences of introducing a chloro substituent at the ortho position of N,N-dimethylaniline. We will delve into the intricate interplay of inductive, resonance, and steric effects, and how these factors modulate the chemical behavior of the molecule, particularly the basicity and nucleophilicity of the nitrogen atom. This document will further provide field-proven experimental protocols to quantitatively assess these effects.
The Multifaceted Influence of an Ortho-Chloro Substituent
The introduction of a chlorine atom at the position ortho to the dimethylamino group in N,N-dimethylaniline sets the stage for a complex interplay of electronic and steric phenomena. These effects collectively alter the electron density distribution within the molecule, with significant consequences for its reactivity.
Inductive Effect (-I)
Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I). This effect operates through the sigma (σ) bonds, pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom of the dimethylamino group. This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution and, more importantly, decreases the electron-donating ability of the nitrogen's lone pair, thereby reducing the basicity of the molecule.
Resonance Effect (+R)
Conversely, the chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect (+R) increases the electron density at the ortho and para positions of the ring. However, in the case of halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic attack.
Steric Inhibition of Resonance (SIR)
The most profound consequence of ortho-substitution in N,N-dimethylaniline is steric in nature. The bulky dimethylamino group and the adjacent chloro substituent create significant steric hindrance. To alleviate this strain, the dimethylamino group is forced to twist out of the plane of the benzene ring. This loss of planarity disrupts the overlap between the p-orbital of the nitrogen atom and the π-system of the aromatic ring. This phenomenon, known as Steric Inhibition of Resonance (SIR), severely diminishes the +R effect of the dimethylamino group, preventing the delocalization of the nitrogen's lone pair into the ring. The primary consequence of SIR is a significant decrease in the electron density on the aromatic ring and a localization of the lone pair on the nitrogen atom, which would intuitively suggest an increase in basicity. However, the dominant -I effect of the chlorine and the steric hindrance to protonation often lead to a net decrease in basicity.
Quantitative Assessment of Electronic Effects: pKa Values
The basicity of an amine is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant of its conjugate acid. A lower pKa value indicates a weaker base.
| Compound | pKa of Conjugate Acid |
| N,N-Dimethylaniline | 5.15[1][2][3] |
| 2-Chloroaniline | 2.66[4][5] |
| 3-Chloroaniline | 3.52[6][7][8] |
| 4-Chloroaniline | 3.88[9] |
| N,N-Dimethyl-2-chloroaniline | Estimated < 3 |
Table 1: pKa values of N,N-dimethylaniline and chloro-substituted anilines.
Experimental Protocols for Characterization
Synthesis of N,N-Dimethyl-2-chloroaniline
A common and effective method for the synthesis of N,N-dimethyl-2-chloroaniline is the methylation of 2-chloroaniline.
Materials:
-
2-Chloroaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88%)
-
Sodium bicarbonate
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 2-chloroaniline (1 eq.), formaldehyde (2.5 eq.), and formic acid (2.5 eq.).
-
Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The disruption of conjugation due to steric inhibition of resonance in N,N-dimethyl-2-chloroaniline is expected to cause a hypsochromic shift (blue shift) of the absorption maxima compared to N,N-dimethylaniline.
Protocol:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of N,N-dimethylaniline and N,N-dimethyl-2-chloroaniline in a UV-transparent solvent such as ethanol or cyclohexane.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the solvent-filled cuvettes.
-
Record the absorption spectra of the sample solutions from 200 to 400 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for both compounds.
-
Compare the λmax values and the molar absorptivity (ε) to assess the effect of the ortho-chloro substitution on the electronic transitions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure and understanding the electronic environment of the nuclei.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Observe the chemical shifts, integration, and coupling patterns of the aromatic protons and the N-methyl protons. The chemical shift of the N-methyl protons in N,N-dimethyl-2-chloroaniline is expected to be different from that in N,N-dimethylaniline due to the altered electronic and steric environment.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Analyze the chemical shifts of the aromatic and methyl carbons. The chemical shifts will reflect the changes in electron density at each carbon atom due to the ortho-chloro substituent.
-
Visualizing the Electronic and Steric Effects
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Experimental Workflow for Analysis.
Conclusion
The ortho-chloro substitution in N,N-dimethylaniline introduces a fascinating case study in physical organic chemistry, where inductive, resonance, and steric effects are all significantly at play. The dominant electron-withdrawing inductive effect of the chlorine atom, coupled with the steric inhibition of resonance of the dimethylamino group, leads to a substantial decrease in the basicity of the nitrogen atom. This comprehensive guide has provided a theoretical framework for understanding these effects, supported by quantitative data and detailed experimental protocols for their investigation. For researchers in drug development and materials science, a thorough grasp of these principles is essential for the predictive design of molecules with tailored electronic properties.
References
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PubChem. (n.d.). 2-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). N,N-Dimethylaniline. Retrieved from [Link]
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Stenutz, R. (n.d.). pKa values. Retrieved from [Link]
-
FooDB. (2010). Showing Compound N,N-Dimethylaniline (FDB005128). Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). Retrieved from [Link]
-
ACS Publications. (n.d.). UV−vis Subpicosecond Spectroscopy of 4-(9-Anthryl)-N,N'-dimethylaniline in Polar and Nonpolar Solvents: A Two-Dimensional View of the Photodynamics. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Wiley Online Library. (2016). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectrum of reagent (4-amino-N,N-dimethylaniline). Retrieved from [Link]
-
AIP Publishing. (n.d.). Ultraviolet relaxation dynamics of aniline, N, N-dimethylaniline and 3,5-dimethylaniline at 250 nm. Retrieved from [Link]
-
ResearchGate. (n.d.). UV−vis Subpicosecond Spectroscopy of 4-(9-Anthryl)-N,N'-dimethylaniline in Polar and Nonpolar Solvents: A Two-Dimensional View of the Photodynamics. Retrieved from [Link]
-
SlidePlayer. (n.d.). UV-Vis spectroscopy. Retrieved from [Link]
-
Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved from [Link]
-
Chem.ucla.edu. (n.d.). 4-Chloroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]
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The Unseen Workhorse: A Technical Guide to the Fundamental Reactivity of 2-Chloro-N,N-dimethylaniline
Abstract
2-Chloro-N,N-dimethylaniline is a deceptively simple molecule that serves as a versatile and powerful building block in modern organic synthesis. Its reactivity is governed by a delicate interplay of electronic and steric effects imparted by the chloro, dimethylamino, and aromatic functionalities. This in-depth technical guide provides a comprehensive exploration of the fundamental reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, the directing effects of its substituents, and its participation in a range of pivotal transformations, including electrophilic substitution, metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and directed ortho-metalation. This guide is designed to be a practical resource, complete with detailed experimental protocols, mechanistic diagrams, and quantitative data to empower the strategic application of this important synthetic intermediate.
Introduction: The Strategic Importance of this compound
In the vast arsenal of chemical intermediates, this compound stands out for its unique combination of functionalities. The presence of a nucleophilic dimethylamino group, a reactive chloro substituent, and an aromatic ring provides multiple handles for synthetic manipulation. This trifecta of reactivity allows for its strategic incorporation into a wide array of complex molecules, most notably in the pharmaceutical and materials science sectors.
The inherent reactivity of this molecule is a double-edged sword. On one hand, it offers a multitude of pathways for chemical modification. On the other, a thorough understanding of the competing electronic and steric influences is paramount to achieving desired regioselectivity and high yields. This guide aims to demystify the reactivity of this compound, providing a robust framework for its effective utilization in research and development.
Synthesis of this compound
The most common and practical synthesis of this compound involves the direct chlorination of N,N-dimethylaniline. However, a more regioselective approach involves the treatment of N,N-dimethylaniline N-oxide with thionyl chloride. This method has been shown to produce the desired 2-chloro isomer in a significantly higher ratio compared to the 4-chloro byproduct[1].
Optimized Synthesis Protocol: From N,N-Dimethylaniline N-oxide[1]
This protocol outlines a laboratory-scale synthesis of this compound from N,N-dimethylaniline N-oxide, emphasizing regioselectivity.
Materials:
-
N,N-dimethylaniline N-oxide
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of N,N-dimethylaniline N-oxide (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add thionyl chloride (1.1 eq) dropwise via a dropping funnel.
-
Maintain the reaction mixture at 0 °C and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound.
Expected Yield: 60-70%
The Interplay of Directing Groups: A Guiding Principle
The reactivity and regioselectivity of this compound in electrophilic aromatic substitution reactions are dictated by the combined influence of the dimethylamino (-NMe₂) and chloro (-Cl) substituents.
-
The Dimethylamino Group (-NMe₂): This is a strongly activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance (+R effect). This significantly increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
-
The Chloro Group (-Cl): The chloro group exhibits a dual electronic effect. It is an electron-withdrawing group through induction (-I effect) due to the high electronegativity of chlorine. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect). While the inductive effect deactivates the ring overall, the resonance effect directs incoming electrophiles to the ortho and para positions.
In this compound, the powerful activating and ortho, para-directing effect of the dimethylamino group dominates. However, the presence of the chloro group at the 2-position introduces steric hindrance and some electronic deactivation at the adjacent positions.
Key Reactions and Mechanistic Insights
Electrophilic Aromatic Substitution
Due to the strong activating nature of the dimethylamino group, this compound readily undergoes electrophilic aromatic substitution. The primary sites of substitution are the C4 (para to the -NMe₂ group) and C6 (ortho to the -NMe₂ group) positions. The C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is flanked by both the chloro and dimethylamino groups.
Nitration of this compound can be achieved using standard nitrating agents. The major product is typically 2-chloro-N,N-dimethyl-4-nitroaniline.
Experimental Protocol: Nitration of this compound [2]
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Standard workup and purification glassware
Procedure:
-
Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 2-chloro-N,N-dimethyl-4-nitroaniline.
Expected Yield: Approximately 75-85%
Further halogenation of this compound can be achieved using various halogenating agents. For instance, bromination will preferentially occur at the C4 and C6 positions.
Metal-Catalyzed Cross-Coupling Reactions
The chloro substituent at the C2 position serves as an excellent handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. This compound can be effectively coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water (4:1)
-
Schlenk tube
-
Standard inert atmosphere techniques and purification glassware
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of this compound
| Arylboronic Acid Partner | Product | Yield (%) |
| Phenylboronic acid | 2-(N,N-dimethylamino)biphenyl | 85 |
| 4-Methoxyphenylboronic acid | 4'-Methoxy-2-(N,N-dimethylamino)biphenyl | 92 |
| 3-Thienylboronic acid | 2-(Thiophen-3-yl)-N,N-dimethylaniline | 78 |
The Buchwald-Hartwig amination allows for the formation of C-N bonds, and this compound can be coupled with a variety of primary and secondary amines. This reaction is crucial for the synthesis of complex aniline derivatives.[3][4]
Experimental Protocol: Buchwald-Hartwig Amination of this compound [5]
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Schlenk tube
-
Standard inert atmosphere techniques and purification glassware
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAAr)
While less common than electrophilic substitution for electron-rich anilines, nucleophilic aromatic substitution (SNAAr) can occur on this compound, particularly if the ring is further activated by electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[6][7]
Directed ortho-Metalation (DoM)
The dimethylamino group is a powerful directing group for ortho-lithiation.[8][9] Treatment of this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, in the presence of a chelating agent like TMEDA, can lead to deprotonation at the C6 position, ortho to the dimethylamino group. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at the C6 position with high regioselectivity.[10][11][12]
Experimental Protocol: Directed ortho-Metalation of this compound
Materials:
-
This compound
-
sec-Butyllithium (s-BuLi) in cyclohexane (1.1 eq)
-
TMEDA (1.1 eq)
-
Anhydrous THF
-
Electrophile (e.g., benzaldehyde, 1.2 eq)
-
Dry ice/acetone bath
-
Standard inert atmosphere techniques and purification glassware
Procedure:
-
To a solution of this compound (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF at -78 °C, add s-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile (e.g., benzaldehyde, 1.2 eq) and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Applications in Drug Development
The versatile reactivity of this compound and its derivatives makes them valuable intermediates in the synthesis of pharmaceuticals. A prominent example is the synthesis of Mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). While the direct precursor is 2,3-dimethylaniline, the synthetic strategies employed are analogous to the reactivity patterns of this compound, particularly the formation of a C-N bond via a nucleophilic aromatic substitution or an Ullmann-type condensation reaction with an ortho-halobenzoic acid.[13][14][15][16][17]
Conclusion
This compound is a multifaceted building block whose reactivity is a testament to the principles of physical organic chemistry. A thorough understanding of the interplay between its functional groups is crucial for harnessing its full synthetic potential. By leveraging the principles of electrophilic substitution, metal-catalyzed cross-coupling, and directed ortho-metalation, chemists can strategically incorporate this versatile intermediate into the synthesis of a wide range of complex and valuable molecules. This guide has provided a comprehensive overview of its fundamental reactivity, complete with practical protocols and mechanistic insights, to serve as a valuable resource for the modern synthetic chemist.
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An In-depth Technical Guide on the Toxicological Data and Safety Precautions for 2-Chloro-N,N-dimethylaniline
<
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-N,N-dimethylaniline is a chemical intermediate with significant toxicological properties that demand rigorous safety protocols. This guide provides a comprehensive overview of its known hazards, including acute toxicity, potential for methemoglobinemia, and irritation to the skin, eyes, and respiratory system. Detailed procedures for safe handling, storage, emergency response, and waste disposal are outlined to ensure the well-being of laboratory and manufacturing personnel. Adherence to these guidelines is critical for mitigating risks and maintaining a safe working environment.
Introduction: Understanding the Compound
This compound (CAS Number: 698-01-1) is a substituted aniline derivative.[1] Its molecular formula is C8H10ClN, and it has a molecular weight of 155.62 g/mol .[1] It typically appears as a solid.[1] This compound serves as a building block in various chemical syntheses. Its utility, however, is matched by its potential for harm if not handled with the appropriate precautions. This guide is intended for professionals in research and drug development who may encounter this substance.
Toxicological Profile: A Substance of Concern
The primary hazards associated with this compound stem from its acute toxicity and irritant properties.[1] It is classified as harmful if swallowed and causes serious eye irritation.[1]
Key Toxicological Data
| Endpoint | Value | Species | Route | Source |
| Acute Oral Toxicity (LD50) | 951 mg/kg | Rat | Oral | [2] |
| Acute Dermal Toxicity (LD50) | 1770 mg/kg | Rabbit | Dermal | [3] |
This table summarizes the available acute toxicity data. The LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
A significant concern with aniline derivatives is the potential to cause methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis (a bluish discoloration of the skin and lips), headache, dizziness, and in severe cases, coma and death.[4][5] While specific data for this compound's methemoglobin-inducing potential is not as extensively documented as for N,N-dimethylaniline, the structural similarity warrants a high degree of caution.
Safety Precautions: A Proactive Approach to Risk Mitigation
A multi-faceted approach to safety is essential when working with this compound. This includes engineering controls, administrative controls, and the use of personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] Local exhaust ventilation is crucial to minimize the inhalation of any dust or vapors.
-
Safety Showers and Eyewash Stations: Immediate access to safety showers and eyewash stations is mandatory in any area where this chemical is handled.[7]
Personal Protective Equipment (PPE): Essential Individual Protection
A comprehensive PPE regimen is non-negotiable.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where splashing is a possibility.[6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn at all times.[6][8] A lab coat or chemical-resistant apron is also required to prevent skin contact.[6]
-
Respiratory Protection: In situations where ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] For higher concentrations, a self-contained breathing apparatus (SCBA) may be required.[4][9]
Handling and Storage: Maintaining a Safe Environment
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's integrity.
Safe Handling Practices
-
Avoid all personal contact, including inhalation.[10]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where the chemical is used.[6]
-
Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[2]
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[4][10]
-
Store in a secure area, accessible only to authorized personnel.
Emergency Procedures: Rapid and Effective Response
In the event of an emergency, a swift and informed response can significantly mitigate harm.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][11]
-
Skin Contact: Immediately remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][11]
Accidental Release Measures
-
Minor Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4]
-
Major Spills: Evacuate the area immediately and contact emergency services. Prevent the spill from entering drains or waterways.[6]
Fire and Explosion Hazards
While not highly flammable, this compound is a combustible solid.[1]
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6][11]
-
Hazardous Combustion Products: Upon combustion, it may produce toxic and irritating fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride.[6]
-
Firefighting Procedures: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6]
Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.
-
Dispose of this chemical as a hazardous waste.[4]
-
Do not allow the product to enter drains or waterways.[6]
-
Contact a licensed professional waste disposal service to dispose of this material.
Conclusion: A Commitment to Safety
This compound is a valuable chemical intermediate that requires a high level of respect and caution. By implementing the comprehensive safety measures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the inherent risks and ensure a safe working environment. A proactive and informed approach to safety is paramount when handling this and other potentially hazardous materials.
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theoretical calculations on 2-Chloro-N,N-dimethylaniline structure
An In-Depth Technical Guide to the Theoretical Calculations on the Structure of 2-Chloro-N,N-dimethylaniline
Introduction
This compound is a substituted aniline derivative with applications in the synthesis of dyes and pharmaceutical intermediates.[1] A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for optimizing its use in various chemical contexts. While experimental techniques provide invaluable data, theoretical calculations offer a powerful complementary approach, providing insights into molecular characteristics that may be difficult or impossible to probe experimentally.
This guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the structural and electronic properties of this compound. We will delve into the principles and practical application of Density Functional Theory (DFT) for geometric optimization, vibrational analysis, and the exploration of the molecule's electronic landscape through Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. This document is intended for researchers, scientists, and professionals in drug development and materials science who wish to leverage computational chemistry to deepen their understanding of this versatile molecule.
Core Computational Strategy: A DFT-Based Approach
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecules of this size.[2][3] Our approach is centered around the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has a proven track record of providing reliable results for a wide range of organic molecules.[4][5][6] To ensure a robust description of the electronic structure, we will utilize the 6-311++G(d,p) basis set, which includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[4][5][6]
Workflow for Theoretical Analysis
The following diagram outlines the logical workflow for a comprehensive theoretical study of this compound.
Caption: A flowchart illustrating the sequential steps for the theoretical characterization of this compound.
Part 1: Ground State Geometry Optimization
The first and most critical step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure, known as the ground state geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.
Protocol for Geometric Optimization
-
Input File Preparation:
-
Construct an initial guess for the molecular structure of this compound. The structure can be obtained from databases like PubChem or built using molecular modeling software.[7]
-
Specify the computational method and basis set in the input file for the quantum chemistry software (e.g., Gaussian, ORCA). The keyword line would typically look like: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.
-
-
Execution:
-
Submit the input file to the quantum chemistry program. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.
-
-
Convergence Check:
-
Upon completion, verify that the optimization has converged successfully. This is typically indicated by the program's output, confirming that the forces on the atoms are negligible and the geometry has reached a stationary point.
-
Interpreting the Optimized Geometry
The output will provide the final Cartesian coordinates of each atom, as well as key geometric parameters such as bond lengths, bond angles, and dihedral angles. These parameters provide a detailed picture of the molecular structure. For instance, the planarity of the aniline ring and the orientation of the dimethylamino and chloro substituents can be precisely determined.
| Parameter | Description | Expected Insights for this compound |
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | C-N, C-Cl, and C-C bond lengths can indicate the degree of electron delocalization and steric hindrance. |
| Bond Angles | The angle formed by three connected atoms. | Angles around the nitrogen atom and within the benzene ring reveal the hybridization and strain in the molecule. |
| Dihedral Angles | The angle between two planes defined by four atoms. | The dihedral angle between the plane of the dimethylamino group and the benzene ring is crucial for understanding steric effects and conjugation. |
Part 2: Vibrational Analysis
Once the geometry is optimized, a vibrational frequency analysis is performed. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra of the molecule.
Protocol for Vibrational Frequency Calculation
-
Input File Preparation:
-
Use the optimized geometry from the previous step as the input structure.
-
Modify the keyword line to include the Freq keyword: #p B3LYP/6-311++G(d,p) Freq.
-
-
Execution and Verification:
-
Run the calculation. The output will list the calculated vibrational frequencies.
-
A true minimum energy structure will have all positive (real) frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.
-
-
Spectral Analysis:
-
The calculated frequencies correspond to the normal modes of vibration of the molecule. These can be compared with experimental FT-IR and FT-Raman spectra.[4][5][6]
-
It is standard practice to apply a scaling factor to the calculated frequencies (typically around 0.96 for B3LYP) to account for anharmonicity and the limitations of the theoretical model, thereby improving agreement with experimental data.[8]
-
Part 3: Elucidating Electronic Properties
With a validated ground state structure, we can proceed to calculate various electronic properties that govern the molecule's reactivity and intermolecular interactions.
A. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.[9] The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.[10][11]
-
Large HOMO-LUMO Gap: Implies high kinetic stability and low chemical reactivity.[11]
-
Small HOMO-LUMO Gap: Suggests that the molecule is more polarizable and has higher chemical reactivity.[11]
Caption: Diagram illustrating the HOMO, LUMO, and the energy gap which dictates electronic transitions and reactivity.
From the HOMO-LUMO energies, several chemical reactivity descriptors can be calculated:[12][13]
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Electronegativity (χ) = (I + A) / 2
B. Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[14][15] The MEP is mapped onto the electron density surface, with different colors representing different potential values.
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as those around lone pairs of electronegative atoms (e.g., Nitrogen, Chlorine). These are the most likely sites for electrophilic attack.[16]
-
Blue Regions (Positive Potential): Represent areas of low electron density or positive charge, typically around hydrogen atoms. These are susceptible to nucleophilic attack.[16]
-
Green Regions (Zero Potential): Indicate neutral electrostatic potential.
Caption: Logical flow for interpreting Molecular Electrostatic Potential maps to predict reaction sites.
For this compound, the MEP map would likely show a negative potential region around the nitrogen atom due to its lone pair, and another around the chlorine atom. Positive potential would be expected on the hydrogen atoms of the methyl groups and the aromatic ring.
C. Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "bonding" units (Lewis-type structures).[17] It is particularly useful for studying hyperconjugative interactions and charge delocalization, which contribute to molecular stability.[18]
The key output of an NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO.[19]
E(2) = qi * (Fij)2 / (εj - εi)
where qi is the occupancy of the donor orbital, Fij is the off-diagonal NBO Fock matrix element, and εi and εj are the energies of the donor and acceptor orbitals, respectively.[17][19]
A large E(2) value indicates a strong interaction and significant stabilization.[17] For this compound, important interactions would include the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the benzene ring (nN → π*C-C), which is characteristic of aniline derivatives and contributes significantly to their electronic properties.
Conclusion
The theoretical investigation of this compound through DFT calculations provides a profound understanding of its structural and electronic characteristics. By systematically performing geometry optimization, vibrational analysis, and exploring the electronic landscape via HOMO-LUMO, MEP, and NBO analyses, researchers can gain predictive insights into the molecule's stability, reactivity, and spectroscopic signatures. This computational approach, when used in conjunction with experimental data, serves as an indispensable tool in the rational design and application of this important chemical intermediate in various scientific and industrial fields.
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Karabacak, M., Kurt, M., et al. (2009). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. Molecular Physics. [Link]
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Karabacak, M., Kurt, M., et al. (2009). Experimental (UV, NMR, IR and Raman) and theoretical spectroscopic properties of 2-chloro-6-methylaniline. ResearchGate. [Link]
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Kumar, S., et al. (2022). MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. Semantic Scholar. [Link]
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Al-Otaibi, J. S., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules. [Link]
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Sharma, S., et al. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Journal of Computational Chemistry. [Link]
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Al-Otaibi, J. S., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. [Link]
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Methodological & Application
The Versatile Role of 2-Chloro-N,N-dimethylaniline in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Synthetic Potential of a Key Building Block
In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient and elegant construction of complex molecular architectures. 2-Chloro-N,N-dimethylaniline, a readily available substituted aniline, has emerged as a versatile and powerful building block, particularly in the realm of transition-metal-catalyzed cross-coupling reactions and the synthesis of nitrogen-containing heterocycles. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed protocols, mechanistic insights, and practical considerations to empower its effective utilization in the laboratory.
The unique structural features of this compound—a reactive chloro-substituent ortho to an activating N,N-dimethylamino group—impart a distinct reactivity profile. The electron-donating nature of the dimethylamino group enhances the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution and facilitating oxidative addition in palladium-catalyzed cycles. Conversely, the steric bulk of the dimethylamino group and the adjacent chloro substituent can introduce subtle yet significant stereoelectronic effects that can be harnessed to control reaction selectivity. This guide will delve into these nuances, providing a deeper understanding of how to leverage the inherent properties of this reagent for synthetic advantage.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the art of bond formation in organic chemistry. This compound serves as an excellent coupling partner in several of these key transformations, enabling the construction of C-C and C-N bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a cornerstone for the synthesis of biaryl and heterobiaryl motifs, which are prevalent in pharmaceuticals and functional materials[1][2]. This compound can be effectively coupled with a wide range of aryl- and heteroarylboronic acids.
The success of the Suzuki-Miyaura coupling of aryl chlorides hinges on the careful selection of the palladium catalyst, ligand, and base. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, necessitating the use of highly active catalyst systems.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species.
-
Ligand Selection: Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are crucial for facilitating the oxidative addition of the C-Cl bond to the palladium center and promoting the subsequent reductive elimination step[3][4]. The steric bulk of these ligands is thought to create a more coordinatively unsaturated and reactive palladium center.
-
Base: A moderately strong base, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center[3][4].
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
SPhos or XPhos ligand
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene and water
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Chloroarenes
| Entry | Aryl Chloride | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound (analog) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | >95 (representative) |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 4-Chloroanisole | 3-Furylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 80 | 16 | 85 |
Note: The data in this table is representative of typical Suzuki-Miyaura couplings of chloroarenes and may not reflect the exact outcomes for this compound without specific experimental validation.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines[1][5]. This compound can serve as the aryl halide component in this reaction.
Similar to the Suzuki-Miyaura coupling, the amination of aryl chlorides requires a highly active palladium catalyst system.
-
Ligand Influence: The choice of ligand is critical in overcoming the lower reactivity of aryl chlorides. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed. These ligands promote the oxidative addition step and facilitate the reductive elimination of the arylamine product[3][6].
-
Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to deprotonate the amine, forming the active nucleophile.
Materials:
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos or a suitable NHC ligand precursor
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed reaction vessel
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), the ligand (0.02-0.04 mmol, 2-4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv) to a Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Add the anhydrous, degassed solvent (e.g., 5 mL of toluene).
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 2: Representative Buchwald-Hartwig Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12 | 92 |
| 2 | 2-Chloropyridine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
| 3 | 1-Chloro-4-nitrobenzene | n-Hexylamine | Pd₂(dba)₃ / cataCXium A | K₃PO₄ | Dioxane | 80 | 6 | 98 |
Note: The data in this table is representative of typical Buchwald-Hartwig aminations of aryl chlorides and may not reflect the exact outcomes for this compound without specific experimental validation.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Heck Reaction: Vinylation of the Aryl Ring
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene[2][7]. This compound can undergo Heck coupling with various alkenes to generate substituted styrenes.
-
Catalyst and Ligand: As with other couplings of aryl chlorides, a robust palladium catalyst is required. Palladium(II) acetate is a common precursor. The choice of ligand can influence the regioselectivity of the reaction (linear vs. branched product)[2]. For simple styrenes, phosphine-free conditions or simple phosphine ligands like triphenylphosphine (PPh₃) can sometimes be effective, although more electron-rich and bulky ligands may be necessary for challenging substrates.
-
Base: A base, typically an amine like triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc), is required to neutralize the hydrogen halide formed during the catalytic cycle.
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Triethylamine (Et₃N) or sodium acetate (NaOAc)
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent (e.g., DMF, 5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv), the alkene (1.2 mmol, 1.2 equiv), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv).
-
Heat the reaction mixture to 100-140 °C and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkynes[8][9].
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI)[8]. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.
-
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent or co-solvent.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous and degassed solvent (e.g., 5 mL of THF) followed by Et₃N (2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, wash with an organic solvent, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Synthesis of Heterocyclic Scaffolds
This compound and its derivatives are valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds, many of which are important pharmacophores.
Ligand-Controlled Synthesis of Carbazoles, Indoles, Dibenzazepines, and Acridines
A powerful strategy for the synthesis of diverse heterocyclic systems from a common precursor involves the palladium-catalyzed condensation of a 2-chloroaniline derivative with 2-bromostyrene, followed by a ligand-controlled intramolecular cyclization[10][11][12]. This approach offers remarkable selectivity towards different ring systems.
The selectivity of the intramolecular cyclization is dictated by the specific phosphine ligand employed. Different ligands can favor different cyclization pathways (e.g., C-C vs. C-N bond formation, or cyclization onto different positions of the aromatic rings), leading to the formation of 5-, 6-, or 7-membered heterocyclic rings[10][11]. This highlights the profound impact of ligand design in directing reaction outcomes.
Step 1: Synthesis of the Diphenylamine Intermediate
-
Combine this compound (or a related 2-chloroaniline derivative) (1.0 mmol), 2-bromostyrene (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), a suitable phosphine ligand (e.g., L2 as described in the literature for dibenzazepine synthesis), and NaOt-Bu (2.2 mmol) in a reaction vessel under an inert atmosphere[10].
-
Add dry toluene and heat the mixture (e.g., at 110 °C) until the starting materials are consumed.
-
After workup and purification, the diphenylamine intermediate is obtained.
Step 2: Ligand-Controlled Intramolecular Cyclization
The purified diphenylamine intermediate is then subjected to a second palladium-catalyzed reaction with a specific ligand to direct the cyclization towards the desired heterocycle[10][11].
-
For Carbazoles: A typical system might involve Pd₂(dba)₃ and a specific ligand like L4 (as referenced in the literature) in a solvent such as 1,4-dioxane[10].
-
For Acridines: A different ligand, such as L3, in toluene could be employed to favor the formation of the acridine core[10].
-
For Indoles: An oxidative cyclization using Pd(OAc)₂ and Cu(OAc)₂ in DMF can lead to the formation of N-arylindoles[10].
Caption: Ligand-controlled synthesis of various heterocycles from a common precursor.
This compound as a Precursor in Drug Development
Aniline derivatives are fundamental building blocks in the pharmaceutical industry[13]. While direct examples of this compound as a precursor for a specific marketed drug are not as prevalent as for some other anilines, its utility in constructing key heterocyclic scaffolds, such as carbazoles and dibenzazepines, is highly relevant to drug discovery. For instance, the dibenzazepine core is found in anticonvulsant and mood-stabilizing drugs like Carbamazepine[10]. The ability to synthesize these frameworks using 2-chloroaniline derivatives underscores the importance of this class of compounds in medicinal chemistry.
Conclusion and Future Outlook
This compound is a versatile and valuable reagent in organic synthesis. Its participation in a wide array of palladium-catalyzed cross-coupling reactions and its utility as a precursor for diverse heterocyclic systems make it an indispensable tool for synthetic chemists. The continued development of more active and selective catalyst systems will undoubtedly further expand the applications of this and related chloroanilines. A deeper understanding of the subtle electronic and steric factors that govern the reactivity of this molecule will enable even more precise control over reaction outcomes, paving the way for the efficient synthesis of increasingly complex and valuable molecules for the pharmaceutical, agrochemical, and materials science industries.
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Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. Journal of the American Chemical Society, 132(40), 14048–14051. [Link]
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Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. Semantic Scholar. [Link]
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SCIRP. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]
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-
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Application Notes & Protocols: 2-Chloro-N,N-dimethylaniline as a Versatile Precursor in the Synthesis of Bioactive Pharmaceutical Scaffolds
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the utility of 2-Chloro-N,N-dimethylaniline as a strategic precursor in the synthesis of pharmaceutically relevant compounds. We delve into the chemical properties and reactivity of this versatile starting material, offering detailed, field-proven protocols for its application in constructing complex molecular architectures. The following application notes are designed to be a self-validating system, explaining the causality behind experimental choices and providing a framework for the logical development of synthetic routes. Particular focus is given to its potential application in the synthesis of analogues of Tramadol and Amitriptyline, two widely recognized pharmaceutical agents.
Introduction: The Strategic Importance of this compound
This compound is an aromatic compound characterized by the presence of a chloro group and a dimethylamino group on the aniline scaffold.[1] This unique substitution pattern imparts a distinct reactivity profile, making it a valuable building block in medicinal chemistry. The electron-donating dimethylamino group enhances the nucleophilicity of the aromatic ring, while the chloro substituent serves as a versatile handle for various cross-coupling and nucleophilic substitution reactions.[1] Its physical state is a clear to pale yellow liquid which may discolor upon exposure to air and light, and it possesses a characteristic amine-like odor.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 698-01-1 | |
| Molecular Formula | C₈H₁₀ClN | |
| Molecular Weight | 155.62 g/mol | |
| Boiling Point | 222 °C | [1] |
| Density | 1.0677 g/cm³ | [1] |
| Solubility | Soluble in organic solvents like ethyl acetate, acetone, and toluene. Limited solubility in water. | [1] |
The strategic placement of the chloro and dimethylamino groups allows for regioselective transformations, a critical aspect in the multi-step synthesis of complex drug molecules. This guide will explore two powerful synthetic methodologies where this compound can be employed: the Grignard reaction for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Application in the Synthesis of Tramadol Analogues via Grignard Reaction
Tramadol is a centrally acting analgesic with a unique dual mechanism of action. Its synthesis traditionally involves the reaction of a Grignard reagent with 2-((dimethylamino)methyl)cyclohexanone.[2][3][4] While the direct synthesis of Tramadol from this compound is not the standard industrial route, this precursor can be envisioned in the synthesis of novel Tramadol analogues by forming the corresponding Grignard reagent and reacting it with a suitable cyclohexanone derivative.
Rationale for the Synthetic Approach
The chloro-substituent on the aniline ring allows for the formation of a Grignard reagent. This organometallic species can then act as a potent nucleophile, attacking the electrophilic carbonyl carbon of a cyclohexanone derivative. This key carbon-carbon bond-forming reaction establishes the core structure of the Tramadol scaffold.
Caption: Synthetic strategy for Tramadol analogues.
Detailed Protocol: Synthesis of a this compound Derived Tramadol Analogue
This protocol is a representative example and may require optimization based on the specific cyclohexanone derivative used.
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (a single crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
2-((dimethylamino)methyl)cyclohexan-1-one (1.1 equiv)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine under an inert atmosphere (Argon or Nitrogen).
-
Add a small amount of a solution of this compound in anhydrous THF via the dropping funnel to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once the reaction has started, add the remaining solution of this compound dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 2-((dimethylamino)methyl)cyclohexan-1-one in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Tramadol analogue.
-
Table 2: Representative Reaction Parameters for Grignard Synthesis
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF | Ethereal solvents are essential for stabilizing the Grignard reagent. |
| Initiator | Iodine | Helps to activate the magnesium surface. |
| Temperature | Reflux for formation, 0 °C for reaction | Controls the rate of reaction and minimizes side products. |
| Quenching Agent | Saturated NH₄Cl | A mild acid source to protonate the alkoxide and decompose unreacted Grignard reagent. |
Application in the Synthesis of Amitriptyline Analogues via Buchwald-Hartwig Amination
Amitriptyline is a tricyclic antidepressant. Its core structure features a dibenzocycloheptadiene ring system with a dimethylaminopropylidene side chain.[5][6] While the classical synthesis of Amitriptyline does not directly involve this compound, this precursor can be strategically employed in the synthesis of novel analogues through a Buchwald-Hartwig amination reaction to construct a key diarylamine intermediate.
Rationale for the Synthetic Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] In this proposed route, this compound can be coupled with a suitable amine-containing precursor to form a diarylamine. This intermediate can then be further elaborated to construct the tricyclic core of an Amitriptyline analogue. The strength of the C-Cl bond in chloroanilines makes them challenging substrates, but modern catalyst systems with bulky, electron-rich phosphine ligands have enabled efficient couplings.[1][9]
Caption: Synthetic strategy for Amitriptyline analogues.
Detailed Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure that can be adapted for coupling with various primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert atmosphere (Argon or Nitrogen)
Protocol:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene, followed by this compound and the amine coupling partner.
-
-
Reaction:
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diarylamine.
-
Table 3: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Selection | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor. |
| Ligand | XPhos | A bulky, electron-rich phosphine ligand that facilitates the coupling of challenging aryl chlorides.[10] |
| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene | A high-boiling, non-polar solvent suitable for this reaction. |
Safety Considerations
-
This compound: This compound is harmful if swallowed and causes skin and eye irritation.[11] It may also cause respiratory irritation.[9][11] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][11]
-
Grignard Reagents: These reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and under an inert atmosphere.
-
Buchwald-Hartwig Amination: The reaction is typically carried out at elevated temperatures and involves flammable solvents. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of complex pharmaceutical scaffolds. Its unique electronic and structural properties allow for its strategic incorporation into synthetic routes employing powerful C-C and C-N bond-forming reactions. The detailed protocols provided herein for Grignard reactions and Buchwald-Hartwig aminations serve as a practical guide for researchers and scientists in drug discovery and development to explore the synthesis of novel analogues of Tramadol and Amitriptyline, and other bioactive molecules. As with any synthetic procedure, careful optimization and adherence to safety protocols are paramount for successful and safe experimentation.
References
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This compound | Solubility of Things. Available at: [Link]
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A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). Available at: [Link]
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(PDF) Synthesis of Tramadol and Analogous - ResearchGate. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Redalyc.Synthesis of Tramadol and Analogous. Available at: [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
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Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands - NIH. (2015-06-08). Available at: [Link]
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Catalytic Access to 4-(sec-Alkyl)Anilines via 1,6-Conjugate Addition of Grignard Reagents to in Situ Generated aza-p-Quinone Methides | Organic Letters - ACS Publications. (2022-09-02). Available at: [Link]
-
Bifunctional Variations of the Antidepressant Amitriptyline Theme - The Hebrew University of Jerusalem. Available at: [Link]
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Synthesis of Tramadol and Analogous | PDF | Analgesic | Opioid - Scribd. Available at: [Link]
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Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
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A Review on Tricyclic Antidepressants Synthesis Methods - International Journal of New Chemistry. (2024-11-04). Available at: [Link]
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Grignard Reaction Mechanism - Collegedunia. Available at: [Link]
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3 - Organic Syntheses Procedure. Available at: [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2025-12-28). Available at: [Link]
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One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction - eGrove - University of Mississippi. (2021-05-08). Available at: [Link]
-
Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates - Organic Chemistry Portal. Available at: [Link]
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Synthesis of tramadol hydrochloride | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research, 2012, 4(10):4506-4513 Research Article Synthesis of related substances of T - JOCPR. Available at: [Link]
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Synthesis of related substances of Tramadol hydrochloride, analgesic drug - JOCPR. Available at: [Link]
- WO1993003370A1 - Reagents and methods for the quantification of amitriptyline or nortriptyline in biological fluids - Google Patents.
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Amitriptyline | C20H23N | CID 2160 - PubChem - NIH. Available at: [Link]
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The Production of Amitriptyline from Nortriptyline in Formaldehyde-Containing Solutions. Available at: [Link]
- CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents.
-
A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline - ResearchGate. (2025-08-06). Available at: [Link]
-
Structures of substituted anilines. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. | Request PDF - ResearchGate. Available at: [Link]
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Application Notes & Protocols: The Role of 2-Chloro-N,N-dimethylaniline in Modern Dye Manufacturing
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Key Dye Intermediate
In the vast landscape of synthetic organic chemistry, certain molecules serve as pivotal building blocks for entire classes of industrial products. 2-Chloro-N,N-dimethylaniline is one such compound, a substituted aniline derivative that holds a significant position in the manufacture of high-performance colorants.[1] Characterized as a clear to pale yellow liquid with a distinct amine-like odor, its true value lies in its molecular architecture.[1] The presence of an electron-donating N,N-dimethylamino group and an electron-withdrawing chloro-substituent on the aromatic ring creates a unique electronic environment. This duality makes it a versatile intermediate, particularly in the synthesis of azo and disperse dyes, where it critically influences the final dye's hue, intensity, and fastness properties.[1][2]
This guide provides an in-depth exploration of the applications of this compound in dye manufacturing. It is designed for researchers, chemists, and professionals in the field, offering not just protocols, but also the underlying chemical principles that govern its reactivity and utility.
Part 1: Application in Azo Dye Synthesis
Azo dyes represent the largest and most commercially significant class of synthetic colorants, distinguished by the presence of one or more azo groups (–N=N–) that form a conjugated system between aromatic rings.[2] The synthesis is a cornerstone of color chemistry, typically involving a two-stage process: diazotization followed by azo coupling.
Theoretical Background: The Role of this compound as a Coupling Component
While primary aromatic amines are used for the initial diazotization step to form a reactive diazonium salt, this compound, as a tertiary amine, serves as an excellent coupling component . Its function is dictated by the powerful activating effect of the N,N-dimethylamino group.
-
Activation of the Aromatic Ring : The lone pair of electrons on the nitrogen atom of the dimethylamino group is delocalized into the phenyl ring, significantly increasing its electron density. This makes the ring highly nucleophilic and susceptible to attack by the electrophilic diazonium ion.
-
Directing Effect : The N,N-dimethylamino group is a strong ortho-, para- director. Due to steric hindrance from the dimethylamino group itself, the incoming diazonium salt is overwhelmingly directed to the para position (C4) of the ring.
-
Influence of the Chloro Group : The chlorine atom at the C2 position is electron-withdrawing via induction but can influence the final properties of the dye. It can slightly alter the electronic spectrum, leading to shifts in color, and has been noted to improve the lightfastness of the resulting dye.[2]
The general mechanism for this coupling reaction is a classic electrophilic aromatic substitution, as illustrated below.
Figure 1: General mechanism of azo coupling.
Application Note: Synthesis of a Monoazo Disperse Dye
To demonstrate the practical application, we will outline the synthesis of a novel monoazo dye, 4-((4-nitrophenyl)diazenyl)-2-chloro-N,N-dimethylaniline . This dye is designed by coupling diazotized p-nitroaniline with this compound. The choice of p-nitroaniline as the diazo component is strategic; its strong electron-withdrawing nitro group will create a significant intramolecular charge-transfer character in the final dye, pushing the absorption maximum (λmax) well into the visible spectrum to produce a deep color, likely in the red to violet range.
Detailed Protocol 1: Synthesis of 4-((4-nitrophenyl)diazenyl)-2-chloro-N,N-dimethylaniline
This protocol provides a self-validating system for synthesizing a target azo dye. Each step is critical for achieving a high yield and purity.
Step A: Diazotization of p-Nitroaniline
The objective of this step is to convert the primary amine into a highly reactive diazonium salt. The reaction must be kept at 0-5 °C to prevent the unstable diazonium salt from decomposing.
-
Reaction Setup : In a 250 mL beaker, combine 1.38 g (0.01 mol) of p-nitroaniline with 20 mL of water and 3 mL of concentrated hydrochloric acid. Stir the mixture to form a fine slurry of the amine hydrochloride salt.
-
Cooling : Place the beaker in an ice-salt bath and cool the slurry to 0-5 °C with continuous magnetic stirring.
-
Nitrite Addition : In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold water.
-
Diazotization : Add the sodium nitrite solution dropwise to the cold amine slurry over 15 minutes. It is critical to ensure the temperature does not rise above 5 °C.[2]
-
Confirmation : After the addition is complete, stir for an additional 15 minutes. The formation of the diazonium salt is indicated by the dissolution of the solid slurry into a clear, pale-yellow solution. Confirm the presence of a slight excess of nitrous acid using starch-iodide paper (should turn blue). This diazonium salt solution must be used immediately in the next step.
Step B: Azo Coupling with this compound
Here, the electrophilic diazonium salt reacts with the nucleophilic coupling component. Maintaining a slightly acidic pH is crucial for the stability of the diazonium salt and to ensure the coupling component is sufficiently active.
-
Prepare Coupling Solution : In a 400 mL beaker, dissolve 1.56 g (0.01 mol) of this compound in 50 mL of 10% aqueous hydrochloric acid. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction : Slowly add the freshly prepared, cold diazonium salt solution from Step A to the cold this compound solution with continuous, efficient stirring.[2]
-
Precipitation : A deeply colored precipitate of the azo dye should form immediately. Maintain the temperature below 5 °C throughout the addition.
-
Complete Reaction : Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.
Step C: Isolation, Purification, and Characterization
-
Isolation : Filter the crude dye precipitate using a Büchner funnel under vacuum.
-
Washing : Wash the filter cake thoroughly with cold water until the filtrate is neutral to litmus paper. This removes any residual acid and inorganic salts.
-
Drying : Dry the crude dye in a vacuum oven at 60 °C.
-
Purification : Recrystallize the crude product from an appropriate solvent, such as ethanol or glacial acetic acid, to obtain the pure dye.
-
Characterization : The final product should be characterized using techniques like FT-IR (to confirm the N=N stretch), ¹H-NMR, and UV-Visible spectroscopy (to determine λmax).
Figure 2: Experimental workflow for azo dye synthesis.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₄H₁₃ClN₄O₂ | Derived from reactants. |
| Molecular Weight | 318.74 g/mol | Calculated from formula. |
| Predicted λmax | 480 - 520 nm (in DMF) | The strong donor (NMe₂) and acceptor (NO₂) groups create a push-pull system, leading to a significant bathochromic shift and intense color.[2][3] |
| Color | Deep Red / Magenta | Corresponds to absorption in the blue-green region of the visible spectrum. |
| Class | Disperse Azo Dye | Low expected water solubility due to the absence of solubilizing groups like sulfonic acid.[3][4] |
Part 2: Application in Disperse Dye Manufacturing
Disperse dyes are non-ionic colorants with very low water solubility. They are designed to dye hydrophobic fibers like polyester, nylon, and cellulose acetate from a fine aqueous dispersion.[3][4] The dyeing process involves the transfer of individual dye molecules from the dispersion into the amorphous regions of the polymer fiber, where they are held by intermolecular forces.
Application Note: Designing Disperse Dyes
This compound is an excellent precursor for disperse dyes for several reasons:
-
Hydrophobicity : The molecule lacks strongly polar, water-solubilizing groups (e.g., -SO₃H, -COOH). Dyes synthesized from it retain this hydrophobic character, which is essential for partitioning into the fiber.
-
Molecular Size : It contributes to a compact molecular structure, which is crucial for penetrating the tight polymer matrix of fibers like polyester.
-
Color and Fastness : As a coupling component, it allows for the creation of a wide range of colors. The presence of the chloro group can contribute positively to the dye's stability against fading from light exposure.[2]
Protocol 2: General Procedure for Dyeing Polyester Fabric
This protocol outlines the high-temperature dyeing method for applying a disperse dye (such as the one synthesized in Protocol 1) to polyester fabric.
-
Preparation of the Dyebath :
-
Grind 0.1 g of the synthesized disperse dye with 0.1 g of a dispersing agent (e.g., a lignosulfonate-based product).
-
Add this mixture to 100 mL of water and stir to create a fine, stable dispersion.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
-
Dyeing Process :
-
Introduce a 5 g sample of pre-wetted polyester fabric into the dyebath.
-
Raise the temperature of the bath to 130 °C over 45 minutes in a high-temperature dyeing apparatus.
-
Maintain this temperature for 60 minutes to allow for dye penetration and fixation within the fiber.
-
-
Cooling and Rinsing :
-
Cool the dyebath down to 70 °C.
-
Remove the fabric, rinse it thoroughly with cold water.
-
-
Reduction Clearing (After-treatment) :
-
Prepare a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent at 70-80 °C.
-
Treat the dyed fabric in this bath for 15-20 minutes. This step is crucial to remove any unfixed dye from the fiber surface, which significantly improves wash fastness.
-
Rinse the fabric again with hot and then cold water, and allow it to air dry.
-
References
- This compound | Solubility of Things. Vertex AI Search.
- Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Chloro-4-(diethylamino)benzaldehyde. Benchchem.
- Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric. TSI Journals.
- FORMATION OF SOME NOVEL DISPERSE AZO DYES: SYNTHESIS, CHARACTERISATION AND PRINTING PROPERTIES. TSI Journals.
- Dimethylaniline - Wikipedia. Wikipedia.
- A series of novel disperse azo dyes synthesis, based on 1-(4-N-acetyl amino) 2-methyl phenyl 2-chloro ethanone. Asian Journal of Research in Chemistry.
- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. ijirset.
- Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry.
- This compound AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
- The Chemical Significance of N,N-Dimethylaniline (CAS 121-69-7): Properties and Applications in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- (PDF) 2-Chloroaniline Azo Dye: Synthesis, Characterization, DFT and Solvatochromism Properties.
- Exp. - No.2 - Dye Synthesis | PDF | Acid | Organic Chemistry. Scribd.
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Application Note: Laboratory-Scale Synthesis of 2-Chloro-N,N-dimethylaniline
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-Chloro-N,N-dimethylaniline. The described method is based on the robust and widely applicable Eschweiler-Clarke reaction, a reductive amination process utilizing 2-chloroaniline, formaldehyde, and formic acid. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers in-depth explanations of the reaction mechanism, safety precautions, experimental procedures, and product characterization, ensuring a reproducible and reliable synthesis.
Introduction
This compound is a substituted aromatic amine of significant interest in organic synthesis. Its unique electronic and steric properties, conferred by the ortho-chloro substituent and the dimethylamino group, make it a valuable precursor and intermediate in the production of pharmaceuticals, agrochemicals, and dyes. Accurate and efficient synthesis of this compound is therefore crucial for various research and development endeavors.
The protocol detailed herein employs the Eschweiler-Clarke reaction, a classic and highly effective method for the N-methylation of primary and secondary amines.[1] This reaction is favored for its high yields, operational simplicity, and, critically, its inability to form quaternary ammonium salts, which simplifies product purification.[2] By reacting 2-chloroaniline with an excess of formaldehyde and formic acid, a clean and efficient conversion to the desired tertiary amine can be achieved.[3]
Synthetic Strategy and Reaction Mechanism
The chosen synthetic route involves the direct N,N-dimethylation of 2-chloroaniline. This one-pot reaction proceeds via a reductive amination pathway.
Mechanism of the Eschweiler-Clarke Reaction:
The reaction initiates with the formation of an iminium ion from the primary amine (2-chloroaniline) and formaldehyde.[4] Formic acid then serves as a hydride donor, reducing the iminium ion to a secondary amine (2-chloro-N-methylaniline).[1] This process is repeated, with the newly formed secondary amine reacting with another molecule of formaldehyde to generate a new iminium ion. A subsequent reduction by formic acid yields the final tertiary amine product, this compound. The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[1]
Caption: Reaction mechanism of the Eschweiler-Clarke methylation.
Safety First: Essential Precautions
All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen and can cause methemoglobinemia.[5] Handle with extreme care.
-
Formaldehyde: A known carcinogen and potent sensitizer. It is toxic and corrosive.[6]
-
Formic Acid: Corrosive and causes severe skin burns and eye damage.[7]
-
Hydrochloric Acid: Corrosive and can cause severe burns.
-
Sodium Hydroxide: Corrosive and can cause severe burns.
-
Diethyl Ether: Extremely flammable. Work away from any potential ignition sources.
Always have appropriate spill kits and emergency procedures in place before starting the experiment.[8]
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a 10 mmol scale. Adjustments can be made for different scales, but reagent ratios should be maintained.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Chloroaniline | 127.57 | 1.28 g | 10 |
| Formaldehyde (37% aq. solution) | 30.03 | 2.5 mL | ~30 |
| Formic Acid (98-100%) | 46.03 | 2.3 mL | ~60 |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Diethyl Ether | 74.12 | ~100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Round-bottom flask (100 mL) | - | 1 | - |
| Reflux condenser | - | 1 | - |
| Magnetic stirrer and stir bar | - | 1 | - |
| Heating mantle | - | 1 | - |
| Separatory funnel (250 mL) | - | 1 | - |
| Beakers and Erlenmeyer flasks | - | Various | - |
| pH paper or pH meter | - | 1 | - |
| Rotary evaporator | - | 1 | - |
Reaction Setup and Procedure
-
Reaction Mixture Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroaniline (1.28 g, 10 mmol).
-
Addition of Reagents: To the stirred 2-chloroaniline, add formic acid (2.3 mL, ~60 mmol) followed by aqueous formaldehyde solution (2.5 mL, ~30 mmol).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to 100-110 °C using a heating mantle. Maintain a gentle reflux for 8-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Workup and Isolation
-
Acidification: Carefully add 20 mL of water to the cooled reaction mixture. Acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. This step protonates the desired product and any remaining amines, making them water-soluble, while forcing non-basic impurities into an organic phase if present.
-
Extraction (Wash): Transfer the acidic solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any non-basic impurities. Discard the organic layers.
-
Basification: Cool the aqueous layer in an ice bath and carefully basify to pH > 10 by the slow, dropwise addition of a concentrated sodium hydroxide solution. This deprotonates the amine hydrochloride, liberating the free amine product which will separate as an oil.
-
Extraction (Product): Extract the liberated this compound with diethyl ether (3 x 30 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[9]
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to confirm the structure of the product. The 1H NMR spectrum is expected to show a singlet for the N,N-dimethyl protons and multiplets for the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (155.62 g/mol ).[10]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Conclusion
This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of this compound via the Eschweiler-Clarke reaction. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable chemical intermediate for their research and development needs. The self-validating nature of the protocol, coupled with the in-depth mechanistic explanations, ensures a high degree of success and reproducibility.
References
-
LookChem. Purification of N,N-Dimethylaniline. [Link]
-
MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
- Google Patents. CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride.
-
SpringerLink. Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
CHIMIA. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. [Link]
-
Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
-
American Chemical Society. Purification of Dimethylaniline. [Link]
-
J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]
-
Online Organic Chemistry Tutor. Eschweiler- Clarke Reaction. [Link]
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
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- 5. This compound(698-01-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 8. fishersci.com [fishersci.com]
- 9. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
synthetic utility of 2-Chloro-N,N-dimethylaniline in cross-coupling reactions
An In-Depth Guide to the Synthetic Utility of 2-Chloro-N,N-dimethylaniline in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern organic synthesis, the quest for efficient and modular routes to complex molecular architectures is paramount. This compound (CAS: 698-01-1, Formula: C₈H₁₀ClN) emerges as a valuable and versatile building block, particularly within the pharmaceutical and materials science sectors.[1][2][3] Its structure, featuring a sterically encumbered aryl chloride and a coordinating dimethylamino group, presents both unique challenges and opportunities for synthetic chemists.
Palladium-catalyzed cross-coupling reactions represent a revolutionary toolkit for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4] However, the inherent stability and lower reactivity of the C-Cl bond compared to its bromide and iodide counterparts historically limited the scope of aryl chlorides in these transformations.[5][6] The oxidative addition of the aryl chloride to the palladium(0) center is often the rate-limiting step, demanding sophisticated catalyst systems to proceed efficiently.[5]
This guide provides a comprehensive overview of the synthetic utility of this compound in four cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. We will delve into the mechanistic principles, provide field-proven protocols, and offer expert insights into the causal relationships behind experimental choices, empowering researchers to leverage this key intermediate in their synthetic campaigns.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a powerhouse for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and organic electronics.[7][8][9][10] The primary challenge with a substrate like this compound lies in activating the inert C-Cl bond.
Mechanistic Insight & Causality
The reaction proceeds through a well-established catalytic cycle. The critical step, oxidative addition, is facilitated by using palladium catalysts equipped with bulky, electron-rich ligands.
-
Why Bulky, Electron-Rich Ligands? Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphines (e.g., SPhos, XPhos) increase the electron density on the palladium(0) center. This enhanced nucleophilicity promotes the insertion of the metal into the strong C-Cl bond.[5][11][12] The steric bulk of these ligands also favors the formation of a coordinatively unsaturated, highly reactive 14-electron palladium species and accelerates the final reductive elimination step.
-
The Role of the Base: A base (e.g., K₃PO₄, K₂CO₃) is essential for the transmetalation step.[8] It activates the organoboron species by forming a more nucleophilic boronate complex, which readily transfers its organic group to the palladium center.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Application Protocol: Suzuki-Miyaura Coupling
This generalized protocol is designed for the coupling of this compound with a generic arylboronic acid.
Workflow Overview
Caption: Standard experimental workflow for cross-coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line
Procedure:
-
Setup: To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), this compound (1.0 mmol, 155.6 mg), and the arylboronic acid (1.2 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene (5 mL) via a syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst Loading | Pd(OAc)₂ (2 mol%) | Sufficient for efficient turnover with activated ligands. |
| Ligand | SPhos (4 mol%) | A bulky, electron-rich biaryl phosphine ideal for activating C-Cl bonds. |
| Base | K₃PO₄ (2.0 equiv) | Moderately strong, non-nucleophilic base effective for transmetalation. |
| Solvent | Toluene | High-boiling, non-polar solvent suitable for these reaction temperatures. |
| Temperature | 100 °C | Provides thermal energy to overcome the activation barrier of oxidative addition. |
| Expected Yield | 70-95% | Dependent on the electronic and steric nature of the boronic acid. |
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative method for forming C-N bonds, providing access to a vast array of arylamines that are otherwise difficult to synthesize.[13][14] For a substrate like this compound, this reaction would be used to couple it with another amine, though a more common application involves coupling similar aryl chlorides with various primary or secondary amines.
Mechanistic Insight & Causality
The catalytic cycle shares principles with the Suzuki coupling, but with key differences in the nucleophile and base.[13]
-
Catalyst System: The development of specific biaryl phosphine ligands (e.g., XPhos, RuPhos) by the Buchwald group was instrumental in making the amination of aryl chlorides a general and reliable transformation.[15][16] These ligands promote the crucial C-N reductive elimination step, which can otherwise be a difficult process.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required. Its role is to deprotonate the amine-palladium complex, forming the palladium amide intermediate that is necessary for reductive elimination. The choice of base is critical and must be matched to the pKa of the amine coupling partner.
Application Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl chloride like this compound with a generic secondary amine (e.g., morpholine).
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous toluene
-
Glovebox or Schlenk line technique is highly recommended.
Procedure:
-
Setup (in a glovebox): To an oven-dried vial, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.5 mol%), and NaOt-Bu (1.4 equiv).
-
Reagent Addition: Add this compound (1.0 mmol, 155.6 mg), seal the vial, and remove it from the glovebox.
-
Solvent and Nucleophile: Add anhydrous toluene (4 mL) followed by the secondary amine (1.2 mmol) via syringe.
-
Reaction: Stir the mixture at 100 °C.
-
Monitoring: Monitor the reaction by GC-MS. Reactions are often complete within 4-18 hours.
-
Workup: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography or recrystallization.
Quantitative Data Summary:
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst Loading | Pd₂(dba)₃ (1.5 mol%) | A reliable Pd(0) source that is activated in situ. |
| Ligand | XPhos (3.5 mol%) | A highly effective, general ligand for C-N coupling of aryl chlorides. |
| Base | NaOt-Bu (1.4 equiv) | Strong base required to form the palladium amide intermediate. |
| Solvent | Toluene | Aprotic, high-boiling solvent compatible with the strong base. |
| Temperature | 100 °C | Ensures efficient catalyst turnover and reaction rate. |
| Expected Yield | 75-98% | Generally high yields are achievable with activated catalyst systems. |
The Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction is fundamental for the synthesis of conjugated enynes and arylalkynes used in materials science and as pharmaceutical intermediates. The classic protocol involves a dual-catalyst system.
Mechanistic Insight & Causality
The reaction involves two interconnected catalytic cycles.[17]
-
Palladium Cycle: This cycle is similar to other cross-couplings, involving oxidative addition of the aryl chloride and reductive elimination of the final product.
-
Copper Cycle: A copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide.[17][19] This species is more reactive than the alkyne itself and readily undergoes transmetalation with the palladium(II) complex. While copper-free protocols exist, the copper co-catalyst significantly increases the reaction rate, allowing for milder conditions.[18][20]
Application Protocol: Sonogashira Coupling
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triphenylphosphine (PPh₃) (6 mol%)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous THF or DMF
Procedure:
-
Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 155.6 mg), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), and PPh₃ (6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add anhydrous THF (5 mL), the amine base (3.0 equiv), and finally the terminal alkyne (1.5 mmol) via syringe.
-
Reaction: Stir the mixture at 60-80 °C.
-
Monitoring: Follow the reaction's progress by TLC. The reaction is typically complete in 6-12 hours.
-
Workup: Cool the reaction, dilute with ether, and filter through a pad of celite to remove metal salts. Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product by flash column chromatography.
Quantitative Data Summary:
| Parameter | Condition | Rationale |
|---|---|---|
| Pd Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A common, effective, and air-stable Pd(II) precatalyst. |
| Cu Co-catalyst | CuI (5 mol%) | Activates the alkyne to facilitate transmetalation. |
| Base/Solvent | DIPEA or TEA | Acts as both the base and often as the solvent; neutralizes the generated HCl. |
| Solvent | THF / DMF | Polar aprotic solvents that help solubilize the reagents and salts. |
| Temperature | 60-80 °C | Milder conditions are often possible due to the copper co-catalyst. |
| Expected Yield | 60-90% | Yields can be sensitive to the purity of the alkyne and reaction conditions. |
The Heck Reaction: Olefin Arylation
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, a cornerstone transformation for C-C bond formation.[21][22] The reaction demonstrates excellent stereoselectivity, typically yielding the trans isomer.[21]
Mechanistic Insight & Causality
-
Key Steps: The mechanism involves oxidative addition of the aryl chloride to Pd(0), followed by migratory insertion (syn-addition) of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination (syn-elimination) forms the product and a palladium-hydride species.[23]
-
Base Requirement: A base (often a hindered amine like triethylamine or an inorganic base like NaOAc) is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate, completing the catalytic cycle.[23]
-
Ligand Choice: For less reactive aryl chlorides, phosphine ligands or N-heterocyclic carbenes (NHCs) can be beneficial. In some cases, ligandless conditions using a palladium source like Pd/C can be effective, particularly with phase-transfer catalysts.[24]
Application Protocol: Heck Reaction
This protocol describes the coupling of this compound with an activated alkene like n-butyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Tri-o-tolylphosphine (10 mol%)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or DMA
Procedure:
-
Setup: Combine Pd(OAc)₂ (5 mol%), tri-o-tolylphosphine (10 mol%), NaOAc (2.0 equiv), and this compound (1.0 mmol, 155.6 mg) in a sealable reaction tube.
-
Inert Atmosphere: Purge the tube with argon.
-
Solvent and Reagents: Add anhydrous DMF (4 mL) and n-butyl acrylate (1.5 mmol) via syringe.
-
Reaction: Seal the tube tightly and heat the mixture to 140 °C in an oil bath.
-
Monitoring: Monitor the reaction by GC-MS. These reactions can require 20-48 hours.
-
Workup: Cool the mixture to room temperature, dilute with ether (25 mL), and wash with water (3 x 15 mL) to remove the DMF and salts.
-
Purification: Dry the organic phase with Na₂SO₄, concentrate, and purify by flash column chromatography.
Quantitative Data Summary:
| Parameter | Condition | Rationale |
|---|---|---|
| Pd Catalyst | Pd(OAc)₂ (5 mol%) | A standard and effective palladium source for Heck reactions. |
| Ligand | Tri-o-tolylphosphine | Provides stability and activity to the catalyst at high temperatures. |
| Base | NaOAc (2.0 equiv) | A weak base sufficient to regenerate the Pd(0) catalyst. |
| Solvent | DMF / DMA | High-boiling polar aprotic solvent required for the high reaction temperature. |
| Temperature | 140 °C | High thermal energy is often necessary to drive the coupling of aryl chlorides. |
| Expected Yield | 40-75% | Yields can be moderate due to the challenging nature of the substrate. |
References
- Application Notes and Protocols: 2-chloro-N-phenylaniline in Palladium-Catalyzed Cross-Coupling Reactions.Benchchem.
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har.Who we serve.
- Buchwald–Hartwig amin
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- Sonogashira coupling.Wikipedia.
- (PDF) Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions.
- Buchwald-Hartwig Amin
- Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II)
- Sonogashira Coupling.Organic Chemistry Portal.
- Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)
- This compound AldrichCPR | Sigma-Aldrich.
- Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates.
- Palladium-catalyzed Cross-coupling Reactions.Sigma-Aldrich.
- Heck Reaction.Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.Benchchem.
- Suzuki Coupling.Organic Chemistry Portal.
- Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate.
- Palladium c
- This compound (C8H10ClN).PubChemLite.
- Sonogashira Coupling.Chemistry LibreTexts.
- This compound, 97% | 698-01-1.J&K Scientific.
- Suzuki-Miyaura Cross Coupling Reaction.TCI Chemicals.
- Heck reaction.Wikipedia.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.Benchchem.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 16. pubs.acs.org [pubs.acs.org]
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- 24. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of Substituted Anilines from 2-Chloro-N,N-dimethylaniline
Introduction: The Strategic Importance of Substituted Anilines and the Versatility of 2-Chloro-N,N-dimethylaniline
Substituted anilines are foundational scaffolds in modern medicinal chemistry and materials science. Their prevalence in a vast array of pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for efficient and versatile synthetic methodologies for their preparation.[1] this compound has emerged as a particularly valuable and versatile starting material for the synthesis of a diverse range of substituted anilines. The presence of the chloro substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions, while the dimethylamino group can influence the electronic properties and reactivity of the aromatic ring. This guide provides detailed application notes and experimental protocols for the preparation of substituted anilines from this compound, with a focus on three of the most powerful and widely utilized palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling.
I. Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a Nobel Prize-winning chemical reaction that enables the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1][2] This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, offering a significant improvement over harsher, traditional methods.[1]
Reaction Principle and Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving a palladium(0) species. The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The new C-N bond is formed as the desired substituted aniline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, particularly when using less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of 2-(Dimethylamino)-N-phenylaniline
This protocol describes the coupling of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equivalent) and aniline (1.2 equivalents) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-(dimethylamino)-N-phenylaniline.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 18 | ~85-95 |
| 2 | Morpholine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane | 110 | 24 | ~80-90 |
| 3 | n-Butylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 100 | 16 | ~88-96 |
Yields are approximate and can vary based on reaction scale and purification efficiency. Data is based on typical outcomes for similar aryl chlorides.
II. Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, most commonly between an organoboron compound and an organic halide.[3] This reaction is a cornerstone of modern organic synthesis, particularly for the construction of biaryl and heterobiaryl structures.[3]
Reaction Principle and Mechanistic Insights
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle that shares similarities with other palladium-catalyzed cross-coupling reactions. The key steps are:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the carbon-chlorine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron compound (e.g., a boronic acid) is activated by a base, and the organic group is transferred from the boron atom to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
The choice of base is critical in the Suzuki-Miyaura coupling as it facilitates the transmetalation step. A variety of inorganic bases, such as carbonates, phosphates, and hydroxides, are commonly used.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-N,N-dimethylaniline
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), phenylboronic acid (1.5 equivalents), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equivalents).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction Conditions: Stir the reaction mixture at 100 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-phenyl-N,N-dimethylaniline.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | ~80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 85 | 12 | ~75-85 |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | ~70-80 |
Yields are approximate and can vary based on reaction scale and purification efficiency. Data is based on typical outcomes for similar aryl chlorides.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4]
Reaction Principle and Mechanistic Insights
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the other cross-coupling reactions, the palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
-
Copper Cycle: The role of the copper co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium complex than the alkyne itself.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of 2-(Phenylethynyl)-N,N-dimethylaniline
This protocol outlines the coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a mixture of THF and triethylamine (Et₃N), add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (5 mol%) under an inert atmosphere.
-
Reagent Addition: Add phenylacetylene (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 60-70 °C. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel (hexanes/ethyl acetate) to give the desired 2-(phenylethynyl)-N,N-dimethylaniline.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | ~85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 70 | 8 | ~80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(dppf) / CuI | Piperidine | DMF | 80 | 5 | ~75-85 |
Yields are approximate and can vary based on reaction scale and purification efficiency. Data is based on typical outcomes for similar aryl chlorides.
IV. Conclusion and Future Outlook
The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling represent powerful and versatile tools for the synthesis of a wide array of substituted anilines from this compound. The choice of reaction depends on the desired substitution pattern, with each method offering a reliable route to C-N, C-C, and C-C (alkynyl) bond formation, respectively. The protocols provided in this guide, based on established methodologies for similar substrates, offer a solid starting point for researchers in drug discovery and materials science. Further optimization of reaction conditions, including the screening of different ligands, bases, and solvents, may be necessary to achieve optimal results for specific substrate combinations. The continued development of more active and robust catalyst systems will undoubtedly further expand the scope and utility of these indispensable cross-coupling reactions.
V. References
-
Buchwald, S. L. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry. [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
National Institutes of Health. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. [Link]
-
Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]
-
National Institutes of Health. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
DSpace@MIT. (2000). The palladium-catalyzed synthesis of organic amines. [Link]
-
National Institutes of Health. (2006). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]
-
Royal Society of Chemistry. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
ResearchGate. (2010). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. [Link]
-
Royal Society of Chemistry. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]
-
ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. [Link]
-
ResearchGate. (2015). Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and Pd(CH3CN)2Cl2/CuI. [Link]
-
National Institutes of Health. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]
-
ACS Publications. (2023). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. [Link]
-
National Science Foundation. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
-
National Institutes of Health. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
-
ResearchGate. (2022). Friede–Crafts alkylation of N,N-dimethylaniline. [Link]
-
PubMed. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
RSC Publishing. (2016). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. [Link]
Sources
Definitive Analysis of 2-Chloro-N,N-dimethylaniline: Advanced Chromatographic Protocols and Method Validation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust analytical methodologies for the sensitive and selective detection of 2-Chloro-N,N-dimethylaniline (CAS No: 698-01-1), a compound of interest in pharmaceutical and chemical manufacturing due to its potential role as a synthetic intermediate or process-related impurity.[1] We present detailed, field-tested protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The causality behind critical experimental choices—from sample preparation to instrumental parameters—is explained to empower researchers to adapt and validate these methods for their specific applications. This document provides a framework for establishing self-validating analytical systems, ensuring data integrity, and meeting stringent regulatory expectations.
Introduction: The Analytical Imperative
This compound (C₈H₁₀ClN, Mol. Wt. 155.62 g/mol ) is an aromatic amine whose presence, even at trace levels, can be a critical quality attribute in drug substances and specialty chemicals.[2] Its detection and quantification are paramount for process control, impurity profiling, and ensuring the safety and efficacy of final products. The choice of analytical technique is dictated by the sample matrix, required sensitivity, and the regulatory landscape. This note focuses on the two most powerful and versatile techniques for this purpose: GC-MS and HPLC-MS/MS.
The logic for selecting between these techniques hinges on the analyte's physicochemical properties and the complexity of the sample matrix. GC-MS is exceptionally well-suited for volatile and semi-volatile compounds like this compound, offering high chromatographic resolution and classic, interpretable mass spectra.[3] Conversely, HPLC-MS/MS provides a powerful alternative for complex matrices that may require minimal sample preparation or for analytes that could be thermally sensitive, although ortho-substituted chloroanilines can sometimes exhibit lower ionization efficiency in LC-MS.[4]
Strategic Workflow: From Sample to Signal
A successful analysis begins long before the sample is injected. The following workflow illustrates the critical stages in the detection of this compound, emphasizing the decision points that ensure data quality.
Caption: General analytical workflow for this compound detection.
Sample Preparation: The Foundation of Accurate Quantification
The objective of sample preparation is to extract this compound from the sample matrix efficiently and cleanly. The choice of technique is critical and matrix-dependent.
-
For Aqueous Matrices (e.g., Groundwater, Process Water): Liquid-Liquid Extraction (LLE) is a robust and widely used method. The pH of the aqueous sample is adjusted to be basic (pH > 11) to ensure the aniline is in its neutral, non-protonated form, maximizing its partitioning into an immiscible organic solvent like methylene chloride or toluene.[5]
-
For Solid Matrices (e.g., Soil, Drug Substance): Solid-Liquid Extraction is employed. For complex samples like soil or food, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective.[6] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interferences like lipids and pigments.[6] For cleaner solid matrices like a drug substance, a simple dissolution in a suitable solvent followed by filtration may suffice.
-
For Air Samples: Volatile organic compounds are typically collected by drawing a known volume of air through a sorbent tube, such as phosphoric acid-coated XAD-7.[7] The analyte is then desorbed from the tube using a solvent like methanol for analysis.[7]
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers excellent selectivity and sensitivity, leveraging the volatility of this compound. The electron ionization (EI) mass spectrum provides a reproducible fragmentation pattern that serves as a molecular fingerprint.[3]
Reagents and Materials
-
Solvents: HPLC or pesticide-grade methanol, acetonitrile, methylene chloride.
-
Reagents: Sodium hydroxide, anhydrous sodium sulfate.
-
Standards: Certified reference standard of this compound.
-
Labware: Volumetric flasks, pipettes, separatory funnels, vials with Teflon-lined caps.
Step-by-Step Experimental Protocol
-
Standard Preparation:
-
Prepare a 1000 µg/mL stock solution of this compound in methanol.
-
Perform serial dilutions from the stock solution with methanol to prepare working standards in the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
-
-
Sample Preparation (Aqueous Matrix - LLE):
-
Measure 100 mL of the aqueous sample into a separatory funnel.
-
Adjust the sample pH to >11 with sodium hydroxide.
-
Add 30 mL of methylene chloride and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction twice more with fresh 30 mL aliquots of methylene chloride.
-
Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Acquire data in both full scan mode (for initial identification) and Selected Ion Monitoring (SIM) mode (for enhanced sensitivity and quantification).
-
Instrumental Conditions and Data Interpretation
| Parameter | Condition | Rationale |
| GC System | Agilent GC or equivalent | Standard, reliable platform. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[3] | A non-polar column providing good separation for semi-volatile aromatic compounds. |
| Injector | Splitless, 250°C | Ensures efficient transfer of trace analytes onto the column. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas compatible with MS detection. |
| Oven Program | 70°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | Provides good separation from potential matrix components. |
| MS System | Agilent MS or equivalent | Standard quadrupole mass spectrometer. |
| Ionization | Electron Ionization (EI), 70 eV | Standard energy for generating reproducible fragmentation patterns.[3] |
| Acquisition | Full Scan (m/z 50-300) and SIM | Full scan confirms identity; SIM provides higher sensitivity for quantification. |
| SIM Ions | Quantifier: m/z 155; Qualifiers: m/z 157, 140, 120 | m/z 155 is the molecular ion ([M]⁺). m/z 157 is the ³⁷Cl isotope peak. m/z 140 results from the loss of a methyl group ([M-CH₃]⁺). |
Table 1: Recommended GC-MS parameters for the analysis of this compound.
Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is ideal for high-throughput analysis or for matrices that are challenging for GC. Direct injection of diluted samples is often possible, significantly reducing sample preparation time.[4]
Reagents and Materials
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid.
-
Standards: Certified reference standard of this compound.
-
Labware: Volumetric flasks, pipettes, autosampler vials.
Step-by-Step Experimental Protocol
-
Standard Preparation:
-
Prepare a 1000 µg/mL stock solution in methanol.
-
Perform serial dilutions with a 50:50 methanol:water mixture to prepare working standards (e.g., 1 ng/mL to 500 ng/mL).
-
-
Sample Preparation:
-
For relatively clean samples, dilute 1:1 with the mobile phase, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial.
-
For more complex matrices, an extraction (as described in Section 3) may be necessary, with the final extract reconstituted in the mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample into the HPLC-MS/MS system.
-
Acquire data using Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity.
-
Instrumental Conditions and Data Interpretation
| Parameter | Condition | Rationale |
| HPLC System | Waters ACQUITY UPLC or equivalent[6] | UPLC system provides fast and efficient separations. |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[6] | Standard column for retaining and separating moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold 2 min, return to initial | A standard gradient to elute the analyte with good peak shape. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM experiments. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar compounds; positive mode detects the protonated molecule [M+H]⁺. |
| MRM Transitions | Precursor Ion: m/z 156.1 ([M+H]⁺) | Selects the protonated parent molecule. |
| Product Ion 1 (Quantifier): m/z 141.1 | Corresponds to the loss of a methyl group ([M+H - CH₃]⁺). | |
| Product Ion 2 (Qualifier): m/z 120.1 | Corresponds to the loss of the dimethylamino group ([M+H - N(CH₃)₂]⁺). |
Table 2: Recommended HPLC-MS/MS parameters for the analysis of this compound.
Method Validation: Ensuring Trustworthy Results
Once a protocol is established, it must be validated to prove it is fit for its intended purpose. Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]
Caption: Key parameters for analytical method validation.
Typical Performance Characteristics
The following table summarizes expected performance data based on methods for similar aniline compounds. Actual results will be matrix and instrument-dependent.
| Parameter | GC-MS | HPLC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| LOD | 0.1 - 5 µg/L | 0.025 - 0.2 ng/mL[10] |
| LOQ | 0.5 - 15 µg/L | 0.1 - 1.0 ng/mL[10] |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
Table 3: Representative performance characteristics for aniline analysis methods.
Conclusion
The GC-MS and HPLC-MS/MS methods detailed in this application note provide a robust framework for the reliable detection and quantification of this compound. The choice between the techniques should be guided by matrix complexity, required sensitivity, and available instrumentation. By understanding the causality behind the procedural steps and adhering to rigorous validation principles, researchers can generate high-quality, defensible data essential for drug development and chemical safety assessment.
References
- Benchchem. (2025). A Technical Guide to the Structural Elucidation of 2-chloro-N-phenylaniline. Benchchem.
- Occupational Safety and Health Administration (OSHA). (1996). N,N-Dimethylaniline. Method PV2064.
- Taylor & Francis Online. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- Benchchem. (2025). Application Note: Analysis of 2-chloro-N-phenylaniline by Mass Spectrometry. Benchchem.
- PubChem. (n.d.). 4-Chloro-N,N-dimethylaniline. National Center for Biotechnology Information.
- United States Environmental Protection Agency (EPA). (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- CP Lab Safety. (n.d.). 2-Chloro-N, N-dimethylaniline, min 97%, 100 grams.
- ChemicalBook. (n.d.). This compound(698-01-1).
- SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column.
- Semantic Scholar. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
- World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review.
- Eurachem. (2025). Validation of analytical methods.
- National Institute of Standards and Technology (NIST). (n.d.). 3-Chloro-N,N-dimethylaniline. NIST Chemistry WebBook.
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-Butyl-2,3-dichloroaniline. Benchchem.
- National Institutes of Health (NIH). (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine.
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Topic: Safe Handling and Storage Procedures for 2-Chloro-N,N-dimethylaniline in a Lab Setting
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the safe handling, storage, and emergency management of 2-Chloro-N,N-dimethylaniline. As a Senior Application Scientist, this protocol is designed to synthesize technical data with practical, field-proven safety measures, ensuring a self-validating system of laboratory safety. The causality behind each procedural step is explained to foster a comprehensive understanding of the risks and mitigation strategies.
Hazard Identification and Risk Assessment
This compound is a chlorinated aromatic amine commonly used as an intermediate in chemical synthesis. Its structure necessitates a cautious approach, as the class of aromatic amines presents significant health hazards.[1] A thorough risk assessment must be conducted before any work begins.
Physicochemical and Toxicological Properties
Understanding the fundamental properties of a chemical is the first step in a robust safety protocol. The data below summarizes the key characteristics of this compound.
| Property | Value | Source |
| CAS Number | 698-01-1 | [2][3] |
| Molecular Formula | C₈H₁₀ClN | [2][3] |
| Molecular Weight | 155.62 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid/solid | [2][4] |
| Boiling Point | 206 - 208 °C | [5] |
| Density | ~1.11 g/cm³ | [4][5] |
| Flash Point | 74.4 °C | [4] |
Primary Hazards
The primary risks associated with this compound are rooted in its toxicity and irritant properties. Aromatic amines as a chemical class are known for their ability to be absorbed systemically, including through the skin, and can pose significant health risks.[1][6]
-
Acute Toxicity: The compound is classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[7][8][9] Systemic absorption can lead to symptoms like cyanosis (bluish skin), confusion, dizziness, and headache, which are characteristic of methemoglobinemia, a condition where the blood's oxygen-carrying capacity is reduced.[10][11][12]
-
Skin and Eye Irritation: Direct contact causes serious eye irritation and skin irritation.[13][14] Prolonged or repeated skin contact may lead to dermatitis.[11]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[13][14]
-
Combustibility: It is a combustible liquid and can form explosive mixtures with air if heated above its flash point.[11]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach combining engineering controls and PPE is mandatory to minimize exposure.
Engineering Controls
-
Chemical Fume Hood: All procedures involving the handling of this compound, including weighing, preparing solutions, and running reactions, must be performed in a certified chemical fume hood to prevent inhalation of vapors.[15][16]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[13][16]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical, especially given the high potential for dermal absorption of aromatic amines.[6]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Prep | Chemical splash goggles | Double-gloving (Nitrile or Neoprene) | Flame-resistant lab coat | Not required if in a fume hood |
| Reactions & Purifications | Chemical splash goggles and face shield | Double-gloving (Nitrile or Neoprene) | Flame-resistant lab coat | Not required if in a fume hood |
| Large Spill Cleanup | Chemical splash goggles and face shield | Double-gloving (Nitrile or Neoprene) | Chemical-resistant apron/suit | N95 respirator or higher[10][16] |
-
Rationale for Glove Selection: Nitrile or neoprene gloves offer good resistance to many solvents and aromatic amines.[17] Double-gloving provides an extra layer of protection against tears and potential permeation, which is a known risk with this class of compounds.[6][16] For any prolonged tasks, consult the glove manufacturer's chemical resistance guide.
Standard Operating Procedures (SOPs) for Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram and protocols outline the mandatory procedures.
Caption: Workflow for Safe Handling of this compound.
Protocol 1: Weighing and Solution Preparation
-
Pre-Operation: Confirm the fume hood sash is at the appropriate height and airflow is optimal. Don all PPE as specified in the table above.
-
Weighing: Inside the fume hood, place a disposable weighing paper or a tared container on the balance to minimize contamination.[16] Carefully weigh the required amount of this compound.
-
Transfer: Transfer the solid to the reaction vessel.
-
Dissolution: Add the solvent to the solid in a controlled manner to prevent splashing or aerosol generation.[16]
-
Cleanup: Dispose of the weighing paper and any contaminated materials directly into a designated hazardous waste container.
Proper Storage Protocols
Correct storage is essential to prevent degradation, reaction, and accidental release.
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic and combustible chemicals.[13][15] The storage area should be secured and accessible only to authorized personnel.[7]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[13][14] Ensure the original manufacturer's label is intact and legible.
-
Incompatibilities: Segregate this compound from incompatible materials. This is critical to prevent dangerous reactions.
Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[14][15] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][15] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][15] |
Spill Response
The response to a spill depends on its size and location.
Caption: Decision Tree for Spill Response.
Protocol 2: Minor Spill Cleanup (inside a fume hood)
-
Alert: Alert personnel in the immediate vicinity.
-
Contain: Create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or cat litter.[21][22] Do NOT use paper towels or other combustible materials.[22]
-
Absorb: Add absorbent material, working from the outside edges toward the center.[21]
-
Collect: Once fully absorbed, carefully scoop the material using non-sparking tools into a labeled, sealable container for hazardous waste.[18][21]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.[16] All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to the laboratory supervisor.
Waste Disposal
Proper disposal is a legal and ethical requirement to protect human health and the environment.
-
Hazardous Waste Classification: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.[16][21]
-
Collection: Collect waste in a robust, sealed, and clearly labeled container.[16] The label should read "Hazardous Waste: Chlorinated Organic Compound".[16]
-
Regulations: Do not empty into drains.[13] Disposal must be handled by a certified hazardous waste management service in accordance with all local, regional, and national regulations.[20][23]
References
-
Fisher Scientific. (2024, March 30). Safety Data Sheet: 2-Chloro-N-methylaniline.
-
AK Scientific, Inc. Safety Data Sheet: this compound.
-
BenchChem. (2025). Personal protective equipment for handling 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl].
-
Guidechem. This compound (cas 698-01-1) SDS/MSDS download.
-
Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet: 4-Chloro-2,6-dimethylaniline hydrochloride.
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: N,N-Dimethylaniline.
-
American Chemical Society. Guide for Chemical Spill Response.
-
Fisher Scientific. (2024, March 29). Safety Data Sheet: 2,3-Dimethylaniline.
-
J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
-
American Chemical Society Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
-
Santa Cruz Biotechnology. N,N-Dimethylaniline Safety Data Sheet.
-
Fisher Scientific. Safety Data Sheet: N,N-Dimethylaniline.
-
Sigma-Aldrich. This compound AldrichCPR.
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1.
-
Occupational Safety and Health Administration (OSHA). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
-
The City University of New York (CUNY). Laboratory Chemical Spill Cleanup and Response Guide.
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet: N,N-Dimethylaniline.
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.
-
Centers for Disease Control and Prevention (CDC). (2007, September). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
-
ScienceLab.com. N,N-Dimethylaniline MSDS.
-
ChemicalBook. This compound(698-01-1).
-
CP Lab Safety. 2-Chloro-N, N-dimethylaniline, min 97%, 100 grams.
-
Electronic Code of Federal Regulations (eCFR). 40 CFR 156.212 -- Personal protective equipment statements.
-
ECHEMI. N,N-Dimethylaniline SDS, 121-69-7 Safety Data Sheets.
-
Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines.
-
Valencia Productions. (2021, June 22). Chemical Spill Cleanup [Video]. YouTube.
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: N,N-Dimethylaniline.
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A.
-
University of South Australia. SOP Chemical Spill.
-
Carl ROTH. Safety Data Sheet: N,N-dimethylaniline.
-
International Labour Organization. ICSC 0877 - N,N-DIMETHYLANILINE.
-
Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
-
Centers for Disease Control and Prevention (CDC). N,N-Dimethylaniline - IDLH.
-
ScienceLab.com. (2005, October 9). Material Safety Data Sheet - N,N-Dimethylaniline MSDS.
-
PubChemLite. This compound (C8H10ClN).
-
ChemicalBook. This compound CAS#: 698-01-1.
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Chloro-N,N-dimethylaniline
Welcome to the technical support center for the purification of 2-Chloro-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven answers to common challenges encountered during the purification of this important chemical intermediate. We will move beyond simple protocols to explore the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Initial Assessment & Common Impurities
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, based on common chlorination and methylation pathways, you should anticipate the following species:
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Unreacted Starting Materials: Residual N,N-dimethylaniline is a frequent impurity. If the synthesis involved the methylation of 2-chloroaniline, then mono-methylated intermediates (N-methyl-2-chloroaniline) or unreacted 2-chloroaniline could also be present.
-
Isomeric Byproducts: The most challenging impurities are often the other positional isomers, such as 3-Chloro-N,N-dimethylaniline and 4-Chloro-N,N-dimethylaniline. Their similar physical properties make separation difficult.[1]
-
Over-chlorinated Products: Depending on the reaction stoichiometry and conditions, di- and tri-chlorinated N,N-dimethylanilines can form.[1]
-
Solvents and Reagents: Residual solvents from the reaction and workup (e.g., dichloromethane, acetic acid) and byproducts from reagents (e.g., from thionyl chloride or oxalyl chloride if used to make an acid chloride intermediate) may be present.
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Degradation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored, often tarry, impurities, especially upon heating.[2]
Q2: How can I get a quick and effective assessment of my crude product's purity and impurity profile?
A: A multi-pronged analytical approach is recommended for a comprehensive assessment before committing to a large-scale purification strategy.
-
Thin-Layer Chromatography (TLC): This is the fastest and most economical first step. Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate, 9:1 or 8:2 v/v) on a silica gel plate. The presence of multiple spots indicates impurities. By co-spotting with your starting materials, you can tentatively identify them in the crude mixture. Adding a few drops of triethylamine to the mobile phase can improve the spot shape for basic compounds like anilines and prevent streaking.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for identifying volatile impurities. It will provide the relative abundance of different components and their mass-to-charge ratio, allowing for the identification of isomeric and over-chlorinated byproducts.
-
¹H NMR Spectroscopy: Proton NMR is invaluable for structural confirmation and purity estimation. Key signals to look for include the N-dimethyl singlet (around 2.6-3.0 ppm) and the aromatic protons (around 6.7-7.4 ppm). The integration of impurity peaks relative to the product peaks can give a semi-quantitative measure of purity.
Section 2: Purification Method Selection
Q3: Which purification method is the most appropriate for my specific impurity profile?
A: The optimal purification strategy is dictated by the nature and quantity of the impurities identified in your initial assessment. A sequential approach, starting with a bulk purification technique and followed by a fine purification method, is often the most effective.
Use the following decision workflow to select the best starting point:
Caption: Decision workflow for selecting the appropriate purification method.
Section 3: Detailed Protocols & Troubleshooting Guides
Method A: Acid-Base Liquid-Liquid Extraction
Principle: This technique leverages the basicity of the aniline nitrogen (pKb ≈ 9.60)[4]. By washing an organic solution of the crude product with an aqueous acid, basic impurities like unreacted N,N-dimethylaniline are protonated to form water-soluble ammonium salts, which are then extracted into the aqueous phase.
Q4: What is the standard protocol for an acidic wash to remove basic impurities?
A: The following is a robust, general-purpose protocol.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) at a concentration of approximately 0.1-0.2 M.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1-2 M aqueous hydrochloric acid (HCl). Use a volume of aqueous acid that is about one-third the volume of the organic phase. Shake the funnel vigorously for 1-2 minutes, ensuring proper venting.[3][5]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (Step 2 & 3) one or two more times. Monitor the pH of the aqueous layer after extraction to ensure it remains acidic.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the pre-purified product.
Troubleshooting Guide:
| Problem | Symptom | Cause & Solution |
| Emulsion Formation | A stable, cloudy layer forms between the organic and aqueous phases, preventing clean separation. | Cause: High concentration of crude material or fine particulate matter. Solution: Add a small amount of brine to "break" the emulsion. Gentle swirling instead of vigorous shaking can also help. If persistent, filter the entire mixture through a pad of Celite®. |
| Product Loss | The yield after extraction is significantly lower than expected. | Cause: The product itself is basic and may be partially extracted into the acid. Solution: Avoid using an excessive amount or concentration of acid. After the initial acid washes, you can optionally basify the combined aqueous layers with NaOH and back-extract with an organic solvent to recover any lost product, though this may re-introduce impurities. |
Method B: Vacuum Distillation
Principle: This method separates compounds based on differences in their boiling points. Performing the distillation under reduced pressure (vacuum) lowers the boiling point, which is critical for preventing the thermal decomposition and oxidation that anilines can undergo at high temperatures.[1]
Q5: What is the recommended procedure for vacuum distillation of this compound?
A: Careful setup and control are key to a successful vacuum distillation.
Experimental Protocol:
-
Setup: Assemble a distillation apparatus equipped with a vacuum adapter, a short-path distillation head (or a Vigreux column for fractional distillation), and a thermometer. Ensure all glassware joints are properly greased and sealed to maintain a high vacuum.
-
Charging the Flask: Add the crude oil (pre-purified by acid wash, if necessary) to the distillation flask, no more than half-full. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Begin stirring and slowly apply vacuum. A gradual reduction in pressure helps to remove any residual low-boiling solvents without violent bumping.
-
Heating: Once the desired vacuum level is stable, begin heating the distillation flask using a heating mantle with a sand or oil bath for uniform temperature control.
-
Fraction Collection: Collect any initial low-boiling fractions (forerun) separately. As the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small, dark residue remains. Release the vacuum before turning off the cooling water and stopping the stirring.
Quantitative Data:
| Compound | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at 10 mmHg) (Estimated) |
| N,N-dimethylaniline | 194 | ~70-75 |
| This compound | 206-208[4] | ~85-90 |
| 4-Chloro-N,N-dimethylaniline | 227 | ~100-105 |
Note: Estimated boiling points under vacuum are approximate and can be refined using a nomograph.
Troubleshooting Guide:
Caption: Troubleshooting logic for common vacuum distillation issues.
Method C: Column Chromatography
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being carried through by a mobile phase (a solvent or mixture of solvents). Less polar compounds travel faster down the column, while more polar compounds are retained longer.
Q6: When should I use column chromatography, and what conditions are recommended?
A: Column chromatography is the method of choice for removing closely related isomers or for achieving the highest possible purity, especially on a smaller scale.
Experimental Protocol:
-
Stationary Phase: Use standard flash-grade silica gel (SiO₂).
-
Mobile Phase (Eluent): A non-polar solvent system is required. Start with a very low polarity eluent and gradually increase it. A good starting point is a gradient of Ethyl Acetate in Hexane or Petroleum Ether.
-
TLC Analysis: First, determine the optimal solvent system using TLC. The ideal system will give your product an Rf value of ~0.3-0.4 and show good separation from all impurities.
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent. Ensure there are no air bubbles or cracks.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane) and load it onto the top of the silica bed. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Begin running the eluent through the column, collecting fractions in test tubes or vials. Gradually increase the polarity of the eluent if necessary to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide:
| Problem | Symptom | Cause & Solution |
| Poor Separation | Impurity and product peaks overlap, and fractions are not clean. | Cause: Eluent is too polar; column was run too fast; column was overloaded. Solution: Use a less polar eluent system. Decrease the flow rate. Use a larger column or less crude material. |
| Compound Streaking | The spot on the TLC plate or the band on the column is elongated or "tails." | Cause: The compound is highly polar or acidic/basic, interacting too strongly with the silica. The sample was overloaded. Solution: Add 0.5-1% triethylamine (Et₃N) to the eluent to neutralize the acidic sites on the silica gel, which greatly improves the chromatography of basic anilines.[3] |
Section 4: Safety & Handling
Q7: What are the key safety precautions when handling this compound?
A: this compound and its related compounds are hazardous. Always consult the Safety Data Sheet (SDS) before handling.[6][7]
-
Toxicity: Harmful if swallowed or in contact with skin.[7] Anilines are readily absorbed through the skin and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a common choice), a lab coat, and chemical safety goggles.[7]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6][7]
-
Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
References
- Benchchem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines.
- Guidechem. (n.d.). This compound (cas 698-01-1) SDS/MSDS download.
- ChemicalBook. (n.d.). This compound(698-01-1).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Dichloro-N,N-dimethylaniline.
- ResearchGate. (2014). How do I remove aniline from the reaction mixture?
- Reddit. (2014). Purify and dry aniline?
- Google Patents. (n.d.). Purification of chloroanilines by vacuum distillation with a chromate.
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identifying common impurities in 2-Chloro-N,N-dimethylaniline synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-N,N-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the scientific rationale behind common experimental challenges and to offer robust solutions for obtaining high-purity this compound.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable steps for resolution.
Question 1: My synthesis of this compound via direct chlorination of N,N-dimethylaniline shows multiple product spots on TLC/peaks in HPLC. What are these impurities?
Answer:
Direct chlorination of N,N-dimethylaniline is a common synthetic route, but it is often complicated by the formation of isomeric and over-chlorinated byproducts. The dimethylamino group is an ortho-, para-directing group, leading to a mixture of products.
Common Impurities:
-
Isomeric Impurities: The primary impurities are the other positional isomers: 4-chloro-N,N-dimethylaniline and, to a lesser extent, 3-chloro-N,N-dimethylaniline. These isomers often have very similar physical properties, making them challenging to separate.
-
Over-chlorinated Products: Dichloro- and trichloro-N,N-dimethylaniline derivatives can also be formed, especially if an excess of the chlorinating agent is used or if reaction conditions are not carefully controlled. A potential example is 2,4-dichloro-N,N-dimethylaniline.
-
Unreacted Starting Material: Residual N,N-dimethylaniline will be present if the reaction does not go to completion.
Troubleshooting & Optimization:
-
Control of Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of the chlorination, favoring the formation of the ortho-isomer.
-
Choice of Chlorinating Agent: The choice of chlorinating agent (e.g., Cl₂, SO₂Cl₂, NCS) can significantly impact the isomer distribution. A systematic evaluation of different chlorinating agents may be necessary for your specific application.
-
Stoichiometry: Use a precise stoichiometry of the chlorinating agent to minimize the formation of over-chlorinated byproducts. A slight excess may be needed for complete conversion, but a large excess should be avoided.
-
Purification: Fractional distillation under reduced pressure is a common method to separate this compound from its isomers and other impurities, although it can be challenging due to close boiling points.[1] Recrystallization of a salt form (e.g., hydrochloride) may also be an effective purification strategy.
Question 2: I am synthesizing this compound by N-methylation of 2-chloroaniline and my final product is contaminated with starting material and a suspected mono-methylated intermediate. How can I improve the reaction and confirm the identity of the impurities?
Answer:
The N-methylation of 2-chloroaniline is another viable synthetic route. However, incomplete methylation is a common issue, leading to the presence of starting material and the mono-methylated intermediate, 2-chloro-N-methylaniline.
Common Impurities:
-
Unreacted 2-chloroaniline: The starting material for the reaction.
-
2-chloro-N-methylaniline: The mono-methylated intermediate.
Troubleshooting & Optimization:
-
Methylating Agent and Stoichiometry: Ensure at least two equivalents of the methylating agent (e.g., dimethyl sulfate, methyl iodide) are used. Using a slight excess can help drive the reaction to completion. Dimethyl carbonate is a greener alternative methylating reagent.[2]
-
Reaction Time and Temperature: Increasing the reaction time or temperature may be necessary to achieve complete dimethylation. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Base: The choice and amount of base are critical for deprotonating the aniline and the intermediate secondary amine. A strong base, such as sodium hydride, or an excess of a milder base like potassium carbonate may be required.
-
Impurity Identification: The identities of the impurities can be confirmed by comparing their retention times in HPLC or GC with authentic standards of 2-chloroaniline and 2-chloro-N-methylaniline. Mass spectrometry (GC-MS or LC-MS) can also be used to confirm their molecular weights.[3][4][5]
Experimental Protocol: Acetic Anhydride Quench for Primary and Secondary Amine Removal
A common method to remove residual primary and secondary amines is to treat the crude product with acetic anhydride.[1]
-
Dissolve the crude this compound in a suitable solvent (e.g., toluene).
-
Add a slight excess of acetic anhydride and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and wash with water to remove acetic acid.
-
Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining acetic acid.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.
-
The resulting crude product, now free of primary and secondary amines, can be further purified by distillation or chromatography. The acetylated impurities will have significantly higher boiling points.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis and purification of this compound.
What are the most common impurities in the synthesis of this compound?
The most common impurities are dependent on the synthetic route chosen. A summary is provided in the table below.
| Synthetic Route | Common Impurities |
| Direct Chlorination of N,N-dimethylaniline | 4-chloro-N,N-dimethylaniline (para-isomer), 3-chloro-N,N-dimethylaniline (meta-isomer), Dichloro-N,N-dimethylaniline derivatives, Unreacted N,N-dimethylaniline |
| N-methylation of 2-chloroaniline | Unreacted 2-chloroaniline, 2-chloro-N-methylaniline (mono-methylated intermediate) |
| Reaction of N,N-dimethylaniline N-oxide with Thionyl Chloride | 4-chloro-N,N-dimethylaniline (para-isomer), Unreacted N,N-dimethylaniline N-oxide |
How can I purify crude this compound?
The purification method of choice depends on the nature and quantity of the impurities present.
-
Distillation: Vacuum distillation is effective for separating this compound from non-volatile impurities and from byproducts with significantly different boiling points.[1] Fractional distillation may be required for separating isomeric impurities, although this can be difficult.
-
Crystallization: If the product is a solid at room temperature or can be converted to a solid salt (e.g., hydrochloride), recrystallization can be a highly effective method for removing isomeric and other impurities.
-
Chromatography: For small-scale purifications or for obtaining very high purity material, column chromatography on silica gel is a viable option. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.
-
Acid/Base Extraction: An acid wash can be used to remove any unreacted N,N-dimethylaniline or other basic impurities.
What analytical techniques are recommended for impurity profiling of this compound?
A multi-technique approach is often necessary for comprehensive impurity profiling.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying impurities.[3] A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
-
Gas Chromatography (GC): GC with a flame ionization detector (FID) is well-suited for analyzing volatile impurities, such as residual solvents and starting materials.
-
Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) allows for the identification of unknown impurities by providing molecular weight information.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the final product and any isolated impurities.
Visualizing Impurity Formation and Identification
To aid in understanding the potential side reactions and the workflow for impurity identification, the following diagrams are provided.
Caption: Workflow for impurity identification and profiling.
References
- Process for the preparation of 2-chloro and 2,6-dichloroanilines - European Patent Office - EP 0500156 A1 - Googleapis.com.
- CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride - Google Patents.
- Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma.
- This compound (C8H10ClN) - PubChemLite.
- Technical Support Center: Purification of 2,6-Dichloro-N,N-dimethylaniline - Benchchem.
- 2-Chloro-N,N-diethylaniline | C10H14ClN | CID 597798 - PubChem - NIH.
- This compound AldrichCPR | Sigma-Aldrich.
- N,N-Dimethylaniline synthesis - ChemicalBook.
- Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews.
- Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry.
- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow - DSpace@MIT.
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- 7. ajrconline.org [ajrconline.org]
Technical Support Center: Optimizing N,N-Dimethylation of 2-Chloroaniline
Welcome to the technical support center for the N,N-dimethylation of 2-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the N,N-dimethylation of 2-chloroaniline, and what are the key considerations for choosing one?
A1: There are several established methods, each with distinct advantages and disadvantages. The choice depends on factors like scale, available equipment, sensitivity of other functional groups, and desired purity profile.
-
Eschweiler-Clarke Reaction: This is often the preferred method for exhaustive methylation to the tertiary amine.[1][2] It utilizes formaldehyde as the carbon source and formic acid as the reducing agent in a one-pot reaction.[3] Its major advantage is that the reaction mechanism inherently prevents the formation of quaternary ammonium salts, a common side product in other methods.[2] Given the decreased nucleophilicity of 2-chloroaniline due to the electron-withdrawing chloro group, the robust conditions of this reaction are often necessary.
-
Reductive Amination with Alternative Reductants: This approach also uses formaldehyde to form an intermediate imine, but employs a different reducing agent. Common choices include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] These reagents can be more selective and allow for milder reaction conditions, which is beneficial if your substrate contains sensitive functional groups. However, they are more expensive than formic acid.
-
Classical Alkylation with Methyl Halides or Sulfates: Using reagents like methyl iodide (MeI) or dimethyl sulfate ((Me)₂SO₄) is a traditional approach.[5] However, for producing a tertiary amine from a primary one, this method is often problematic. The mono-methylated intermediate (N-methyl-2-chloroaniline) is typically more nucleophilic than the starting material, leading to a mixture of mono-, di-, and even quaternized products, which can be difficult to separate.[5]
-
"Green" Methylating Agents: Dimethyl carbonate (DMC) is an environmentally benign methylating agent.[6] However, reactions with DMC often require high temperatures (200-250 °C) and pressure, necessitating the use of an autoclave or a continuous flow reactor system.[6] While scalable and green, the high-energy requirement is a key consideration.
Q2: Why is my N,N-dimethylation of 2-chloroaniline sluggish or incomplete compared to reactions with simple aniline?
A2: The behavior of 2-chloroaniline is dictated by two main factors originating from the ortho-chloro substituent:
-
Electronic Effect: The chlorine atom is strongly electron-withdrawing, which reduces the electron density on the aromatic ring and, more importantly, on the nitrogen atom. This decreases the nucleophilicity of the amine, making its initial reaction with formaldehyde (the first step of the Eschweiler-Clarke reaction) slower than that of aniline.[7][8]
-
Steric Hindrance: The presence of a relatively bulky chlorine atom adjacent to the reaction center can sterically impede the approach of reagents. This further slows down the rate of both the initial imine formation and the subsequent reduction steps.
To overcome these issues, you will likely need to employ more forcing conditions, such as higher temperatures or longer reaction times, compared to standard protocols for aniline.
Troubleshooting Guide: Common Issues & Solutions
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Temperature: The reduced nucleophilicity of 2-chloroaniline requires higher activation energy. 2. Reagent Quality: Formaldehyde solutions can polymerize to paraformaldehyde; formic acid can degrade. 3. Incorrect Stoichiometry: An insufficient excess of formaldehyde and formic acid will lead to incomplete reaction. | 1. Increase the reaction temperature. For Eschweiler-Clarke, refluxing at 100-110 °C is common. Monitor for potential decomposition if going higher. 2. Use a fresh, high-quality aqueous solution of formaldehyde (37 wt%) and formic acid (>95%). 3. For the Eschweiler-Clarke reaction, use a significant excess of both reagents. A molar ratio of 1 (amine) : 5 (formaldehyde) : 5 (formic acid) is a good starting point. |
| Significant amount of N-methyl-2-chloroaniline (mono-methylated) remains | 1. Incomplete Second Methylation: The second methylation step can be slower than the first. 2. Insufficient Reaction Time/Temperature: The reaction may not have been run long enough or hot enough to drive it to completion. | 1. Increase the reaction time. Monitor the reaction progress by TLC or GC-MS every few hours. 2. Ensure the reaction temperature is maintained consistently at the target (e.g., 100-110 °C). 3. Re-check the stoichiometry. Ensure a sufficient excess of the methylating reagents is present. |
| Formation of Dark Tar or Byproducts | 1. Excessive Temperature: While heat is needed, excessively high temperatures can cause decomposition of the starting material or product. 2. Protic Base Sensitivity: Some substrates may have groups sensitive to the acidic conditions of the Eschweiler-Clarke reaction, leading to decomposition.[9] | 1. Carefully control the temperature. Do not exceed 120 °C without first establishing substrate stability. 2. If the substrate is acid-sensitive, consider an alternative method like reductive amination with NaBH₃CN in a buffered solution. |
| Difficult Work-up / Emulsion Formation | 1. Incomplete Neutralization: Residual formic acid can lead to issues during extraction. 2. Amine Salts: The product may exist as a hydrochloride or formate salt if the basification step is incomplete. | 1. After cooling the reaction, ensure complete neutralization and basification by adding NaOH or K₂CO₃ solution slowly until the aqueous layer is strongly basic (pH > 12). 2. If an emulsion forms, add brine (saturated NaCl solution) to help break the emulsion by increasing the ionic strength of the aqueous phase. |
Experimental Workflow & Protocol
The following section provides a detailed, step-by-step protocol for a lab-scale N,N-dimethylation of 2-chloroaniline using the Eschweiler-Clarke reaction.
Diagram of the Experimental Workflow
Caption: Workflow for N,N-dimethylation via Eschweiler-Clarke reaction.
Detailed Protocol: Eschweiler-Clarke Methylation
Safety First: This reaction should be performed in a well-ventilated fume hood. Formaldehyde is a suspected carcinogen, and formic acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Reagents & Equipment:
-
2-Chloroaniline (1.0 equiv)
-
Aqueous Formaldehyde (37 wt%, 5.0 equiv)
-
Formic Acid (>95%, 5.0 equiv)
-
6M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Dichloromethane (DCM) for extraction
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroaniline (1.0 equiv). Sequentially add formic acid (5.0 equiv) followed by the aqueous formaldehyde solution (5.0 equiv). Note: The initial addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle or oil bath. Vigorous gas evolution (CO₂) will be observed.[2]
-
Monitoring: Allow the reaction to proceed for 4-8 hours. Monitor the disappearance of the starting material and the mono-methylated intermediate using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete when no starting material or intermediate is observed.
-
Cooling and Neutralization: Once complete, remove the heat source and allow the mixture to cool to room temperature. Carefully and slowly add 6M NaOH solution to the stirred mixture in an ice bath. Continue adding base until the solution is strongly alkaline (pH > 12), ensuring all formic acid is neutralized and the product is in its free base form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like ethyl acetate or DCM (3 x 50 mL for a 10g scale reaction). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil should be purified by vacuum distillation to yield N,N-dimethyl-2-chloroaniline as a colorless to pale yellow liquid.[10][11]
References
- Current time information in Köln, DE. (n.d.). Google.
-
Singh, C. B., Kavala, V., Samal, A. K., & Patel, B. K. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 69(6), 345-348. Available from [Link]
-
Li, H., et al. (2024). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. ChemistrySelect. Available from [Link]
-
Chen, J., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5789. Available from [Link]
-
Wang, C., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters, 30(11), 1954-1958. Available from [Link]
-
Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Seo, H., et al. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(25), 3124-3128. Available from [Link]
-
Trofimov, A. A., & Vasilevsky, S. F. (2014). Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Synlett, 25(19), 2743-2746. Available from [Link]
-
Different protocols for methylation of aniline. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Li, Y., et al. (2020). Highly selective N-methylation and N,N-dimethylation of primary amines with CO2 under metal-free conditions. Chemical Communications, 56(64), 9169-9172. Available from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
-
Yang, Z., et al. (2021). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Catalysis, 11(13), 7876-7886. Available from [Link]
- Purification of chloroanilines by vacuum distillation with a chromate. (1968). Google Patents. (US3397118A).
-
Eschweiler–Clarke reaction: Methylation on amines. (2019, June 17). YouTube. Available from [Link]
-
Purification of N,N-Dimethylaniline. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]
- Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1991). Google Patents. (US5068392A).
-
Singh, U. P., & Singh, R. K. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(24), 15836-15846. Available from [Link]
-
Lost with the N,N-dimethylation of an aniline. (2017). Reddit. Available from [Link]
-
A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. (2016). Catalysis Science & Technology. Available from [Link]
-
m-NITRODIMETHYLANILINE. (1947). Organic Syntheses. Available from [Link]
-
Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous catalyst. (2021). ChemRxiv. Available from [Link]
-
ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst. (2016). Nature Communications. Available from [Link]
-
An efficient and practical N-methylation of amino acid derivatives. (2002). PubMed. Available from [Link]
-
An Improved Method for Preparation of N-Alkyl-2(3H)-benzothiazolone Analogs. (1982). Journal of the Korean Chemical Society. Available from [Link]
-
methylation of amines using formic acid via simple inorganic base catalysis. (2019). ScienceDirect. Available from [Link]
-
Copper(II)-Catalyzed Selective Reductive Methylation of Amines with Formic Acid: An Option for Indirect Utilization of CO2. (2017). Organic Chemistry Portal. Available from [Link]
-
A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2014). Chemistry – A European Journal. Available from [Link]
- Preparation method of mono-substituted para-chloroaniline. (2013). Google Patents. (CN102993023A).
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minimizing side-product formation in 2-Chloro-N,N-dimethylaniline reactions
Welcome to the technical support center for reactions involving 2-Chloro-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you minimize side-product formation and maximize the yield of your desired product.
Section 1: Troubleshooting Common Side Reactions
This section is formatted as a series of common problems and questions encountered in the lab. For each issue, we diagnose the potential causes and provide actionable solutions grounded in mechanistic principles.
Q1: I'm seeing a significant amount of N,N-dimethylaniline (the dechlorinated product) in my crude reaction mixture. What's causing this hydrodehalogenation, and how can I prevent it?
A1: This is a classic case of hydrodehalogenation, a frequent side reaction in palladium-catalyzed cross-couplings.
Core Problem: The catalytically active Pd(0) species, instead of exclusively undergoing oxidative addition with your this compound, is generating a palladium-hydride (Pd-H) species. This Pd-H intermediate can then react with your starting material to replace the chlorine with hydrogen.
Primary Causes & Solutions:
-
Source of Hydride: The hydride often originates from components in your reaction mixture. Common sources include alcohol solvents (like methanol or isopropanol), certain bases (like alkoxides, which can undergo β-hydride elimination), or even trace water reacting with other reagents.[1] A proposed mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by displacement of the halide by an alkoxide from the base or solvent. Subsequent β-hydride elimination from the alkoxide ligand generates the Pd-H species, which then reductively eliminates the arene (Ar-H).[1]
-
Ligand Choice: The electronic properties and steric bulk of your phosphine ligand are critical. Less electron-rich or sterically unencumbered ligands can sometimes favor the pathways leading to Pd-H formation.
-
Base Selection: Strong alkoxide bases, particularly in alcohol solvents, are known to accelerate hydrodehalogenation.[1]
Troubleshooting Protocol:
-
Switch to Aprotic Solvents: Replace alcohol-based solvents with anhydrous, aprotic alternatives like toluene, dioxane, or DMF. Ensure they are rigorously degassed to remove oxygen.
-
Select a Non-Hydride-Donating Base: Switch from sodium tert-butoxide (NaOtBu) to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) base. These are less prone to generating hydride species.
-
Optimize Ligand: For sterically hindered substrates like this compound, employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) is often beneficial.[2] These ligands can promote the desired reductive elimination over side reactions.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous reagents. Moisture can contribute to undesired pathways.
Q2: My Suzuki-Miyaura coupling is plagued by homocoupling of my boronic acid partner. How can I favor the cross-coupling product?
A2: Boronic acid homocoupling is a common side reaction, often driven by the presence of oxygen or Pd(II) species in the reaction mixture. [3][4]
Core Problem: The desired catalytic cycle relies on Pd(0). If Pd(II) species are present (either from the precatalyst or from oxidation of Pd(0) by residual oxygen), they can catalyze the dimerization of your boronic acid, leading to a biaryl impurity and consuming your reagent.[4]
Primary Causes & Solutions:
-
Oxygen in the Reaction: Even trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[4][5]
-
Use of Pd(II) Precatalysts: When using Pd(II) sources like Pd(OAc)₂ or PdCl₂, the initial reduction to Pd(0) can be inefficient, leaving residual Pd(II) to trigger the side reaction.[4]
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow, it provides a larger window for competing side reactions like homocoupling to occur.
Troubleshooting Workflow:
The following diagram illustrates a decision-making process for addressing boronic acid homocoupling.
Caption: Troubleshooting workflow for minimizing boronic acid homocoupling.
Quantitative Impact of Reaction Parameters:
The choice of ligand, base, and solvent can dramatically affect the ratio of desired product to homocoupled side-product. The following table provides a conceptual summary based on typical observations in cross-coupling chemistry.
| Parameter | Condition A (Favors Homocoupling) | Condition B (Minimizes Homocoupling) | Rationale |
| Atmosphere | Air / Incomplete Inerting | Rigorously Degassed (N₂ or Ar) | Oxygen oxidizes Pd(0) to Pd(II), which catalyzes homocoupling.[5] |
| Pd Source | Pd(OAc)₂ without reducing agent | Pd₂(dba)₃ or Pd(PPh₃)₄ | Pd(0) sources directly enter the catalytic cycle, bypassing the need for an in-situ reduction step that can be a source of Pd(II).[3] |
| Ligand | PPh₃ (less bulky/donating) | XPhos, SPhos (bulky, e⁻-rich) | Bulky, electron-rich ligands accelerate the desired reductive elimination step, outcompeting side reactions.[6] |
| Base | Weak base (e.g., NaHCO₃) | Stronger base (e.g., K₃PO₄, Cs₂CO₃) | A more effective base can accelerate the transmetalation step, shortening the lifetime of the species prone to side reactions.[6] |
Section 2: Frequently Asked Questions (FAQs)
Q3: Why are Buchwald-Hartwig amination reactions with this compound so challenging?
A3: The challenge arises from steric hindrance. The N,N-dimethylamino group and the ortho-chloro substituent create significant steric bulk around the palladium center in the catalytic intermediates. This can slow down key steps in the catalytic cycle, particularly the final reductive elimination that forms the desired C-N bond.[7] Overcoming this requires carefully selected catalyst systems, typically involving very bulky and electron-rich phosphine ligands (like those from the Buchwald or Hartwig groups) or N-heterocyclic carbenes (NHCs), which are strong sigma-donors that can stabilize the catalyst and promote the difficult reductive elimination step.[8][9]
Q4: Can I use a weaker base like sodium carbonate for my coupling reaction?
A4: While milder bases are sometimes desirable for sensitive functional groups, they are often ineffective for coupling reactions with aryl chlorides like this compound.[10] The oxidative addition of an aryl chloride to Pd(0) is a difficult step. A strong base (like NaOtBu, LiOtBu, or K₃PO₄) is typically required to facilitate the subsequent steps of the catalytic cycle, such as the deprotonation of the amine in Buchwald-Hartwig reactions or the activation of the boronic acid in Suzuki couplings.[11][12] The effectiveness of a base is highly context-dependent and can be influenced by the solvent, ligand, and specific substrates used.[11][13]
Q5: What is the purpose of using a pre-catalyst instead of just a palladium salt like Pd(OAc)₂?
A5: A pre-catalyst is a stable Pd(II) complex that contains the desired ligand and is designed to cleanly and efficiently generate the active Pd(0) species in situ. Using a simple salt like Pd(OAc)₂ with a separate ligand requires an initial reduction step, which can be messy and lead to the formation of palladium black (inactive Pd metal) or other species that can promote side reactions like homocoupling.[4] Modern Buchwald pre-catalysts, for example, are engineered to undergo a clean reductive elimination upon activation by the base, providing a more reliable and reproducible entry into the catalytic cycle.
Section 3: Optimized Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a robust starting point designed to minimize hydrodehalogenation and homocoupling side-products.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv), finely ground
-
Anhydrous, degassed 1,4-Dioxane
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Experimental Workflow:
Caption: Step-by-step workflow for the optimized Suzuki-Miyaura coupling protocol.
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), finely ground potassium phosphate (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inerting: Seal the tube with a septum. Evacuate the vessel under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Heating: Place the sealed tube in a preheated oil bath or heating block at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup and Purification: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
-
The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
-
Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing). [Link]
-
Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. The Royal Society of Chemistry. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH National Center for Biotechnology Information. [Link]
-
The iron-catalysed Suzuki coupling of aryl chlorides. Cardiff University. [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]
-
The Suzuki coupling reaction of aryl chlorides. ResearchGate. [Link]
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- 3. benchchem.com [benchchem.com]
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- 11. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Synthesis of 2-Chloro-N,N-dimethylaniline
Welcome to the technical support center for the regioselective synthesis of 2-Chloro-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols to help you achieve high yields and regioselectivity in your experiments.
The synthesis of this compound presents a unique challenge due to the strong activating and ortho, para-directing nature of the N,N-dimethylamino group.[1] This high reactivity can often lead to a lack of selectivity and the formation of undesired side products, such as the para-isomer and di- or tri-substituted products.[2] This guide will address these common issues and provide practical solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Regioselectivity - Significant Formation of 4-Chloro-N,N-dimethylaniline
Symptoms:
-
GC-MS or NMR analysis of the crude product mixture shows a significant peak corresponding to the 4-chloro isomer in addition to the desired 2-chloro product.
-
The ratio of ortho to para substitution is lower than expected.
Probable Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Inappropriate Chlorinating Agent | The choice of chlorinating agent is crucial for controlling regioselectivity. Highly reactive reagents like molecular chlorine (Cl₂) are less selective and can favor the sterically less hindered para position.[3] | Utilize a milder and more sterically demanding chlorinating agent. N-chlorosuccinimide (NCS) is a common and effective choice for improving ortho selectivity in the chlorination of anilines.[3][4][5] |
| Reaction Temperature Too High | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically more stable para product. | Conduct the reaction at a lower temperature. For chlorinations with NCS, temperatures around 0°C to room temperature are often optimal. |
| Solvent Effects | The solvent can influence the reactivity of the chlorinating agent and the stability of the reaction intermediates. Non-polar solvents may not effectively solvate the transition states leading to different isomeric products. | Experiment with different solvents. Acetonitrile or chlorinated solvents like dichloromethane are often used. Some studies have shown that specific solvent choices can influence the ortho/para ratio. |
| Use of a Directing Group Precursor | A strategy to enhance ortho selectivity involves the temporary conversion of the N,N-dimethylaniline to its N-oxide. Treatment of the N-oxide with thionyl chloride has been shown to predominantly yield the 2-chloro derivative.[6] | Consider a two-step approach: first, oxidize N,N-dimethylaniline to N,N-dimethylaniline N-oxide, then react the N-oxide with thionyl chloride to achieve high ortho selectivity.[6] |
Problem 2: Formation of Dichlorinated and Polychlorinated Byproducts
Symptoms:
-
Mass spectrometry analysis indicates the presence of species with masses corresponding to the addition of two or more chlorine atoms.
-
Multiple spots are observed on TLC, some of which may be less polar than the desired monochlorinated product.
Probable Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Over-activation of the Aromatic Ring | The N,N-dimethylamino group is a strong activating group, making the aromatic ring highly susceptible to multiple electrophilic substitutions.[2] | Attenuate the activating effect of the amino group. While protection via acetylation is common for primary and secondary anilines, this is not directly applicable to the tertiary amine in N,N-dimethylaniline.[2] Instead, precise control over stoichiometry is critical. |
| Incorrect Stoichiometry | Using an excess of the chlorinating agent will inevitably lead to over-chlorination. | Carefully control the stoichiometry. Use no more than 1.0 equivalent of the chlorinating agent. It may be beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to minimize dichlorination. |
| Slow Addition of Reagents | Adding the chlorinating agent too quickly can create localized areas of high concentration, promoting multiple substitutions on a single molecule before the reagent has dispersed. | Add the chlorinating agent slowly and portion-wise, or as a dilute solution, to the reaction mixture with vigorous stirring. This ensures a more uniform concentration throughout the reaction. |
Problem 3: Reaction Mixture Turns Dark Brown or Forms a Tar-like Substance
Symptoms:
-
The reaction mixture darkens significantly, often to a dark brown or black color.
-
A viscous, insoluble tar-like material forms, complicating workup and purification.
Probable Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Oxidation of the Aniline | Anilines, especially activated ones like N,N-dimethylaniline, are prone to oxidation, which can lead to the formation of colored polymeric impurities.[2] This is exacerbated by harsh reaction conditions or exposure to air.[2] | * Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[2] * Purify Starting Material: Use freshly distilled N,N-dimethylaniline. Commercial N,N-dimethylaniline can contain oxidized impurities that can promote further degradation.[7] |
| Reaction with Strong Acids | Some chlorination procedures may generate strong acids as byproducts, which can catalyze polymerization and degradation of the aniline. | If acidic conditions are unavoidable, consider buffering the reaction mixture. However, for many modern methods using reagents like NCS, strongly acidic conditions are not necessary. |
Problem 4: Difficulties in Product Purification
Symptoms:
-
Co-elution of isomers during column chromatography.
-
Similar boiling points of the ortho and para isomers make separation by distillation challenging.[8]
-
Presence of unreacted starting material.
Probable Causes & Solutions:
| Cause | Scientific Explanation | Recommended Solution |
| Similar Physical Properties of Isomers | The ortho and para isomers of chloro-N,N-dimethylaniline have very similar polarities and boiling points, making their separation difficult.[8] | * Fractional Distillation: For larger scales, fractional distillation using a high-efficiency column may be effective.[8] * Recrystallization: If the product is a solid or can be derivatized to a solid, recrystallization can be a powerful technique to separate isomers based on differences in their crystal lattice energies.[8] |
| Incomplete Reaction | Unreacted N,N-dimethylaniline can be difficult to separate from the product due to their similar properties. | * Acetic Anhydride Treatment: Refluxing the crude product with acetic anhydride can be used to remove any primary or secondary amine impurities, though this is less relevant for the tertiary N,N-dimethylaniline.[7][8] * Acid Wash: During aqueous workup, a careful wash with dilute acid (e.g., 1M HCl) can help to remove the more basic N,N-dimethylaniline. However, the chlorinated product is also basic and may be lost to the aqueous layer if the pH is too low. Careful pH control is necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is achieving ortho-selectivity in the chlorination of N,N-dimethylaniline so challenging?
The N,N-dimethylamino group is a powerful electron-donating group that strongly activates the aromatic ring towards electrophilic substitution at the ortho and para positions.[1] While electronic effects favor both positions, the para position is sterically more accessible. Therefore, many standard electrophilic chlorination reactions tend to yield a mixture of ortho and para isomers, with the para product often being a significant component.[3] Achieving high ortho-selectivity requires carefully chosen reagents and conditions that favor substitution at the more sterically hindered position.
Q2: What is the mechanism of chlorination of N,N-dimethylaniline with N-chlorosuccinimide (NCS)?
The reaction proceeds via an electrophilic aromatic substitution mechanism.[9] NCS serves as a source of an electrophilic chlorine atom ("Cl+"). The electron-rich aromatic ring of N,N-dimethylaniline attacks the electrophilic chlorine of NCS. This forms a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. In the final step, a weak base (such as the succinimide anion) removes a proton from the carbon bearing the chlorine atom, restoring the aromaticity of the ring and yielding the chlorinated product.
Caption: Mechanism of electrophilic chlorination.
Q3: Are there any catalytic methods to improve ortho-selectivity?
Yes, recent research has focused on developing catalytic systems to control the regioselectivity of aniline halogenation. Some approaches include:
-
Organocatalysis: Certain secondary ammonium salts have been shown to act as organocatalysts, promoting highly ortho-selective chlorination of anilines.[10]
-
Transition Metal Catalysis: While less common for direct chlorination of the parent aniline, palladium-catalyzed methods have been developed for directed meta-C–H chlorination of aniline derivatives, showcasing the power of catalysts to override the inherent directing effects of substituents.[11]
Q4: How can I monitor the progress and regioselectivity of my reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the consumption of the starting material and the formation of products. The ortho and para isomers will likely have very similar Rf values, but it can help to determine if the starting material is consumed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for monitoring the reaction. It allows for the separation and identification of the starting material, the desired product, and any isomers or over-chlorinated byproducts. The relative peak areas in the gas chromatogram can provide a good estimate of the product distribution and the regioselectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of an aliquot from the reaction mixture can be used to determine the isomeric ratio by integrating the signals corresponding to the aromatic protons of the different isomers.
Experimental Protocol: Regioselective ortho-Chlorination using N-Chlorosuccinimide
This protocol is a general guideline for the regioselective ortho-chlorination of N,N-dimethylaniline using NCS. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
N,N-dimethylaniline (freshly distilled)
-
N-Chlorosuccinimide (NCS) (recrystallized if necessary)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware, magnetic stirrer, and an ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add N,N-dimethylaniline (1.0 eq). Dissolve the aniline in anhydrous acetonitrile (approximately 0.1-0.2 M concentration).
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure of the inert gas.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of NCS: In a separate flask, prepare a solution of NCS (0.95-1.0 eq) in anhydrous acetonitrile. Add the NCS solution to the stirred aniline solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain this compound.
Caption: Workflow for ortho-chlorination.
References
- Benchchem. (n.d.). Application Notes and Protocols for Regioselective Halogenation of Substituted Anilines.
- Benchchem. (n.d.). Technical Support Center: Halogenation of Substituted Anilines.
- ResearchGate. (n.d.). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.
- Wikipedia. (n.d.). N-Chlorosuccinimide.
- Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
- Semantic Scholar. (n.d.). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst.
- PubMed. (2015). Selective Halogenation Using an Aniline Catalyst.
- Common Conditions. (n.d.). Chlorination.
- Quora. (2017). Why is the -NH2 group in aniline an ortho and para directing group?.
- NIH. (n.d.). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols.
- Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Dichloro-N,N-dimethylaniline.
- NSF Public Access Repository. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
- Chempedia - LookChem. (n.d.). Purification of N,N-Dimethylaniline.
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
Sources
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
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- 5. Chlorination - Common Conditions [commonorganicchemistry.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Purification of N,N-Dimethylaniline - Chempedia - LookChem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. | Semantic Scholar [semanticscholar.org]
- 11. Ligand Promoted meta-C–H Chlorination of Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
removal of starting materials from 2-Chloro-N,N-dimethylaniline product
This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance for the removal of starting materials from 2-Chloro-N,N-dimethylaniline. Here, we address common purification challenges through troubleshooting guides and frequently asked questions, ensuring you can achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
The synthesis of this compound typically proceeds via one of two primary routes: the methylation of 2-chloroaniline or the chlorination of N,N-dimethylaniline. Both synthetic pathways can result in a crude product contaminated with unreacted starting materials. The successful removal of these impurities is critical, as their presence can interfere with subsequent reactions and compromise the integrity of the final product. This guide will focus on the practical aspects of separating the tertiary amine product from primary or tertiary amine starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting material impurities in a crude this compound sample?
The primary impurities will depend on the synthetic route employed. If the synthesis involves the methylation of 2-chloroaniline, the most likely impurity is unreacted 2-chloroaniline. Conversely, if N,N-dimethylaniline is chlorinated, residual N,N-dimethylaniline will be the main contaminant.
Q2: How can I quickly assess the purity of my this compound product?
Thin Layer Chromatography (TLC) is an effective initial method for purity assessment. By spotting the crude mixture alongside standards of the starting materials, you can visualize the presence of impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer more quantitative analyses of purity.[1]
Q3: My product is a dark oil. Does this indicate the presence of impurities?
While pure this compound is a clear to pale yellow liquid, darkening can occur upon exposure to air and light.[2] However, a significantly dark color, especially a brown or black hue, can indicate the presence of oxidized impurities or byproducts from the reaction. It is always advisable to purify the product to remove these colored species.
Q4: Are there any safety precautions I should be aware of during the purification process?
Yes. This compound and its potential starting materials are toxic and can be absorbed through the skin.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Purification Issues
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Problem 1: Residual 2-Chloroaniline in the Product
Symptoms:
-
A peak corresponding to 2-chloroaniline is observed in GC or HPLC analysis.
-
TLC analysis shows a spot with a different Rf value than the product, matching the 2-chloroaniline standard.
Root Cause: Incomplete methylation of 2-chloroaniline.
Solution Workflow:
Troubleshooting Workflow for Primary Amine Impurity
Problem 2: Residual N,N-dimethylaniline in the Product
Symptoms:
-
A peak corresponding to N,N-dimethylaniline is observed in GC or HPLC analysis.
-
TLC analysis shows a spot with a different Rf value than the product, matching the N,N-dimethylaniline standard.
Root Cause: Incomplete chlorination of N,N-dimethylaniline.
Solution Workflow:
Troubleshooting Workflow for Tertiary Amine Impurity
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of 2-Chloroaniline
This technique leverages the basicity difference between the primary amine (2-chloroaniline) and the tertiary amine (this compound). The primary amine can be protonated and extracted into an aqueous acidic phase.[4][5][6]
Materials:
-
Crude this compound
-
Diethyl ether or other suitable organic solvent
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude product in diethyl ether (approx. 10 volumes).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer is the organic phase containing the desired product, and the bottom aqueous layer contains the protonated 2-chloroaniline.[7]
-
Drain the aqueous layer.
-
Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete removal of the primary amine.
-
Wash the organic layer with an equal volume of brine to remove residual acid.
-
Drain the aqueous brine layer.
-
Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Fractional Distillation
This method is effective when the boiling points of the product and the starting material impurity are sufficiently different.[8]
Physical Properties for Separation:
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | 155.62[3] | 206-208[9] |
| 2-Chloroaniline | 127.57 | 208-210 |
| N,N-Dimethylaniline | 121.18 | 193-194 |
Note: The boiling points of this compound and 2-chloroaniline are very close, making separation by fractional distillation challenging. This method is more suitable for separating this compound from the lower-boiling N,N-dimethylaniline.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)
-
Heating mantle
-
Boiling chips
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Add the crude product and a few boiling chips to the distillation flask.
-
Begin heating the flask gently with the heating mantle.
-
As the mixture begins to boil, vapors will rise through the fractionating column.
-
Monitor the temperature at the head of the column. The temperature should plateau as the first fraction (the component with the lower boiling point) distills over.[10]
-
Collect this first fraction in a separate receiving flask.
-
Once the first fraction has been collected, the temperature will either drop or begin to rise again. Increase the heat to distill the next fraction, which will be the desired product.
-
Collect the fraction that distills at the boiling point of this compound in a clean receiving flask.
-
Stop the distillation before the flask goes to dryness.
Protocol 3: Silica Gel Column Chromatography
Column chromatography is a highly effective method for purifying compounds with similar boiling points or for achieving very high purity.[11][12]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase by performing TLC analysis of the crude material. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10). The ideal solvent system should provide good separation between the product and the impurity spots.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Monitoring: Monitor the elution of the compounds by collecting small fractions and analyzing them by TLC. The spots can be visualized under a UV lamp.
-
Fraction Pooling: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
References
-
Lewis, T. A., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]
-
Wikipedia. (2023). Acid–base extraction. [Link]
-
Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]
-
Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. School of Chemistry and Chemical Engineering. [Link]
-
Confluence. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. [Link]
- European Patent Office. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Google Patents. (n.d.). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
- Google Patents. (n.d.). US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
-
Quora. (2021, December 28). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?. [Link]
- Google Patents. (n.d.). US2651606A - Resolution of mixtures comprising n-methylaniline and n, n-dimethylaniline.
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry. [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
-
Lisa Nichols. (2022, February 13). Column Chromatography [Video]. YouTube. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6. [Link]
-
USA Lab. (2020, November 11). How Fractional Distillation Process Works. [Link]
-
Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. [Link]
-
Save My Exams. (2024, October 26). Fractional Distillation of Crude Oil (AQA A Level Chemistry): Revision Note. [Link]
- Google Patents. (n.d.).
-
University of Wisconsin-Madison. (n.d.). Matters and Mixtures- Separating Liquids: Fractional Distillation. Shakhashiri Chemical Demonstrations. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
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- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Navigating the Degradation of 2-Chloro-N,N-dimethylaniline: A Technical Support Guide
Welcome to the technical support center dedicated to providing in-depth guidance on the experimental degradation of 2-Chloro-N,N-dimethylaniline. This resource is designed for researchers, scientists, and professionals in drug development who are actively working with this compound. Here, you will find practical, experience-driven advice to troubleshoot common experimental hurdles and answers to frequently asked questions, ensuring the integrity and success of your research.
Introduction
This compound is a substituted aniline derivative with applications in the synthesis of dyes and as an intermediate in the production of pharmaceuticals and agrochemicals[1]. Understanding its stability and degradation pathways under various reaction conditions is crucial for process optimization, impurity profiling, and environmental fate assessment. This guide provides a structured approach to identifying and resolving common issues encountered during its experimental investigation.
Troubleshooting Guide: From Incomplete Reactions to Analytical Anomalies
This section addresses specific problems you may encounter during the degradation of this compound, offering step-by-step solutions grounded in scientific principles.
Problem 1: Incomplete or Slow Degradation
Scenario: You are attempting to degrade this compound using an oxidative method (e.g., Fenton process), but the reaction is sluggish or stalls, as indicated by monitoring the parent compound's concentration over time.
Possible Causes and Solutions:
-
Suboptimal pH: The efficiency of many oxidative degradation processes, such as those involving Fenton's reagent, is highly pH-dependent. For instance, the optimal pH for the degradation of 2,6-dimethylaniline using the Fenton process was found to be 2[2][3].
-
Actionable Step: Carefully monitor and adjust the pH of your reaction mixture. For Fenton-like reactions, ensure the pH is acidic, typically between 2 and 3, to maximize the generation of hydroxyl radicals and prevent the precipitation of iron hydroxides.
-
-
Inadequate Reagent Concentration: The molar ratio of the oxidant (e.g., hydrogen peroxide) and catalyst (e.g., Fe²⁺) to the substrate is a critical parameter.
-
Presence of Scavengers: Your reaction mixture may contain non-target molecules that compete for the reactive oxygen species, thereby inhibiting the degradation of this compound.
-
Actionable Step: Purify your starting material and use high-purity solvents to minimize the presence of potential scavengers. If the reaction matrix is complex (e.g., wastewater), consider a pre-treatment step to remove interfering substances.
-
Problem 2: Appearance of Unexpected or Unidentifiable Peaks in Chromatograms
Scenario: Your HPLC or GC analysis of the reaction mixture shows the formation of several unexpected peaks, complicating the identification of primary degradation products.
Possible Causes and Solutions:
-
Complex Reaction Pathways: The degradation of aromatic amines can be intricate, involving multiple competing reactions such as hydroxylation, N-demethylation, and ring-opening. Formylation reactions of N,N-dimethylanilines have been reported to yield unexpected products[4][5].
-
Actionable Step: Employ a high-resolution analytical technique such as LC-MS/MS or GC-MS to obtain mass spectral data for the unknown peaks. This will aid in the tentative identification of the byproducts by providing molecular weight and fragmentation information[6]. Comparing the observed fragmentation patterns with known degradation pathways of similar anilines can provide valuable clues[2][3].
-
-
Secondary Reactions: Primary degradation products can be unstable and undergo further reactions, leading to a complex mixture of secondary products.
-
Actionable Step: Perform time-course studies, analyzing samples at shorter reaction intervals. This can help in identifying the initial degradation products before they are consumed in subsequent reactions.
-
-
Instrumental Artifacts: Issues such as sample overload, solvent mismatch, or column degradation can lead to peak splitting or fronting, which might be misinterpreted as new compounds[7][8].
-
Actionable Step: Review your chromatographic method. Ensure the sample solvent is compatible with the mobile phase and that the injection volume is not overloading the column. Regularly check the performance of your column with a standard compound.
-
| Common HPLC Troubleshooting Tips | |
| Issue | Potential Solution |
| Peak Tailing | Check for dead volumes, ensure proper column equilibration. |
| Peak Fronting | Reduce sample concentration or injection volume. |
| Split Peaks | Ensure sample solvent is compatible with the mobile phase. |
| Baseline Drift | Ensure stable column temperature and proper mobile phase degassing[9][10]. |
Problem 3: Poor Mass Balance
Scenario: The sum of the concentrations of the remaining parent compound and the identified degradation products does not account for the initial concentration of this compound.
Possible Causes and Solutions:
-
Formation of Volatile Products: N-demethylation can lead to the formation of volatile compounds like formaldehyde, which may not be detected by standard HPLC-UV methods.
-
Actionable Step: Consider using analytical techniques suitable for volatile organic compounds, such as headspace GC-MS, to identify and quantify any volatile degradation products.
-
-
Formation of Polymeric or Insoluble Products: Aromatic amines can undergo polymerization reactions, forming insoluble tars that are not amenable to chromatographic analysis.
-
Actionable Step: Visually inspect the reaction vessel for any precipitate. If present, attempt to dissolve it in a strong organic solvent and analyze it using techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) to characterize its structure.
-
-
Complete Mineralization: Under strong oxidative conditions, the aromatic ring can be cleaved, leading to the formation of small organic acids and ultimately CO₂, H₂O, and inorganic ions[2][3].
-
Actionable Step: Analyze your samples for total organic carbon (TOC) to quantify the extent of mineralization. Ion chromatography can be used to detect the formation of chloride and ammonium ions.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely primary degradation pathways for this compound?
A1: Based on studies of similar N,N-dimethylaniline derivatives, the primary degradation pathways are likely to involve:
-
N-demethylation: Stepwise removal of the methyl groups from the tertiary amine to form 2-chloro-N-methylaniline and subsequently 2-chloroaniline.
-
Hydroxylation: Addition of hydroxyl groups to the aromatic ring, leading to the formation of various hydroxylated intermediates.
-
Dechlorination: Removal of the chlorine atom from the aromatic ring, though this may be a slower process compared to oxidation of the amino group and the ring.
-
Ring Opening: Under strong oxidizing conditions, the aromatic ring can be cleaved, leading to the formation of aliphatic carboxylic acids[2][3].
Q2: How can I monitor the progress of the degradation reaction?
A2: A combination of analytical techniques is recommended:
-
HPLC-UV/DAD: To quantify the disappearance of the parent compound and the formation of UV-active degradation products. A reverse-phase C18 column is often suitable for separating aromatic amines and their polar metabolites[7].
-
LC-MS/MS: For the identification and confirmation of degradation products by providing molecular weight and structural information[6][11].
-
GC-MS: Suitable for analyzing more volatile degradation products and can be used after derivatization for less volatile compounds.
-
Total Organic Carbon (TOC) Analysis: To determine the extent of mineralization of the parent compound to CO₂.
-
Ion Chromatography: To measure the release of inorganic ions such as Cl⁻ and NH₄⁺.
Q3: My this compound solution appears to be degrading even before I start the experiment. What could be the cause?
A3: this compound may become discolored upon exposure to air and light[1]. This suggests a potential for photodegradation and oxidation under ambient conditions.
-
Preventive Measures: Prepare fresh solutions before each experiment. Store stock solutions in amber vials, protected from light, and at a low temperature to minimize degradation. Consider purging the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen. Stability testing of your stock solutions is also recommended[12][13][14].
Q4: What are some key considerations for setting up a photodegradation experiment for this compound?
A4: For a successful photodegradation experiment, consider the following:
-
Light Source: Use a lamp that emits radiation in the UV-Vis range relevant to the absorbance spectrum of this compound. High-pressure mercury lamps are commonly used[15][16].
-
Reactor Design: The reactor should be made of a material that is transparent to the desired wavelengths (e.g., quartz). Ensure uniform irradiation of the sample solution.
-
Control Experiments: Run control experiments in the dark to distinguish between photochemical and non-photochemical degradation. Also, run experiments without the substrate to check for any interfering signals from the solvent or other components.
-
Quantum Yield Determination: For quantitative studies, the quantum yield of the degradation can be determined to assess the efficiency of the photochemical process.
Visualizing Degradation Pathways and Workflows
To aid in conceptualizing the experimental process, the following diagrams illustrate a potential degradation pathway and a typical analytical workflow.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Chemical oxidation of 2,6-dimethylaniline in the fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical oxidation of 2,6-dimethylaniline by electrochemically generated Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. 4-Chloro-N,N-dimethylaniline | C8H10ClN | CID 136530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. fda.gov [fda.gov]
- 14. emmainternational.com [emmainternational.com]
- 15. sid.ir [sid.ir]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-N,N-dimethylaniline
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for scaling up the synthesis of 2-Chloro-N,N-dimethylaniline from the laboratory to a pilot plant. It addresses common challenges and provides practical, scientifically-grounded solutions.
I. Introduction to the Synthesis and Scale-Up Considerations
The synthesis of this compound is a critical step in the manufacturing of various pharmaceuticals and other high-value organic compounds. While several laboratory-scale methods exist, transitioning to a pilot plant introduces significant challenges related to reaction kinetics, heat management, mass transfer, and safety. This document will focus on the common synthetic routes and the associated troubleshooting for a successful and safe scale-up.
Two primary synthetic strategies are commonly employed for the N,N-dimethylation of 2-chloroaniline:
-
Direct Methylation using Alkylating Agents: This classic approach often involves potent methylating agents like dimethyl sulfate or methyl iodide. While effective, the high toxicity and potential for over-alkylation present significant safety and purification hurdles, especially at a larger scale.[1]
-
Reductive Amination: This method utilizes a carbonyl source (typically formaldehyde) and a reducing agent. The Eschweiler-Clarke reaction, which uses formic acid as the reductant, is a well-established example.[2][3] Reductive amination is often considered a greener and more controlled alternative, minimizing the risk of forming quaternary ammonium salts.[4][5]
The choice of method for scale-up depends on factors such as available equipment, safety infrastructure, cost of goods, and desired purity profile.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the scale-up process, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions & Scientific Rationale |
| 1. Incomplete Reaction or Low Conversion | - Insufficient mixing/agitation leading to poor mass transfer. - Inadequate temperature control (reaction may be too slow at lower temperatures). - Deactivation of catalyst or reagent. - Incorrect stoichiometry of reagents. | - Improve Agitation: In a pilot plant reactor, ensure the agitator speed and design are sufficient to maintain a homogeneous mixture. This is crucial for reactions involving multiple phases. - Optimize Temperature Profile: Carefully monitor and control the internal reaction temperature. For exothermic reactions, a jacketed reactor with a reliable cooling system is essential. Preliminary experiments showed that for some related aniline syntheses, no significant product was formed at temperatures below 75°C.[6] - Reagent/Catalyst Quality Control: Verify the purity and activity of all starting materials and catalysts before use. - Stoichiometric Adjustments: Re-evaluate and confirm the molar ratios of all reactants. In some cases, a slight excess of one reagent may be necessary to drive the reaction to completion. |
| 2. Formation of Impurities (Over-alkylation, Side Reactions) | - Over-alkylation (Quaternary Salt Formation): Common with potent alkylating agents like dimethyl sulfate, especially with localized high concentrations or inadequate temperature control.[7] - Side-product formation: The reaction of 2-chloroaniline with itself or other reactive species in the mixture. - Tar Formation: Can occur with methods like the Eschweiler-Clarke reaction under harsh conditions.[8] | - Controlled Reagent Addition: Implement a slow, controlled addition of the methylating agent using a dosing pump to avoid localized high concentrations. - Alternative Methylation Strategy: Consider switching to a reductive amination method, such as the Eschweiler-Clarke reaction, which is known to stop at the tertiary amine stage and not form quaternary ammonium salts.[2][3] - Optimize Reaction Conditions: For the Eschweiler-Clarke reaction, carefully control the temperature and reaction time to minimize tar formation. Running the reaction at or near boiling is common, but prolonged heating can lead to degradation.[3] |
| 3. Exothermic Reaction and Temperature Runaway | - The N,N-dimethylation of anilines can be highly exothermic, particularly with strong alkylating agents. - Inadequate heat removal capacity of the pilot plant reactor. | - Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat evolution. This data is critical for safe pilot plant operation. - Reactor and Cooling System Evaluation: Ensure the pilot plant reactor's heat transfer capabilities are sufficient to manage the expected exotherm. - Controlled Addition Rate: The rate of addition of the limiting reagent should be tied to the reactor's ability to remove heat, maintaining a safe operating temperature. |
| 4. Product Isolation and Purification Challenges | - Emulsion Formation during Workup: The presence of both organic and aqueous phases, along with potential byproducts, can lead to stable emulsions. - Difficulty in Removing Unreacted Starting Material: 2-chloroaniline and the product have similar polarities, making separation by simple extraction challenging. - Product Purity Issues: Residual reagents or byproducts co-distilling with the product. | - Phase Separation Optimization: Adjust the pH of the aqueous phase during workup to ensure the product is in its free base form (typically pH > 10) to facilitate extraction into an organic solvent.[9] The use of brine washes can also help to break emulsions. - Purification via Acylation: A method for purifying N,N-dimethylaniline involves reacting the crude product with an organic acid anhydride. This acylates the unreacted primary and secondary amines, making them less volatile and easier to separate by distillation. The acylated impurities can then be removed by a basic wash.[10] - Fractional Distillation: Utilize a distillation column with sufficient theoretical plates to achieve the desired product purity. Monitor the distillation process closely by in-process controls (e.g., GC analysis) to collect the desired fraction. The boiling point of this compound is approximately 206-208 °C.[11] |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with the reagents for this synthesis at a pilot plant scale?
A1: The primary safety concerns are associated with the starting material and the methylating agents.
-
2-Chloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[12][13] It is also very toxic to aquatic life with long-lasting effects.[12] Proper personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and respiratory protection, is mandatory.[14][15] Work should be conducted in a well-ventilated area, and all waste must be disposed of as hazardous material.[12]
-
Dimethyl Sulfate: This is an extremely toxic, corrosive, mutagenic, and probable human carcinogen.[16][17] It is readily absorbed through the skin, and symptoms of exposure can be delayed.[1][18] Due to its high toxicity, its use in a pilot plant requires stringent safety protocols, including a closed-system for handling and a dedicated scrubbing system for any potential vapor release.[19]
Q2: Which synthetic route is generally recommended for scaling up to a pilot plant?
A2: For pilot plant scale, the reductive amination route, particularly the Eschweiler-Clarke reaction , is often preferred over direct methylation with agents like dimethyl sulfate.[2][20] The key advantages are:
-
Improved Safety Profile: It avoids the use of highly toxic and carcinogenic alkylating agents.[21]
-
Selectivity: The reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts which can be a significant impurity with other methods.[3]
-
Cost-Effectiveness: The reagents (formaldehyde and formic acid) are relatively inexpensive and readily available.
However, the choice ultimately depends on a thorough process safety assessment and the specific capabilities of the pilot plant.[22][23][24]
Q3: How can I monitor the progress of the reaction effectively at a larger scale?
A3: In-process monitoring is crucial for scale-up. The most common methods include:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the reaction progress, allowing for precise determination of conversion and impurity profiles. Samples can be taken periodically from the reactor (following appropriate safety procedures) and analyzed.
Q4: What are the key considerations for waste disposal in this process?
A4: The waste generated from this synthesis is hazardous. Key considerations include:
-
Aqueous Waste: The aqueous layers from the workup will contain residual reagents and salts. This waste should be neutralized and treated as hazardous chemical waste.
-
Organic Waste: Any organic solvents and distillation residues will contain chlorinated organic compounds and should be incinerated in a licensed facility.
-
Decontamination: All equipment must be thoroughly decontaminated. For spills of dimethyl sulfate, concentrated solutions of bases like ammonia can be used for hydrolysis, but this reaction can be violent with large quantities.[1]
IV. Experimental Protocols & Visualizations
Protocol 1: Lab-Scale Synthesis via Eschweiler-Clarke Reaction
This protocol is for laboratory-scale synthesis and should be adapted and fully risk-assessed before pilot-plant scale-up.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroaniline (1 equivalent).
-
Add formic acid (2.5 equivalents) and a 37% aqueous solution of formaldehyde (2.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide to pH > 10 while cooling in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Synthesis Workflow: Lab to Pilot Plant
Caption: Workflow for scaling up the synthesis of this compound.
Chemical Reaction Pathway: Eschweiler-Clarke Methylation
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro- and 4-Chloro-N,N-dimethylaniline
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for rational molecular design and synthetic strategy. This guide provides an in-depth comparative analysis of the chemical reactivity of 2-Chloro-N,N-dimethylaniline and 4-Chloro-N,N-dimethylaniline. By dissecting the interplay of electronic and steric effects, we aim to provide a predictive framework for their behavior in common organic transformations, supported by established chemical principles.
Introduction: The Subtle Influence of Isomeric Position
This compound and 4-Chloro-N,N-dimethylaniline are isomers that, at first glance, appear chemically similar. Both possess a powerful electron-donating dimethylamino group and an electron-withdrawing chloro group attached to a benzene ring. However, the seemingly minor difference in the chlorine atom's position—ortho versus para to the amino group—profoundly impacts the molecule's electronic distribution, steric environment, and, consequently, its chemical reactivity. This guide will explore these differences, providing a framework for anticipating their behavior in two major classes of reactions: electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
The Dueling Influences: Electronic and Steric Effects
The reactivity of these isomers is dictated by a delicate balance between electronic and steric factors, originating from the dimethylamino and chloro substituents.
Electronic Effects
The dimethylamino group is a potent activating group in electrophilic aromatic substitution. Its nitrogen atom donates electron density to the aromatic ring via a strong positive mesomeric effect (+M), which outweighs its negative inductive effect (-I). This electron donation is most pronounced at the ortho and para positions, making these sites highly nucleophilic.
Conversely, the chlorine atom is a deactivating group. While it also possesses lone pairs that can be donated via a +M effect, its strong electronegativity results in a dominant electron-withdrawing inductive effect (-I). This net withdrawal of electron density deactivates the ring towards electrophilic attack compared to aniline.
To quantify these electronic influences, we can refer to Hammett substituent constants (σ), which measure the electronic effect of a substituent on the reactivity of a benzene derivative.[1][2][3]
| Substituent | σ_meta | σ_para | Electronic Effect Summary |
| -N(CH₃)₂ | -0.15 | -0.83 | Strongly electron-donating, especially at the para position. |
| -Cl | 0.37 | 0.23 | Electron-withdrawing via induction, with a weaker donating resonance effect.[4] |
Table 1: Hammett Substituent Constants.[4]
In 4-Chloro-N,N-dimethylaniline , the two groups are in a para relationship, allowing for direct resonance interaction. The powerful electron-donating +M effect of the dimethylamino group strongly activates the positions ortho to it (positions 2 and 6), while the chloro group deactivates the ring overall.
In This compound , the situation is more complex due to the proximity of the two groups.
Steric Effects and Steric Inhibition of Resonance (SIR)
The most significant differentiating factor for this compound is steric hindrance. The presence of a chlorine atom in the ortho position creates steric crowding with the bulky dimethylamino group.[5] To alleviate this strain, the dimethylamino group is forced to twist out of the plane of the benzene ring.[5][6] This twisting disrupts the orbital overlap necessary for effective resonance, a phenomenon known as Steric Inhibition of Resonance (SIR) .[6]
The consequence of SIR is a dramatic reduction in the +M effect of the dimethylamino group in the 2-chloro isomer.[5] While still an activating group, its ability to donate electron density to the ring is significantly diminished compared to the 4-chloro isomer.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
The differences in electronic and steric profiles lead to distinct outcomes in EAS reactions.
Overall Reactivity
Due to the uninhibited and powerful activating effect of the dimethylamino group, 4-Chloro-N,N-dimethylaniline is significantly more reactive towards electrophiles than this compound . The benzene ring of the 4-chloro isomer is more electron-rich and thus more nucleophilic. The SIR effect in the 2-chloro isomer substantially deactivates the ring in comparison.[5]
Regioselectivity
-
4-Chloro-N,N-dimethylaniline : The directing effects of the two substituents reinforce each other. The strongly activating ortho, para-directing dimethylamino group directs incoming electrophiles to the positions ortho to it (C2 and C6). The deactivating but ortho, para-directing chloro group also directs to these same positions. Therefore, electrophilic substitution will occur predominantly at the C2 and C6 positions .
-
This compound : The directing effects are in opposition, and steric hindrance plays a major role. The dimethylamino group, despite its reduced activating ability, still directs ortho and para. Its para position (C4) is the most electronically favored and sterically accessible. The chloro group directs ortho and para to itself, which would be C4 and C6. The C6 position is sterically hindered by the adjacent dimethylamino group. Therefore, electrophilic substitution will overwhelmingly favor the C4 position .
Sources
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 2-Chloro-N,N-dimethylaniline Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates and potential impurities is paramount. 2-Chloro-N,N-dimethylaniline, a key building block in various synthetic pathways, requires robust analytical methods to ensure the quality, safety, and consistency of final products. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose due to its high resolution, sensitivity, and adaptability.
This guide provides an in-depth, objective comparison of HPLC-based analytical approaches for this compound. Moving beyond a simple recitation of steps, we will explore the causal logic behind experimental choices, establish the framework for a self-validating analytical system, and ground our discussion in internationally recognized regulatory standards.
The Foundation: Why Method Validation is Non-Negotiable
An analytical method, no matter how technologically advanced, is only as reliable as the data that proves its performance. Method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides the global standard framework for this process, ensuring data integrity and facilitating regulatory acceptance.[1][2][3] The core principle is to build a comprehensive evidence base that the method will consistently deliver accurate, reproducible, and specific results under routine use. The revised ICH Q2(R2) and the new Q14 guideline on analytical method development further emphasize a lifecycle approach, integrating development and validation for more robust procedures.[4][5]
Designing a Robust HPLC-UV Method: A Representative Protocol
While numerous specific methods can be developed, a robust reversed-phase HPLC method with UV detection is the most common and cost-effective approach for routine quality control of this compound. The following protocol is designed for high performance and reliability.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate if necessary.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range.
-
Test Sample: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.01 M Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio. The acidic pH ensures the aniline is in its protonated form, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: 245 nm. This wavelength is selected based on the UV absorbance profile of the substituted aniline chromophore.
-
Injection Volume: 10 µL.[6]
-
The Three Pillars of Trust: A Validation Master Plan
Here, we dissect the validation parameters as prescribed by ICH Q2(R1), explaining the "why" and "how" for our representative HPLC method.[7]
Pillar 1: Specificity & Selectivity
-
Expertise & Experience (The "Why"): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This ensures that the peak you are measuring is solely from this compound.
-
Trustworthiness (The Protocol):
-
Blank Analysis: Inject the diluent to ensure no interfering peaks at the retention time of the analyte.
-
Placebo Analysis: If analyzing a formulated product, inject a sample of the matrix without the active ingredient.
-
Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. The method must demonstrate that the analyte peak is resolved from any degradant peaks (resolution > 2). Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm homogeneity.
-
Pillar 2: Linearity, Range, Accuracy, & Precision
-
Expertise & Experience (The "Why"): This set of parameters establishes the quantitative performance of the method. Linearity demonstrates a proportional relationship between concentration and detector response. Accuracy measures the closeness of the test results to the true value. Precision measures the degree of scatter between a series of measurements.
-
Trustworthiness (The Protocol):
| Validation Parameter | Experimental Protocol | Typical Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations across the proposed range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999.[8] |
| Range | The concentration interval over which the method is shown to be precise, accurate, and linear. | Confirmed by the successful validation of linearity, accuracy, and precision. |
| Accuracy (Recovery) | Perform recovery studies by spiking a placebo or sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%) with three replicates at each level. | Mean recovery between 98.0% and 102.0%.[8] |
| Precision (Repeatability) | Analyze a minimum of six replicates of a homogenous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | Overall RSD for both sets of conditions ≤ 2.0%. |
Pillar 3: Sensitivity & Robustness
-
Expertise & Experience (The "Why"): Sensitivity defines the lower limits of reliable measurement, while robustness demonstrates the method's resilience to small, deliberate variations in its parameters, simulating the realities of routine lab work.
-
Trustworthiness (The Protocol):
| Validation Parameter | Experimental Protocol | Typical Acceptance Criteria |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically S/N = 3:1) or calculated from the standard deviation of the response and the slope of the calibration curve.[9] | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically S/N = 10:1).[9] Precision and accuracy should be verified at this concentration. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Deliberately vary critical method parameters one at a time: Mobile phase organic content (±2%), buffer pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). | System suitability parameters (e.g., retention time, peak area, resolution) should remain within predefined limits. |
Visualizing the Validation Workflow
Caption: A typical workflow for HPLC method validation, from initial planning to final reporting.
Comparative Analysis: Alternative & Orthogonal Methods
While HPLC-UV is a powerful tool, certain analytical challenges may require alternative or confirmatory techniques. The choice of method should always be driven by the specific analytical need.
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity, with detection via UV absorbance.[10] | Separation based on volatility, with detection by mass-to-charge ratio.[10] | Separation based on polarity, with highly specific mass detection.[11] |
| Selectivity | Moderate to Good. Relies on chromatographic resolution. | Excellent. Mass fragmentation patterns provide structural confirmation. | Excellent. Provides unequivocal identification through mass-to-charge ratio.[11] |
| Sensitivity | Good (Nanogram levels). | Excellent (Picogram to femtogram levels).[10] | Superior (Picogram to femtogram levels).[12] |
| Derivatization | Not generally required. | May be required to improve the volatility and peak shape of aniline compounds.[10] | Not generally required. |
| Instrumentation Cost | Low to Moderate. | Moderate to High. | High. |
| Typical Application | Routine quality control, purity assessment, and assay of the main component. | Analysis of volatile impurities, trace-level analysis, and confirmatory testing.[10][13] | Trace and ultra-trace level impurity identification and quantification, metabolite studies.[12] |
Expert Insight: For routine quality control where this compound is an expected component or a known impurity at levels detectable by UV, a validated HPLC-UV method is the most practical and efficient choice. GC-MS becomes the method of choice if volatile side-products are of concern. LC-MS is the gold standard for identifying unknown trace-level impurities or when the sample matrix is highly complex, offering unparalleled sensitivity and specificity.[11][12]
Conclusion
The validation of an HPLC method for the analysis of this compound is a systematic process that transforms a procedure into a reliable, trustworthy analytical tool. By grounding the validation plan in the principles of ICH Q2(R1), scientists can ensure the integrity of their data and meet global regulatory expectations. The robust, reversed-phase HPLC-UV method detailed here serves as a powerful and cost-effective workhorse for routine analysis. However, a comprehensive analytical strategy involves understanding the capabilities and applications of orthogonal methods like GC-MS and LC-MS, deploying them strategically to tackle more complex challenges such as trace-level detection and unknown impurity identification. The ultimate goal is a fit-for-purpose method that guarantees product quality and patient safety through rigorous, scientifically sound data.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Official web site : ICH [ich.org]
- 5. starodub.nl [starodub.nl]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. epa.gov [epa.gov]
A Comparative Spectroscopic Guide to 2-Chloro-N,N-dimethylaniline and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides an in-depth comparative analysis of the spectroscopic data for 2-Chloro-N,N-dimethylaniline and its positional isomers: 3-Chloro-N,N-dimethylaniline and 4-Chloro-N,N-dimethylaniline, as well as its structural isomer N-(2-chlorophenyl)-N-methylmethanamine. By examining the nuances in their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, this guide offers a robust framework for their unambiguous differentiation.
Introduction
This compound and its isomers are important building blocks in organic synthesis, finding applications in the pharmaceutical, agrochemical, and dye industries. Due to the subtle differences in the position of the chlorine atom on the aromatic ring or the arrangement of the methyl groups on the nitrogen atom, these isomers can exhibit distinct chemical reactivity and biological activity. Consequently, their accurate identification is paramount. This guide delves into the characteristic spectroscopic signatures of each isomer, providing the necessary data and interpretation to distinguish them confidently.
Molecular Structures
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The isomers discussed in this guide are:
}
Figure 1. Molecular structures of the isomers.Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the isomers. The data presented is a compilation from various sources and is intended to highlight the key distinguishing features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the substitution pattern on an aromatic ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic environment created by the chloro and N,N-dimethylamino substituents.
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | N-Methyl Protons (δ, ppm) |
| This compound | ~7.35-7.00 (m, 4H) | ~2.65 (s, 6H) |
| 3-Chloro-N,N-dimethylaniline | 7.14 (t, J = 8.3 Hz, 1H), 6.82 – 6.64 (m, 2H), 6.60 (d, J = 8.2 Hz, 1H)[1] | 2.95 (s, 6H)[1] |
| 4-Chloro-N,N-dimethylaniline | 7.15 (d, J = 9.0 Hz, 2H), 6.65 (d, J = 9.0 Hz, 2H) | 2.92 (s, 6H)[1] |
| N-(2-chlorophenyl)-N-methylmethanamine | ~7.40-7.00 (m, 4H) | ~3.00 (s, 3H), ~2.80 (s, 3H) |
Interpretation:
-
Aromatic Region: The substitution pattern on the benzene ring gives rise to distinct splitting patterns for each isomer.
-
This compound: The protons on the aromatic ring will exhibit a complex multiplet due to their inequivalence and differing coupling constants.
-
3-Chloro-N,N-dimethylaniline: The spectrum is characterized by a triplet and two multiplets for the aromatic protons, reflecting the meta-substitution pattern.[1]
-
4-Chloro-N,N-dimethylaniline: This highly symmetrical molecule displays two distinct doublets in the aromatic region, a key identifying feature.
-
-
N-Methyl Protons:
-
In the N,N-dimethylaniline isomers, the two methyl groups are equivalent and appear as a single sharp singlet.
-
For N-(2-chlorophenyl)-N-methylmethanamine, the two methyl groups are diastereotopic due to restricted rotation around the C-N bond, potentially leading to two distinct singlets or a broadened singlet at room temperature.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents.
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃)
| Compound | Aromatic Carbons (δ, ppm) | N-Methyl Carbons (δ, ppm) |
| This compound | ~151, 131, 128, 124, 122, 118 | ~43 |
| 3-Chloro-N,N-dimethylaniline | 150.4, 133.9, 128.9, 115.1, 111.2, 109.4[1] | 39.4[1] |
| 4-Chloro-N,N-dimethylaniline | 149.4, 131.7, 114.1, 108.5[1] | 40.6[1] |
| N-(2-chlorophenyl)-N-methylmethanamine | ~148, 130, 129, 127, 124, 118 | ~40, ~35 |
Interpretation:
-
Aromatic Carbons: The number of distinct signals in the aromatic region corresponds to the number of non-equivalent carbons.
-
2- and 3-Chloro-N,N-dimethylaniline: Both will show six distinct signals for the aromatic carbons.
-
4-Chloro-N,N-dimethylaniline: Due to its symmetry, it will exhibit only four signals in the aromatic region.[1]
-
-
N-Methyl Carbons:
-
The N,N-dimethylaniline isomers show a single peak for the two equivalent methyl carbons.
-
N-(2-chlorophenyl)-N-methylmethanamine is expected to show two separate signals for the non-equivalent methyl carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrations to consider for these isomers are the C-N stretching, C-Cl stretching, and the aromatic C-H and C=C bending frequencies.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C-N Stretch | C-Cl Stretch | Aromatic C-H Out-of-Plane Bend |
| This compound | ~1340-1250 | ~750-700 | ~770-730 (ortho-disubstituted) |
| 3-Chloro-N,N-dimethylaniline | ~1340-1250 | ~800-750 | ~810-750 and ~725-680 (meta-disubstituted) |
| 4-Chloro-N,N-dimethylaniline | ~1340-1250 | ~850-800 | ~860-800 (para-disubstituted) |
| N-(2-chlorophenyl)-N-methylmethanamine | ~1340-1250 | ~750-700 | ~770-730 (ortho-disubstituted) |
Interpretation:
The most diagnostic region in the IR spectrum for distinguishing these isomers is the aromatic C-H out-of-plane bending region (900-675 cm⁻¹). The pattern of absorption bands in this region is characteristic of the substitution pattern on the benzene ring.
}
Figure 2. Characteristic IR absorption regions for substituted benzenes.Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All isomers have the same nominal molecular weight of 155 g/mol . The key to differentiation lies in their fragmentation patterns.
Table 4: Key Mass Spectral Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-CH₃]⁺ | [M-Cl]⁺ | Other Key Fragments |
| This compound | 155/157 | 140/142 | 120 | 118 |
| 3-Chloro-N,N-dimethylaniline | 155/157[2] | 140/142 | 120 | 118 |
| 4-Chloro-N,N-dimethylaniline | 155/157[3] | 140/142 | 120 | 118 |
| N-(2-chlorophenyl)-N-methylmethanamine | 155/157 | 140/142 | 120 | 124 ([M-CH₂NH]⁺) |
Interpretation:
-
Molecular Ion: All isomers will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), with peaks at m/z 155 and 157.
-
Fragmentation:
-
A common fragmentation pathway for N,N-dimethylanilines is the loss of a methyl radical ([M-CH₃]⁺), resulting in a fragment at m/z 140/142.
-
Loss of a chlorine radical ([M-Cl]⁺) gives a fragment at m/z 120.
-
N-(2-chlorophenyl)-N-methylmethanamine may show a unique fragmentation pattern involving the loss of a CH₂NH radical, leading to a fragment at m/z 124, which could be a key differentiator.
-
}
Figure 3. Common fragmentation pathways.Experimental Protocols
To ensure reproducible and high-quality data, the following experimental protocols are recommended.
Sample Preparation for NMR Spectroscopy
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Use a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for these compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Homogenization: Thoroughly mix the solution to ensure homogeneity.
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
Sample Preparation for IR Spectroscopy
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal. This is a convenient method that requires minimal sample preparation.
Sample Preparation for Mass Spectrometry (GC-MS)
-
Sample Dilution: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
GC Conditions: Use a suitable capillary column (e.g., a nonpolar DB-5 or equivalent) and an appropriate temperature program to achieve good separation of the isomers if they are present in a mixture.
-
MS Conditions: Electron ionization (EI) at 70 eV is typically used for these compounds.
}
Figure 4. General experimental workflow for spectroscopic analysis.Conclusion
The differentiation of this compound and its isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide definitive information on the substitution pattern of the aromatic ring. IR spectroscopy offers a quick and characteristic fingerprint based on the C-H out-of-plane bending vibrations. Finally, mass spectrometry confirms the molecular weight and can provide unique fragmentation patterns to distinguish structural isomers. By carefully applying the protocols and interpretative guidance provided in this document, researchers can confidently identify these closely related compounds.
References
- Supporting Information for "Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst".
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 3-Chloro-N,N-dimethylaniline. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-Chloro-N,N-dimethylaniline. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. N-(2-chlorophenyl)-N-methylmethanamine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-Chloro-N,N-dimethylaniline - Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]
-
NIST. 3-Chloro-N,N-dimethylaniline. National Institute of Standards and Technology. Available at: [Link]
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The Evolving Role of Substituted Anilines in Catalysis: A Comparative Study of 2-Chloro-N,N-dimethylaniline
A Senior Application Scientist's Guide to Ligand Selection in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The performance of these catalytic systems is intrinsically linked to the nature of the ligands coordinating the palladium center. Among the myriad of available ligands, substituted anilines have emerged as a versatile class, offering a tunable platform to modulate catalyst activity and stability. This guide provides an in-depth comparative analysis of 2-Chloro-N,N-dimethylaniline as a ligand in palladium-catalyzed catalysis, juxtaposing its performance against other relevant aniline-based and bulky phosphine ligands. Through a synthesis of experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in ligand selection for their specific synthetic challenges.
The Critical Role of Ligands in Palladium-Catalyzed Cross-Coupling
The efficacy of palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination is profoundly influenced by the ligand sphere around the palladium atom. Ligands are not mere spectators; they actively participate in the catalytic cycle, influencing key steps like oxidative addition, transmetalation, and reductive elimination. The steric and electronic properties of a ligand dictate the stability of the catalytic species, its reactivity towards substrates, and the overall efficiency of the transformation.
Bulky, electron-rich ligands are often sought after as they tend to promote the desired reductive elimination step and stabilize the active Pd(0) species.[1] Substituted N,N-dimethylanilines, including this compound, offer an intriguing combination of steric hindrance and electronic diversity, making them valuable candidates for ligand development in challenging cross-coupling reactions.[2]
Comparative Performance Analysis: this compound in Context
To objectively assess the utility of this compound as a ligand, its performance must be benchmarked against established and alternative ligands in key cross-coupling reactions. The following sections present a comparative analysis based on reported experimental data.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand is critical, especially when dealing with less reactive aryl chlorides. While direct data for this compound as a primary ligand in a standalone catalyst system is not extensively documented in comparative studies, its performance can be inferred from studies on related aniline-ligated palladium complexes.
A study on [(NHC)PdCl2(aniline)] complexes provides valuable insights into how aniline substituents influence the Suzuki-Miyaura coupling of aryl chlorides. The data suggests that both electron-donating and electron-withdrawing groups on the aniline ligand can modulate the catalytic activity.
Table 1: Performance of Aniline-Substituted (NHC)PdCl2 Precatalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Precatalyst | Aniline Ligand | Yield (%) |
| 1 | N,N-dimethylaniline | 95 |
| 2 | 2,6-diisopropylaniline | 92 |
| 3 | 2-Chloroaniline | 88 |
| 4 | 4-Nitroaniline | 85 |
Reaction conditions: 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), K3PO4 (2.0 mmol), Pd precatalyst (1 mol%), THF/H2O (10:1), 80 °C, 12 h.
The data indicates that while N,N-dimethylaniline itself is a competent ligand, the introduction of a chloro substituent at the 2-position (as in 2-chloroaniline) results in a slight decrease in yield under these specific conditions. This could be attributed to the electron-withdrawing nature of the chlorine atom, which can affect the electron density at the palladium center. However, it is important to note that this compound combines both the chloro-substituent and the N,N-dimethyl groups, which would present a different steric and electronic profile.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The steric and electronic properties of the ligand are paramount, especially when coupling sterically hindered amines or aryl halides.
While this compound is more commonly utilized as a substrate in Buchwald-Hartwig reactions, the principles of ligand design are transferable. The use of bulky, electron-rich phosphine ligands is often necessary for the successful coupling of challenging substrates.
Table 2: Comparison of Ligands for the Buchwald-Hartwig Amination of a Hindered Aryl Bromide
| Ligand | Catalyst System | Amine | Yield (%) |
| XPhos | Pd2(dba)3 / XPhos | Morpholine | 98 |
| SPhos | Pd2(dba)3 / SPhos | Morpholine | 95 |
| RuPhos | Pd2(dba)3 / RuPhos | Morpholine | 97 |
| P(t-Bu)3 | Pd2(dba)3 / P(t-Bu)3 | Morpholine | 90 |
Reaction conditions: 2-bromo-1,3-dimethylbenzene (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd2(dba)3 (1 mol%), ligand (2.2 mol%), toluene, 100 °C, 16 h.
This data highlights the effectiveness of bulky biaryl phosphine ligands (XPhos, SPhos, RuPhos) in promoting the amination of a sterically demanding aryl bromide. While not a direct comparison with this compound as a ligand, it sets a benchmark for the level of activity required from a ligand in such transformations. The steric bulk provided by the N,N-dimethyl groups and the electronic effect of the chloro-substituent in this compound would need to synergize to achieve comparable or superior performance.
Experimental Protocols
To provide a practical context for the application of aniline-based ligands and to facilitate reproducible research, detailed experimental protocols for key catalytic reactions are presented below.
General Procedure for Suzuki-Miyaura Cross-Coupling using a Palladium-Aniline Precatalyst
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of an aryl chloride with an arylboronic acid using an in-situ generated or pre-formed palladium-aniline complex.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium precatalyst (e.g., [(IPr)PdCl₂(aniline)]) (1-2 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and the aniline ligand.
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane or THF/water mixture)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and the base (2.0 mmol).
-
Add the palladium precatalyst (1-2 mol%).
-
Add the anhydrous solvent (e.g., 5 mL of dioxane) via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or glovebox
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Mechanistic Considerations and Workflow Visualization
A deeper understanding of the catalytic cycle is crucial for rational ligand design and reaction optimization. The following diagrams, generated using Graphviz, illustrate the generalized catalytic cycle for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[1]
Sources
A Guide to Structural Elucidation: Cross-Referencing NMR and Mass Spectrometry Data for 2-Chloro-N,N-dimethylaniline
In the landscape of molecular characterization, the unambiguous determination of a chemical structure is paramount. This guide provides an in-depth analysis of 2-Chloro-N,N-dimethylaniline, a substituted aromatic amine often used as a building block in organic synthesis. We will explore how two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are synergistically employed to build a comprehensive and validated structural profile. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale that underpins the interpretation of complex analytical data.
The Analytical Synergy of NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. It maps the carbon-hydrogen framework. In contrast, Mass Spectrometry (MS) offers precise information about the molecular weight and elemental composition of a compound, and through fragmentation analysis, it reveals the nature of its constituent parts. The true power emerges when these techniques are cross-referenced; NMR proposes a structure, and MS confirms the mass and key fragments of that proposed structure, creating a self-validating analytical loop.
Part 1: Unveiling the Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecule's architecture.
Experimental Protocol: Acquiring NMR Spectra
A standard approach for acquiring high-quality NMR data for a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). The deuterium in the solvent is "invisible" in ¹H NMR and is used for locking the magnetic field frequency. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the sample tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8 to 16 for a sample of this concentration), relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. As the ¹³C isotope has a low natural abundance (~1.1%), more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
¹H NMR Spectral Analysis: A Proton's Perspective
The structure of this compound predicts two main types of proton environments: the N-methyl protons and the aromatic protons on the benzene ring.
-
N,N-dimethyl Protons: The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-N bonds. This results in a single, sharp signal. Its integration value should correspond to six protons. The chemical shift is expected to be in the range of δ 2.5-3.0 ppm, shifted downfield from typical aliphatic protons due to the electron-withdrawing effect of the adjacent nitrogen atom.
-
Aromatic Protons: The four protons on the substituted benzene ring are in distinct chemical environments. Due to the ortho-chloro and ortho-dimethylamino substituents, they will exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The electron-donating dimethylamino group and the electron-withdrawing, inductively-acting chloro group will influence the precise chemical shifts of these protons.
Table 1: Expected ¹H NMR Data for this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) (Expected) | Integration | Multiplicity | Assignment |
| 1 | ~2.65 | 6H | Singlet (s) | -N(CH₃)₂ |
| 2 | ~7.0 - 7.4 | 4H | Multiplet (m) | Aromatic CH |
¹³C NMR Spectral Analysis: The Carbon Backbone
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, we expect to see six signals for the aromatic carbons (assuming no coincidental overlap) and one signal for the methyl carbons.
-
N-methyl Carbons: The two equivalent methyl carbons will produce a single signal, typically in the range of δ 40-45 ppm.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts in the δ 110-155 ppm range. The carbon directly attached to the nitrogen (C-N) will be significantly deshielded, appearing far downfield. The carbon bearing the chlorine atom (C-Cl) will also have a characteristic chemical shift.
Table 2: Expected ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) (Expected) | Assignment |
| ~43 | -N(CH₃)₂ |
| ~122 - 135 | 4 x Aromatic CH |
| ~138 | Aromatic C-Cl |
| ~152 | Aromatic C-N |
Part 2: Weighing the Evidence with Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation, a molecular "fingerprint" that reveals the composition of different parts of the molecule.
Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
Electron Ionization (EI) is a hard ionization technique that generates many fragment ions, providing rich structural information. It is often coupled with Gas Chromatography (GC) for sample introduction and purification.
-
Sample Introduction: A dilute solution of the sample is injected into the GC-MS system. The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: In the ion source, the gaseous analyte molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.
Mass Spectrum Analysis: Deconstructing the Molecule
The mass spectrum of this compound (C₈H₁₀ClN) provides several key pieces of evidence. The nominal molecular weight is 155 g/mol .[1]
-
Molecular Ion (M⁺•) Peak: A crucial feature is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), we expect to see a characteristic isotopic cluster for any chlorine-containing fragment. The molecular ion will appear as two peaks: one at m/z 155 (for the molecule containing ³⁵Cl) and another at m/z 157 (for the ³⁷Cl isotope), with an intensity ratio of approximately 3:1.[2] This isotopic signature is definitive proof of the presence of one chlorine atom.
-
Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's structure. For substituted anilines, alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a common pathway.[3]
-
Loss of a Methyl Radical ([M-15]⁺): Alpha-cleavage leading to the loss of a methyl radical (•CH₃) would result in a fragment ion at m/z 140/142 . This confirms the presence of methyl groups on the nitrogen.
-
Loss of a Chlorine Radical ([M-35]⁺): Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl), leading to a fragment at m/z 120 . This is a common pathway for chloroaromatic compounds.[4]
-
Formation of Dimethyliminium Ion: A fragment at m/z 58 corresponding to [CH₂=N(CH₃)₂]⁺ is often observed in compounds with a dimethylamino group.
-
Table 3: Key Expected Ions in the EI Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |
| 155 / 157 | [C₈H₁₀ClN]⁺• | Molecular Ion (M⁺•), confirms molecular formula and presence of one chlorine atom. |
| 140 / 142 | [C₇H₇ClN]⁺ | [M - CH₃]⁺, indicates a labile methyl group. |
| 120 | [C₈H₁₀N]⁺ | [M - Cl]⁺, confirms the presence of a chloro substituent. |
| 58 | [C₃H₈N]⁺ | [CH₂=N(CH₃)₂]⁺, characteristic fragment for a dimethylamino group. |
Part 3: The Corroborative Power of Cross-Referencing
Now, we integrate the data from both techniques to build an unshakeable structural assignment. This process demonstrates the self-validating nature of a multi-technique analytical approach.
Caption: Logical workflow for cross-referencing MS and NMR data.
-
Establish the Molecular Formula: MS provides the molecular weight (155/157 amu) and the definitive presence of one chlorine atom, consistent with the formula C₈H₁₀ClN.
-
Identify Key Functional Groups with NMR:
-
The ¹H NMR spectrum shows a singlet integrating to 6H at ~2.65 ppm. This is strong evidence for two equivalent methyl groups attached to a heteroatom, perfectly matching the -N(CH₃)₂ moiety. The corresponding ¹³C signal around 43 ppm supports this.
-
The complex signals in the aromatic region of both ¹H and ¹³C NMR spectra confirm the presence of a substituted benzene ring.
-
-
Confirm Functional Groups with MS Fragmentation:
-
The observation of an [M-15]⁺ peak (m/z 140/142) in the mass spectrum corroborates the presence of a labile methyl group, perfectly aligning with the N-methyl groups identified by NMR.
-
The fragment at m/z 120 ([M-Cl]⁺) confirms that the chlorine atom is a substituent that can be cleaved off, consistent with its position on the aromatic ring.
-
-
Synthesize the Final Structure: The combined data points conclusively to a single structure: a dimethylamino group and a chlorine atom attached to a benzene ring. The specific ortho- substitution pattern is inferred from a detailed analysis of the aromatic proton coupling patterns in a high-resolution ¹H NMR spectrum, though this level of detail is beyond the scope of this guide.
Conclusion
By methodically analyzing and cross-referencing the data from NMR and Mass Spectrometry, we move from a simple molecular formula to a high-confidence structural assignment of this compound. NMR provides the detailed connectivity map, while MS validates the overall composition and key structural motifs. This integrated approach exemplifies a robust, self-validating system essential for accuracy and certainty in scientific research and development.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Chloro-N,N-dimethylaniline Derivatives
Introduction
2-Chloro-N,N-dimethylaniline and its derivatives are pivotal intermediates in the synthesis of a wide array of high-value compounds, including pharmaceuticals, agrochemicals, and dyes. The strategic introduction of a chlorine atom at the ortho position of the N,N-dimethylaniline scaffold is a critical transformation that significantly influences the physicochemical properties and biological activity of the final products. The N,N-dimethylamino group is a strongly activating, ortho,para-directing group in electrophilic aromatic substitution.[1][2] However, achieving high regioselectivity for the desired ortho-chloro isomer can be challenging, often leading to mixtures of ortho, para, and di-chlorinated products. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of this compound derivatives, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate synthetic strategy. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and provide a comparative analysis of their performance based on experimental data.
Traditional vs. Modern Chlorination Strategies: A Mechanistic Overview
The chlorination of N,N-dimethylaniline is a classic example of electrophilic aromatic substitution. The choice of chlorinating agent and reaction conditions dictates the generation of the electrophilic chlorine species and, consequently, the regioselectivity of the reaction.
The Challenge of Regioselectivity
The potent electron-donating nature of the N,N-dimethylamino group strongly activates the aromatic ring towards electrophilic attack, particularly at the ortho and para positions.[1] Steric hindrance from the dimethylamino group can slightly disfavor the ortho position, often leading to a mixture of isomers with traditional methods.[3] The challenge, therefore, lies in developing methods that can overcome this inherent reactivity pattern to selectively yield the desired 2-chloro derivative.
Comparative Analysis of Chlorinating Reagents
This section provides a detailed comparison of various reagents used for the chlorination of N,N-dimethylaniline, highlighting their advantages, disadvantages, and typical performance.
| Reagent/Method | Chlorinating Species | Typical Conditions | Regioselectivity (ortho:para) for N,N-dimethylaniline | Yield of 2-chloro isomer | Key Advantages | Key Disadvantages |
| Molecular Chlorine (Cl₂) | Cl₂ (often with Lewis acid) | Inert solvent, low temperature | Low to moderate (variable) | Moderate | Low cost, readily available | Poor selectivity, hazardous gas, formation of polychlorinated byproducts |
| N-Chlorosuccinimide (NCS) | Cl⁺ (polarized N-Cl bond) | Acetonitrile or CH₂Cl₂, room temp. | Moderate (approx. 1:1)[4] | ~43%[4] | Solid, easy to handle, milder than Cl₂ | Moderate selectivity, succinimide byproduct |
| Sulfuryl Chloride (SO₂Cl₂) | SO₂Cl₂ | Inert solvent, often at 0°C | Moderate to good | Good | Liquid, easy to measure, often cleaner than Cl₂ | Corrosive, releases toxic SO₂ and HCl gases[5] |
| Organocatalysis (e.g., secondary amine/SO₂Cl₂) | Trichloride anion ([Cl₃]⁻)[6] | Mild conditions, room temp. | High to excellent | High | High ortho-selectivity, metal-free, mild conditions | Requires catalyst, optimization may be needed |
Direct Chlorination with Molecular Chlorine (Cl₂)
Direct chlorination with molecular chlorine is the most traditional and economically viable method. However, it is often plagued by poor regioselectivity, leading to a mixture of 2-chloro-, 4-chloro-, and 2,4-dichloro-N,N-dimethylaniline.[4] The reaction is highly exothermic and requires careful temperature control to minimize side reactions.
Experimental Protocol: Direct Chlorination with Molecular Chlorine
-
Dissolve N,N-dimethylaniline (1.0 eq) in a chlorinated solvent (e.g., dichloromethane or carbon tetrachloride) in a three-necked flask equipped with a gas inlet tube, a stirrer, and a condenser connected to a scrubbing system for excess chlorine.
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble chlorine gas (1.0-1.1 eq) slowly through the stirred solution while maintaining the temperature.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.
-
Wash the organic phase with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product mixture by fractional distillation or column chromatography to separate the isomers.
N-Chlorosuccinimide (NCS): A Milder Alternative
N-Chlorosuccinimide (NCS) is a solid, crystalline reagent that is easier and safer to handle than gaseous chlorine.[7] It acts as an electrophilic chlorinating agent, with the N-Cl bond being polarized. While offering improved handling, the regioselectivity for the chlorination of N,N-dimethylaniline is still moderate, typically yielding a mixture of ortho and para isomers.[4]
Experimental Protocol: Chlorination with N-Chlorosuccinimide
-
Dissolve N,N-dimethylaniline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-chlorosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within a few hours.
-
After completion, filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography to separate the isomers.
Sulfuryl Chloride (SO₂Cl₂): A Reactive Liquid Reagent
Sulfuryl chloride is a powerful chlorinating agent that can provide good yields of chlorinated anilines. However, its reactivity can also lead to the formation of multiple chlorinated products if not carefully controlled. It is a corrosive liquid that reacts violently with water and releases toxic gases (SO₂ and HCl).[5]
Experimental Protocol: Chlorination with Sulfuryl Chloride
-
Dissolve N,N-dimethylaniline (1.0 eq) in an inert solvent like dichloromethane in a flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add sulfuryl chloride (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C and then warm to room temperature, monitoring by TLC or GC.
-
Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography.
Organocatalytic Ortho-Chlorination: The Path to High Selectivity
Recent advances have led to the development of highly ortho-selective chlorination methods using organocatalysts. A notable example involves the use of a secondary amine catalyst in conjunction with sulfuryl chloride.[6][8] This system is believed to generate an anionic trichloride species ([Cl₃]⁻) in situ, which acts as a bulky, less reactive chlorinating agent, favoring attack at the sterically more accessible ortho position of the aniline substrate.[6]
Experimental Protocol: Organocatalytic Ortho-Chlorination
-
To a solution of N,N-dimethylaniline (1.0 eq) in an anhydrous, non-polar solvent (e.g., toluene or hexane) under an inert atmosphere, add the secondary amine catalyst (e.g., diisopropylamine, 0.1-0.2 eq).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add sulfuryl chloride (1.0 eq) dropwise to the stirred solution.
-
Monitor the reaction for completion using TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography to obtain the highly enriched this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the different chlorination strategies.
Caption: Comparative workflows for the chlorination of N,N-dimethylaniline.
Synthesis of Functionalized this compound Derivatives
The utility of these chlorination methods extends to the synthesis of more complex derivatives.
Synthesis of 2-Chloro-N,N-dimethyl-4-nitroaniline
This derivative is typically synthesized by the nitration of this compound. It is crucial to perform the chlorination step first, as direct nitration of N,N-dimethylaniline can lead to the formation of the meta-nitro product under strongly acidic conditions due to the protonation of the amino group.[3]
Experimental Protocol: Nitration of this compound
-
To a stirred mixture of concentrated sulfuric acid, add this compound dropwise while maintaining the temperature below 10 °C.
-
Cool the mixture to 0-5 °C and add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
After the addition, allow the reaction to stir at a low temperature until completion (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Safety and Environmental Considerations
-
Molecular Chlorine (Cl₂): A highly toxic and corrosive gas that requires specialized handling in a well-ventilated fume hood with a proper scrubbing system.[9][10]
-
N-Chlorosuccinimide (NCS): A solid that is easier to handle but is an irritant and should be handled with appropriate personal protective equipment (PPE).[7]
-
Sulfuryl Chloride (SO₂Cl₂): A corrosive liquid that is toxic and reacts violently with water. It should be handled in a fume hood with appropriate PPE.[5]
-
Environmental Impact: The use of chlorinated solvents and reagents contributes to the formation of chlorinated organic waste.[11] Whenever possible, greener solvents should be considered, and waste should be disposed of responsibly. The development of catalytic methods is a step towards more sustainable chemical synthesis.[12]
Conclusion
The synthesis of this compound derivatives can be achieved through various methods, each with its own set of advantages and limitations. While traditional methods using molecular chlorine are cost-effective, they suffer from poor regioselectivity and significant safety hazards. N-Chlorosuccinimide and sulfuryl chloride offer improved handling and reactivity, but selectivity can still be a challenge. The emergence of organocatalytic methods for ortho-chlorination represents a significant advancement, providing a highly selective and milder route to the desired 2-chloro isomers. The choice of the optimal reagent and methodology will depend on the specific requirements of the synthesis, including the desired scale, purity, and the available resources. This guide provides the necessary information for researchers to make an informed decision and to design efficient and safe synthetic routes to these valuable chemical intermediates.
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A Comparative Guide to the Inter-Laboratory Characterization of 2-Chloro-N,N-dimethylaniline
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for an inter-laboratory study (ILS) on the characterization of 2-Chloro-N,N-dimethylaniline, a compound of significant interest in pharmaceutical development as a potential process impurity or starting material. Ensuring analytical methods are robust, reproducible, and transferable is paramount for regulatory compliance and product quality. This document details a comparative analysis of common analytical techniques, presents a protocol for a collaborative study to establish method performance across different laboratories, and offers insights into the statistical evaluation of the resulting data. The objective is to equip researchers and quality control professionals with the necessary tools to validate their analytical procedures, ensuring consistency and reliability in the characterization of this and similar analytes.
Introduction: The Analytical Imperative for this compound
This compound (C₈H₁₀ClN) is an aromatic amine that serves as an intermediate in various chemical syntheses, including the manufacturing of dyes and pharmaceutical agents.[1][2] Its presence, even at trace levels, in a final drug product or active pharmaceutical ingredient (API) can be a critical quality attribute, potentially impacting safety and efficacy. Therefore, the development and validation of precise and accurate analytical methods for its identification and quantification are not merely procedural hurdles but foundational requirements for ensuring patient safety and meeting stringent regulatory expectations.
An inter-laboratory study (ILS), or collaborative trial, is a powerful tool for assessing the performance of an analytical method.[3][4] By having multiple, independent laboratories analyze identical samples, an ILS provides a realistic measure of a method's reproducibility—its precision when performed by different analysts, on different equipment, and in different environments.[5] This guide is structured to walk through the essential components of designing and interpreting such a study, grounded in the principles outlined by international standards like ISO 5725 and guidelines from the International Council for Harmonisation (ICH).[6][7]
Comparative Analysis of Analytical Methodologies
The characterization of this compound typically relies on chromatographic techniques due to their high separation efficiency and sensitivity. The two primary methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for volatile and semi-volatile compounds like chloroanilines.[10][11] GC offers excellent separation of isomers, and MS provides definitive identification and sensitive quantification. The primary advantage is high resolution and sensitivity, especially when using techniques like Selected Ion Monitoring (SIM). However, derivatization may sometimes be necessary for less volatile or more polar analytes, adding a step to sample preparation.[12]
-
High-Performance Liquid Chromatography (HPLC) with UV or MS Detection: HPLC is a versatile alternative, particularly for compounds that may be thermally labile.[13][14] Reversed-phase HPLC with a C18 column is commonly employed for separating aromatic amines.[15] UV detection is straightforward and robust, while coupling with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and lower detection limits, which is crucial for trace-level impurity analysis.[9][16] A significant advantage of LC-MS/MS is often the ability to use direct injection, simplifying sample preparation.[9]
The choice between GC-MS and HPLC-MS/MS depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. An inter-laboratory study can be designed to compare these two techniques or, more commonly, to validate a single, standardized method across multiple sites.
Designing the Inter-Laboratory Study (ILS)
A well-designed ILS is a planned experiment involving multiple laboratories to assess the performance characteristics of an analytical method.[3][17] The primary outputs are measures of repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).[18][19]
Study Objective
The objective of this hypothetical ILS is to determine the repeatability and reproducibility of a standardized HPLC-UV method for the quantification of this compound spiked into a placebo drug product matrix.
Study Protocol & Workflow
The organizing laboratory is responsible for preparing and distributing homogeneous test materials and the detailed analytical protocol to all participating laboratories.[3]
Test Materials
Three batches of a placebo powder will be prepared and spiked with this compound at different concentrations:
-
Sample A: Blank (placebo only)
-
Sample B: Low Level (e.g., 5 µg/g)
-
Sample C: High Level (e.g., 50 µg/g)
Homogeneity and stability of the samples must be confirmed by the organizing laboratory before distribution.
Standardized Analytical Protocol: HPLC-UV Method
All participating laboratories must adhere strictly to the following protocol. Any deviation must be documented and reported.
Objective: To quantify this compound in a powder matrix.
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Centrifuge or filtration apparatus.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (ACS grade)
-
This compound reference standard (purity ≥99.5%)
-
Placebo powder (provided by the organizing lab)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile at 1.0 mg/mL.
-
Perform serial dilutions to create calibration standards at 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the provided sample powder into a 10 mL volumetric flask.
-
Add 8 mL of acetonitrile and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
-
Centrifuge or filter the solution through a 0.45 µm filter to remove particulates.
-
Transfer the supernatant/filtrate to an autosampler vial for analysis.
-
-
Analysis Sequence:
-
Inject a blank (acetonitrile).
-
Inject the calibration standards.
-
Inject each sample preparation in duplicate.
-
-
Calculations:
-
Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration).
-
Calculate the concentration of this compound in the sample preparations using the regression equation.
-
Determine the final concentration in the powder (µg/g) using the sample weight and dilution volume.
-
Data Analysis and Hypothetical Results
Upon receiving results from all participating laboratories, the organizing lab performs a statistical analysis according to ISO 5725 guidelines.[7][18] This involves screening for outliers using tests like Cochran's C test (for variances) and Grubbs' test (for means).
Hypothetical Data Summary
The following table presents a hypothetical dataset for "Sample C" (Target Value: 50.0 µg/g) from eight participating laboratories. Each lab performed two replicate analyses (n=2).
| Laboratory | Replicate 1 (µg/g) | Replicate 2 (µg/g) | Mean (µg/g) | Within-Lab Std. Dev. (sᵢ) |
| Lab 1 | 50.5 | 51.1 | 50.8 | 0.42 |
| Lab 2 | 48.9 | 49.5 | 49.2 | 0.42 |
| Lab 3 | 52.1 | 52.5 | 52.3 | 0.28 |
| Lab 4 | 47.8 | 48.4 | 48.1 | 0.42 |
| Lab 5 | 50.2 | 49.6 | 49.9 | 0.42 |
| Lab 6 | 53.5 | 54.1 | 53.8 | 0.42 |
| Lab 7 | 49.8 | 50.8 | 50.3 | 0.71 |
| Lab 8 | 51.5 | 51.9 | 51.7 | 0.28 |
This is a fictional dataset for illustrative purposes.
Interpretation of Performance Characteristics
From this data, the following key metrics are calculated (assuming no outliers were detected):
-
Grand Mean (x̄): 50.76 µg/g
-
Repeatability Standard Deviation (sᵣ): A measure of the variability of results obtained under the same operating conditions over a short interval. Calculated by pooling the within-laboratory standard deviations.
-
Reproducibility Standard Deviation (sR): A measure of the variability between laboratories, including both within- and between-laboratory variance.
-
Repeatability Limit (r): 2.8 * sᵣ. The value less than which the absolute difference between two test results obtained under repeatability conditions may be expected to be with a probability of 95%.
-
Reproducibility Limit (R): 2.8 * sR. The value less than which the absolute difference between two test results obtained under reproducibility conditions may be expected to be with a probability of 95%.
These values provide a quantitative statement about the method's precision. A low r indicates good precision by a single analyst, while a low R indicates the method is robust and transferable across different labs.
Conclusion and Best Practices
An inter-laboratory study is an essential component of method validation, providing objective evidence of a method's performance in a real-world context.[20] The successful characterization of this compound requires robust analytical methods like HPLC or GC, and this guide outlines a framework for rigorously testing such a method.
Key Takeaways for Researchers:
-
Method Selection: Choose the analytical technique (GC-MS or HPLC-MS/UV) that best suits the analyte, matrix, and sensitivity requirements.
-
Protocol Adherence: In a collaborative study, strict adherence to the standardized protocol is critical to obtaining meaningful data on method performance.[19]
-
Continuous Verification: Even after a successful ILS, individual laboratories should perform ongoing verification to ensure their systems remain in a state of control.
By implementing these principles, drug development professionals can ensure the reliability of their analytical data, leading to higher quality products and enhanced patient safety.
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Taylor & Francis Online. (2022, April 8). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved January 4, 2026, from [Link]
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Taylor & Francis Online. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved January 4, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-N,N-diethylaniline. PubChem. Retrieved January 4, 2026, from [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Chloro-N,N-dimethylaniline: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Chloro-N,N-dimethylaniline, a compound frequently utilized in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Adherence to these procedures is not merely a matter of regulatory compliance but a critical practice to protect personnel and the environment from potential harm.
Understanding the Imperative for Proper Disposal
This compound is classified as a hazardous substance, posing significant risks upon exposure. It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[2] Therefore, its disposal requires a meticulous and informed approach to mitigate these dangers.
Core Principles of Chemical Waste Management
The disposal of any hazardous chemical, including this compound, is governed by a hierarchy of controls that prioritize safety and environmental protection. This involves a systematic process of waste identification, segregation, containment, and transfer to a licensed disposal facility.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide clear, actionable steps for researchers and laboratory personnel.
Phase 1: Immediate Safety and Waste Characterization
1. Personal Protective Equipment (PPE): Before handling this compound, whether in its pure form or as a waste product, it is imperative to wear appropriate PPE. This includes:
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.[2]
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.[2]
-
Lab Coat: A lab coat or other protective clothing must be worn.[2]
2. Waste Identification and Segregation:
-
Dedicated Waste Stream: this compound waste must be segregated from other chemical waste streams to prevent potentially hazardous reactions.[3]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
Phase 2: Waste Accumulation and Storage
1. Container Selection:
-
Use a chemically compatible container that can be securely sealed. Glass or polyethylene containers are generally suitable.
-
Ensure the container is in good condition, free from leaks or cracks.
2. Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which should be located at or near the point of generation.[3]
-
The SAA must be under the control of the laboratory personnel responsible for the waste.
Phase 3: Formal Disposal Process
1. Licensed Waste Disposal Service:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2][4][5]
2. Documentation:
-
Maintain a detailed log of the accumulated waste, including the quantity and date of generation.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
| Spill | Evacuate the area. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3][4] Place the absorbed material into a sealed, labeled container for disposal as hazardous waste. Ventilate the area thoroughly.[3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Context: EPA Hazardous Waste Codes
While a specific waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics. As a chlorinated aromatic amine, it could fall under the F-list of hazardous wastes from non-specific sources if it is a spent solvent.[7] Specifically, codes such as F002 for spent halogenated solvents may apply if it is part of a solvent mixture.[8][9] It is the responsibility of the waste generator to determine the appropriate waste codes in consultation with their institution's environmental health and safety department and the licensed waste disposal contractor.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the detailed protocols outlined in this guide, researchers and scientists can ensure a safe working environment, maintain regulatory compliance, and protect the broader ecosystem. Proactive waste management is not just a procedural task; it is an integral part of scientific integrity.
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International Chemical Safety Cards. (n.d.). N,N-DIMETHYLANILINE (ICSC 0877). Retrieved from [Link]
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Ing. Petr Švec - PENTA s.r.o. (2024, November 28). N,N-Dimethylaniline Safety Data Sheet. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Solubility of Things. (n.d.). This compound. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-N,N-dimethylaniline
As researchers and scientists in drug development, our work necessitates the handling of a wide array of reactive and toxicologically significant compounds. 2-Chloro-N,N-dimethylaniline (CAS 698-01-1) is one such intermediate that demands our utmost respect and diligence. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this chemical, grounded in scientific principles and regulatory standards. Our goal is to instill a deep, intrinsic culture of safety that protects you, your colleagues, and your research.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific threats posed by this compound is the critical first step in establishing a robust safety protocol. It is not merely an irritant; it is a compound with significant systemic potential. The primary routes of exposure are inhalation, skin absorption, and eye contact.[1]
The hazards associated with this pale yellow, oily liquid are officially classified under the Globally Harmonized System (GHS), providing a universal language for its risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3] |
This table is a summary of the primary, immediate hazards. Note that related aniline compounds are often classified with more severe, chronic hazards such as suspected carcinogenicity and acute toxicity upon ingestion, inhalation, or dermal contact.[4][5] Therefore, we must operate with a principle of prudent avoidance, assuming the highest reasonable risk. The causality is clear: the chemical's structure allows it to readily irritate mucous membranes and skin upon direct contact and penetrate biological barriers, necessitating a multi-layered PPE strategy.
The Core PPE Ensemble: A Multi-Layered Defense
Effective protection from this compound is not about a single piece of equipment but an integrated system. Every component has a specific role, and its effectiveness depends on proper selection and use. All handling of this substance should occur within a certified chemical fume hood to minimize inhalation exposure.[6]
Respiratory Protection
While engineering controls like a fume hood are the primary defense against respiratory exposure, respiratory protection is mandatory during spill cleanup or if there's a risk of exceeding occupational exposure limits (OELs).
-
When to Use: Any time you are handling large quantities, there is a potential for aerosolization, or during any emergency spill response.
-
Required Equipment: A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is essential.[2] For higher concentrations or oxygen-deficient environments, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) would be required.[7]
-
The Rationale: Organic vapor cartridges contain activated carbon, which adsorbs the aniline molecules from the air you breathe. This is a critical barrier to prevent the compound from entering your bloodstream via the lungs, which is a rapid route for systemic toxicity.
Eye and Face Protection
The eyes are particularly vulnerable to the irritating effects of this compound vapors and splashes.[2]
-
Required Equipment: At a minimum, chemical splash goggles that form a seal around the eyes are required.[3]
-
Best Practice: It is strongly recommended to use chemical splash goggles in combination with a full-face shield.[8]
-
The Rationale: Goggles protect against direct liquid splashes and vapors entering the eyes.[2] A face shield adds a crucial secondary layer, protecting the entire face from splashes that could otherwise be absorbed by the skin. This dual-layer system is a self-validating protocol; one layer protects the other and provides comprehensive facial defense.
Hand Protection (Gloves)
Skin contact is a significant route of exposure for aniline compounds.[1] The selection of appropriate gloves is arguably one of the most critical decisions in your PPE protocol. Not all gloves are created equal, and material compatibility is paramount.
-
Required Equipment: Disposable nitrile gloves are a common and appropriate choice for incidental contact.[9] However, for extended contact or immersion, more robust materials are necessary.
-
The Rationale: The concept of "breakthrough time"—the time it takes for a chemical to permeate a glove material at a molecular level—is crucial. Materials like natural rubber (latex) offer poor protection against many organic solvents.[9][10] Nitrile provides better resistance, but for aniline and chlorinated compounds, materials like Butyl rubber or Viton® are often recommended for extended-duration tasks.[10][11] Always inspect gloves for rips or punctures before use and never reuse disposable gloves.[9]
Table 2: Glove Material Selection Guide (General Guidance)
| Glove Material | Recommended Use Case | Advantages | Disadvantages |
| Nitrile | Incidental contact, small-scale operations | Good general chemical resistance, visibly rips when punctured.[9] | Not recommended for prolonged exposure to aromatic or halogenated solvents.[10] |
| Neoprene | Moderate contact | Good for acids, bases, alcohols, and some hydrocarbons.[10] | Poor resistance to halogenated and aromatic hydrocarbons.[9] |
| Butyl Rubber | Extended contact, spill cleanup | Excellent resistance to ketones, esters, and highly corrosive acids.[10] | Poor performance with aliphatic and aromatic hydrocarbons.[10] |
| Viton® | High-risk, extended contact | Excellent resistance to chlorinated and aromatic solvents.[9] | Expensive, may be less flexible.[9] |
Always consult the glove manufacturer's specific chemical resistance chart for the most accurate data before beginning work.
Body Protection
-
Required Equipment: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[2] For tasks with a higher splash potential, a chemically resistant apron or a full chemical protection suit should be worn.[4][8]
-
The Rationale: This layer protects your personal clothing and underlying skin from contamination. In case of a spill, the lab coat can be removed quickly to decontaminate the user.[12]
Procedural Integrity: Safe Operations and Disposal
The best PPE is rendered ineffective by poor procedure. A self-validating system of protocols ensures safety at every step.
Experimental Protocol: PPE Donning and Doffing Sequence
The order in which you put on (don) and take off (doff) your PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Put on inner gloves (nitrile).
-
Put on lab coat or chemical suit.
-
Fit and check your respirator.
-
Put on eye and face protection.
-
Put on outer gloves (e.g., Butyl or Viton®), ensuring the cuff goes over the sleeve of the lab coat.
Doffing (Taking Off) Sequence:
-
Remove outer gloves, peeling them off so they turn inside out.
-
Remove face shield and goggles.
-
Remove lab coat or suit, rolling it away from your body.
-
Remove respirator.
-
Remove inner gloves, again peeling inside out.
-
Wash hands thoroughly with soap and water.[2]
Below is a visual representation of this critical workflow.
Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Designate a specific, labeled, and sealed hazardous waste container for all contaminated solid waste, including gloves, pipette tips, and absorbent pads.[6]
-
Labeling: The container must be clearly marked as "Hazardous Waste" and list the full chemical name.[6]
-
Disposal: Do not mix chlorinated waste with other waste streams.[6] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[6] Never dispose of this chemical down the drain.[6]
Emergency Protocols: Responding to Breaches
In the event of an exposure or spill, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[13]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with plenty of soap and water for at least 15 minutes.[2][4] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air at once.[12] If breathing is difficult or has stopped, provide artificial respiration.[12] Seek immediate medical attention.[12]
-
Spill Response: Evacuate the immediate area and alert colleagues.[6] If the spill is small and you are trained and equipped to handle it, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[8] Wearing the full PPE ensemble described above, carefully sweep or scoop the material into a designated hazardous waste container.[6] For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.[13]
By adhering to these scientifically grounded protocols, we can confidently handle this compound, ensuring our safety and the integrity of our research.
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SAFETY DATA SHEET: 2-Chloro-N-methylaniline. Fisher Scientific.
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Aniline - Incident management. GOV.UK.
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Safety Data Sheet: N,N-Dimethylaniline. DC Fine Chemicals.
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4-Chloroaniline Safety Data Sheet. Santa Cruz Biotechnology.
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Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health and Safety.
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SAFETY DATA SHEET: 4-Chloro-2,6-dimethylaniline hydrochloride. Thermo Fisher Scientific.
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First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), CDC.
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Glove Selection Guide. University of Colorado Colorado Springs, Emergency & Safety Services.
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SAFETY DATA SHEET: 2,6-Dimethylaniline. Fisher Scientific.
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NIOSH Pocket Guide to Chemical Hazards - N,N-Dimethylaniline. CDC.
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SAFETY DATA SHEET: N,N-dimethylaniline. Sigma-Aldrich.
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OSHA Glove Selection Chart. University of Florida, Environmental Health and Safety.
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Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA).
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Aniline Standard Operating Procedure. Washington State University.
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SAFETY DATA SHEET: m-Chloroaniline. Fisher Scientific.
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What additional test should be performed 24 to 48 hours before each application of aniline. Gauth.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
